1,5-Diphenylcarbazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-anilino-3-phenyliminourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWAHZCOKGWUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060225 | |
| Record name | 1,5-Diphenylcarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-red solid; [Merck Index] Orange powder; [MSDSonline] | |
| Record name | Diphenylcarbazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8352 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
538-62-5, 119295-40-8, 119295-41-9 | |
| Record name | Diphenylcarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylcarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylcarbazone, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylcarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazenecarboxylic acid, 2-phenyl-, 2-phenylhydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Diphenylcarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-diphenylcarbazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLCARBAZONE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UYJ4R0D5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPHENYLCARBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YS88318X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,5-Diphenylcarbazone synthesis and properties
An In-depth Technical Guide to 1,5-Diphenylcarbazone: Synthesis, Properties, and Applications
Introduction
This compound (C₁₃H₁₂N₄O) is an organic compound from the carbazone group, recognized for its utility as a complexometric and photometric indicator, particularly in the quantification of heavy metal ions.[1][2] It is structurally similar to its precursor, 1,5-diphenylcarbazide, and is often used in a mixture with it.[1][3] This compound's ability to form distinctly colored complexes with metal ions like mercury, chromium, and copper makes it an invaluable reagent in analytical chemistry for applications ranging from water analysis to pharmaceutical development and food safety testing.[1][4] This document provides a comprehensive overview of the synthesis, chemical and physical properties, and key experimental protocols related to this compound.
Properties of this compound
This compound is typically an orange to reddish-purple crystalline powder.[1][2][5] It is stable under normal conditions but should be stored away from light and air, as it can be sensitive.[6][7] Commercial products are often a mixture of this compound and its precursor, 1,5-Diphenylcarbazide.[1][3]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-anilino-3-phenyliminourea | [1] |
| Synonyms | s-Diphenylcarbazone, Diphenylcarbazone | [1] |
| CAS Number | 538-62-5 | [2] |
| Molecular Formula | C₁₃H₁₂N₄O | [1] |
| Molar Mass | 240.26 g/mol | [1] |
| Appearance | Yellow to red/orange odorless solid | [1][5] |
| Melting Point | 153-158 °C (with decomposition) | [3] |
| Bulk Density | 380 kg/m ³ | [3] |
Solubility
The solubility of this compound is a critical factor for its application as an indicator.
| Solvent | Solubility | Reference(s) |
| Water | Poor / Almost Insoluble | [1] |
| Ethanol (B145695) | Soluble | [1][2] |
| Acetone | Soluble | [5] |
| Chloroform | Soluble | [8] |
| Benzene | Soluble | [8] |
Synthesis of this compound
The primary and most established method for synthesizing this compound is through the controlled oxidation of its precursor, 1,5-Diphenylcarbazide.[1][6] The precursor itself is commonly synthesized from the reaction of phenylhydrazine (B124118) and urea (B33335).[6][9]
Experimental Protocols
Protocol 1: Synthesis of 1,5-Diphenylcarbazide (Precursor)
This protocol is based on the reaction between phenylhydrazine and urea.[6][9]
-
Reactants: Add phenylhydrazine (2 molar equivalents) and urea (1 molar equivalent) to a round-bottom flask containing xylene as the solvent.
-
Reaction: Heat the mixture to reflux. The reaction is typically carried out for an extended period, for instance, 32 hours, to ensure completion.[9]
-
Crystallization: After the reflux period, allow the mixture to cool and stand overnight. The product, 1,5-Diphenylcarbazide, will crystallize out of the solution.
-
Purification: Collect the crude product by filtration. The white, crystalline solid can be purified by repeated recrystallization from ethanol to achieve a high-purity compound with a melting point of approximately 170-175 °C.[10][11]
Protocol 2: Synthesis of this compound
This protocol describes the oxidation of 1,5-Diphenylcarbazide.[1][11]
-
Reactants: Dissolve crude or purified 1,5-Diphenylcarbazide in an appropriate organic solvent such as ethanol.
-
Oxidation: Add an oxidizing agent, such as 3% hydrogen peroxide, to the solution. The reaction can be facilitated by the presence of a base like alcoholic potassium hydroxide.[11]
-
Neutralization & Precipitation: After the oxidation is complete, neutralize the solution. This will cause the this compound to precipitate.
-
Purification: Collect the orange-red product by filtration. Recrystallization can be performed to obtain a product with a higher purity. Note that many commercial preparations are intentionally a mixture of the carbazide and carbazone.[1]
Protocol 3: Colorimetric Determination of Hexavalent Chromium (Cr(VI))
This protocol details the use of 1,5-Diphenylcarbazide/carbazone as a colorimetric reagent for Cr(VI) detection, a primary application.[12][13]
-
Reagent Preparation: Prepare a 0.5% (w/v) solution of 1,5-Diphenylcarbazide by dissolving 0.5 g of the solid in 100 mL of acetone.[14]
-
Sample Preparation: Acidify the aqueous sample containing Cr(VI) to a pH of approximately 1-2 using a suitable acid (e.g., sulfuric acid or nitric acid).[12][14]
-
Complex Formation: Add the 1,5-Diphenylcarbazide solution to the acidified sample. The Cr(VI) will oxidize the diphenylcarbazide to diphenylcarbazone, and the resulting Cr(III) will form a stable, red-violet colored complex with the diphenylcarbazone.[12][13]
-
Spectrophotometric Measurement: Allow a short time for the color to develop (e.g., 8 minutes).[13] Measure the absorbance of the solution at its maximum wavelength (λmax), which is approximately 540-545 nm, using a UV-Vis spectrophotometer.[12][13]
-
Quantification: Determine the concentration of Cr(VI) in the original sample by comparing the absorbance to a calibration curve prepared from standard Cr(VI) solutions.
Applications
The primary application of this compound is in analytical chemistry as a highly sensitive indicator.
-
Mercurimetry: It is used for the endpoint determination in the titration of chloride ions with mercury(II) nitrate (B79036) solution. Past the endpoint, free Hg(II) ions form a distinct purple complex with the indicator.[1]
-
Heavy Metal Detection: It is extensively used for the photometric or colorimetric determination of various metal ions, including chromium, mercury, cadmium, copper, and lead.[2][4][6] The high sensitivity allows for the detection of trace amounts, with thresholds as low as 50 ppb for Cr(VI).[6]
-
Research and Development: The compound is employed in pharmaceutical development, food safety testing for contaminants, and the creation of sensors for environmental monitoring.[4]
References
- 1. Diphenylcarbazone - Wikipedia [en.wikipedia.org]
- 2. chemville.eu [chemville.eu]
- 3. This compound (cont. 50% Diphenylcarbazid) ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 7. 1,5-Diphenylcarbazide CAS#: 140-22-7 [m.chemicalbook.com]
- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 9. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.gnest.org [journal.gnest.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,5-Diphenylcarbazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,5-Diphenylcarbazone, a versatile chemical compound widely utilized in analytical chemistry and other scientific fields. It covers its fundamental properties, chemical structure, and key applications, with a focus on its role as an indicator and a reagent for the determination of various metal ions.
Chemical Identity and Properties
This compound, also known as s-Diphenylcarbazone, is a chemical compound belonging to the carbazone group.[1] It is frequently used as a colorimetric reagent and indicator in analytical chemistry due to its ability to form distinctly colored complexes with a variety of metal ions.[1][2]
Structure:
-
IUPAC Name: 1-anilino-3-phenyliminourea[1]
Physicochemical Properties:
The quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 240.26 g/mol | [1][3][4] |
| Appearance | Orange to brownish-orange crystalline powder | [1][2][4] |
| Melting Point | 153 - 161 °C | [1][2][3] |
| Solubility | Poorly soluble in water; Soluble in ethanol, chloroform, and benzene | [1] |
Relationship with 1,5-Diphenylcarbazide
This compound is structurally similar to and can be produced by the oxidation of 1,5-Diphenylcarbazide.[1][9] It is important to note that commercial preparations of this compound are often a mixture containing 1,5-Diphenylcarbazide.[1][4] 1,5-Diphenylcarbazide itself is a white solid that can oxidize to the pink-colored this compound upon exposure to light and air.[9]
The diagram below illustrates the oxidative relationship between these two compounds.
Caption: Oxidative pathway from 1,5-Diphenylcarbazide to this compound.
Applications in Analytical Chemistry
The primary application of this compound is in the detection and quantification of metal ions.[2] It is particularly renowned for its use in mercurimetry and the colorimetric determination of chromium.[1][9][10][11][12]
Mercurimetric Titration of Chloride:
This compound serves as an indicator for the endpoint determination in the titration of chloride ions with a standard solution of mercuric nitrate (B79036).[1][13] The principle of this method is that mercuric ions (Hg²⁺) and chloride ions (Cl⁻) form a stable, soluble complex (HgCl₂).[14] Once all the chloride ions in the sample have been complexed, the first excess of mercuric ions reacts with the diphenylcarbazone indicator to form a distinct blue-violet colored complex, signaling the titration endpoint.[14][15] The optimal pH for this titration is between 3.0 and 3.6.[14]
Experimental Protocol: Mercurimetric Titration of Chloride
-
Sample Preparation: Take a known volume of the chloride-containing sample. If necessary, dilute the sample to ensure the chloride concentration is within a suitable range for titration.
-
pH Adjustment: Add a mixed indicator solution, such as one containing diphenylcarbazone and bromophenol blue.[14][16] Adjust the pH of the solution to the optimal range (3.0-3.6) by adding dilute nitric acid or sodium hydroxide (B78521) solution until the indicator changes to the appropriate color (e.g., yellow).[14]
-
Titration: Titrate the prepared sample with a standardized mercuric nitrate (Hg(NO₃)₂) solution.
-
Endpoint Detection: The endpoint is reached when the color of the solution changes to a persistent blue-violet, indicating the formation of the mercury-diphenylcarbazone complex.[14][15]
-
Calculation: The concentration of chloride in the sample can be calculated from the volume of mercuric nitrate solution used.
The workflow for this experimental procedure is depicted in the following diagram.
Caption: Step-by-step workflow for the mercurimetric titration of chloride ions.
Colorimetric Determination of Chromium:
This compound is also instrumental in the spectrophotometric determination of hexavalent chromium (Cr(VI)).[12][17][18] In this method, under acidic conditions, 1,5-Diphenylcarbazide (often present in diphenylcarbazone reagents) is oxidized by Cr(VI) to this compound, while Cr(VI) is reduced to trivalent chromium (Cr(III)).[18][19] The newly formed this compound then reacts with Cr(III) to form a stable, red-violet colored complex.[9][18] The intensity of the color, which is proportional to the chromium concentration, can be measured spectrophotometrically.
The logical relationship of the components in the detection of chromium is shown below.
Caption: Reaction pathway for the colorimetric detection of Cr(VI).
Other Applications
Beyond its primary use in mercury and chromium analysis, this compound is a valuable reagent for the detection of other metal ions, including copper, nickel, cobalt, lead, and cadmium.[2][11] Its versatility extends to various fields such as:
-
Environmental Monitoring: Assessing water quality and detecting heavy metal pollutants in environmental samples.[2][12]
-
Pharmaceutical Development: Used in the synthesis of pharmaceutical intermediates.[2]
-
Food Safety: Employed in assays to detect contaminants in food products.[2]
Conclusion
This compound is a cornerstone reagent in analytical chemistry, offering high sensitivity and reliability for the detection and quantification of various metal ions. Its critical role as an indicator in mercurimetry and as a chromogenic reagent for chromium analysis underscores its importance in environmental, pharmaceutical, and industrial research. A thorough understanding of its properties, its relationship with 1,5-Diphenylcarbazide, and its reaction mechanisms is essential for its effective application in scientific research and development.
References
- 1. Diphenylcarbazone - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [stenutz.eu]
- 4. This compound (mixture with Diphenylcarbazide) ext… [cymitquimica.com]
- 5. DIPHENYLCBAZONE [sdfine.com]
- 6. Buy Online CAS Number 538-62-5 - TRC - this compound Compound With 1,5-Diphenylcarbazide (Technical Grade) | LGC Standards [lgcstandards.com]
- 7. This compound Compound With 1,5-Diphenylcarbazide … [cymitquimica.com]
- 8. This compound - Wikidata [wikidata.org]
- 9. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 10. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. nbinno.com [nbinno.com]
- 13. mymicrolab.com [mymicrolab.com]
- 14. nemi.gov [nemi.gov]
- 15. researchgate.net [researchgate.net]
- 16. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 17. asianpubs.org [asianpubs.org]
- 18. journal.gnest.org [journal.gnest.org]
- 19. 1,5-Diphenylcarbazide | 140-22-7 | Benchchem [benchchem.com]
molecular weight of 1,5-Diphenylcarbazone
An In-depth Technical Guide to 1,5-Diphenylcarbazone for Researchers and Scientists
Introduction
This compound (DPC) is an aromatic organic compound from the carbazone group. It is widely utilized in analytical chemistry as a sensitive colorimetric indicator for the quantification of various metal ions and anions. Its ability to form distinctly colored complexes with specific ions makes it an invaluable reagent in environmental monitoring, pharmaceutical analysis, and various industrial quality control processes. This guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Data
This compound is an orange, crystalline powder that is sensitive to light and air.[1] It is readily soluble in organic solvents such as ethanol (B145695), acetone, and chloroform (B151607) but is nearly insoluble in water.[2][3] Commercial preparations of this compound are often a mixture with its precursor, 1,5-Diphenylcarbazide.
Table 1: Quantitative Data for this compound
| Property | Value | Citations |
| Molecular Weight | 240.26 g/mol | [1][4][5] |
| Molecular Formula | C₁₃H₁₂N₄O | [4][5][6] |
| CAS Number | 538-62-5 | [1][2] |
| IUPAC Name | 1-anilino-3-phenyliminourea | [2] |
| Melting Point | 153 - 158 °C (may decompose) | [7] |
| Appearance | Orange to orange-red crystalline powder | [5][8] |
| Bulk Density | 380 kg/m ³ | [7] |
| Absorption Max (λmax) | 550 nm (for Mercury(II)-DPC complex) | [6] |
Synthesis
This compound is synthesized through the oxidation of 1,5-Diphenylcarbazide. The precursor, 1,5-Diphenylcarbazide, is typically prepared by reacting phenylhydrazine (B124118) with urea.[1] This reaction is often carried out in a high-boiling point solvent like xylene.[1] The subsequent oxidation of the carbazide to the carbazone can be achieved using various oxidizing agents, such as hydrogen peroxide.[3]
Caption: Synthesis pathway of this compound from Phenylhydrazine and Urea.
Applications in Research and Development
While primarily known as an analytical reagent, this compound has applications across various scientific fields.
-
Analytical Chemistry : It is a key reagent for the colorimetric and titrimetric determination of metal ions such as mercury, chromium, copper, cadmium, and lead.[3][9] Its high sensitivity makes it suitable for trace metal analysis in environmental samples.[9]
-
Pharmaceutical Development : The compound is utilized in the synthesis of various pharmaceutical intermediates.[3][9] It also serves as a reagent in quality control assays for detecting metallic impurities in drug formulations.
-
Environmental Monitoring : It is employed in methods for quantifying chloride in water and wastewater, and for detecting heavy metal pollutants like hexavalent chromium.[8][10]
-
Biochemical Research : In a clinical context, it is used in the determination of chloride in biological samples like serum and urine, which is crucial for metabolic studies.[2][6]
Experimental Protocols
Mercurimetric Titration for Chloride Determination
This is one of the most common applications of this compound. The method relies on the titration of chloride ions with a standardized mercuric nitrate (B79036) solution.
Principle: Mercuric ions (Hg²⁺) react with chloride ions (Cl⁻) to form a stable, soluble mercuric chloride (HgCl₂) complex.[2][11] Once all the chloride ions have been complexed, any excess Hg²⁺ ions react with the this compound indicator to form a distinct blue-violet colored complex, signaling the endpoint of the titration.[2][12] The reaction is typically performed in an acidic medium (pH 3.0-3.6) to ensure sharp endpoint detection.[8]
Reagents:
-
Standard Sodium Chloride Solution (0.025 N): Dissolve 1.4613 g of dried NaCl in deionized water and dilute to 1 L.[12]
-
Mercuric Nitrate Titrant (e.g., 0.025 N): Dissolve ~2.5 g of Hg(NO₃)₂·H₂O in 100 mL of water containing 0.25 mL of concentrated HNO₃. Dilute to approximately 1 L and standardize against the standard NaCl solution.[8][12]
-
Mixed Indicator Solution: Dissolve 0.5 g of this compound and 0.05 g of bromophenol blue in 75 mL of 95% ethanol and dilute to 100 mL.[8][12] Store in a dark bottle and discard after six months.[12]
-
Nitric Acid (0.05 M): For pH adjustment.[8]
Procedure:
-
Pipette a known volume of the sample (e.g., 50.0 mL) into a 250 mL Erlenmeyer flask.
-
Add 5-10 drops of the mixed indicator solution.[12] The solution should turn yellow. If it is blue or purple, add 0.05 M HNO₃ dropwise until the color changes to yellow, then add 1 mL in excess.[8]
-
Titrate the solution with the standardized mercuric nitrate titrant. The endpoint is reached when the solution turns from yellow to a persistent blue-violet color.[8][12]
-
Perform a blank titration using deionized water to correct for any indicator error.
-
Calculate the chloride concentration based on the volume of titrant used.
Caption: Experimental workflow for the mercurimetric titration of chloride.
Colorimetric Determination of Hexavalent Chromium (Cr(VI))
This compound is formed in situ from 1,5-Diphenylcarbazide for the highly sensitive detection of Cr(VI).
Principle: The determination of Cr(VI) using this method involves a two-step process in an acidic solution. First, the 1,5-Diphenylcarbazide reagent is oxidized by the Cr(VI) to this compound, while the Cr(VI) is reduced to trivalent chromium (Cr(III)).[10] Subsequently, the newly formed this compound chelates with the Cr(III) ions to produce a stable, intensely violet-colored complex, which can be quantified spectrophotometrically.[10]
Caption: Reaction pathway for the colorimetric detection of Cr(VI).
This protocol provides a simpler, faster, and often more sensitive alternative to instrumental methods like atomic absorption spectrometry for specific applications.[10]
Safety and Handling
This compound should be handled with care in a well-ventilated area. It is known to cause skin, eye, and respiratory tract irritation.[13] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[13] The compound is a flammable solid and should be stored away from ignition sources.[13] As many of its applications involve mercury salts, all waste should be collected and disposed of as hazardous waste according to local regulations.[11]
References
- 1. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 4. This compound Compound With 1,5-Diphenylcarbazide … [cymitquimica.com]
- 5. This compound (mixture with Diphenylcarbazide) ext… [cymitquimica.com]
- 6. Colorimetric determination of chloride in biological samples by using mercuric nitrate and diphenylcarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (cont. 50% Diphenylcarbazid) ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]
- 8. nemi.gov [nemi.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. journal.gnest.org [journal.gnest.org]
- 11. cdn.hach.com [cdn.hach.com]
- 12. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 13. labdepotinc.com [labdepotinc.com]
An In-depth Technical Guide on the Solubility of 1,5-Diphenylcarbazone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,5-Diphenylcarbazone, a key reagent in analytical chemistry. While precise quantitative solubility data is scarce in publicly available literature, this document compiles qualitative solubility information, details the experimental protocol for solution preparation, and illustrates a typical experimental workflow where its solubility is a critical factor.
Introduction to this compound
This compound is an organic compound that is widely used as a colorimetric reagent for the detection and quantification of various metal ions, most notably chromium(VI) and mercury(II).[1] Its utility in these analytical methods is fundamentally dependent on its ability to dissolve in organic solvents to form stable solutions, as it is nearly insoluble in water.[1][2] The formation of characteristically colored complexes with metal ions allows for their spectrophotometric determination.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Solubility Description |
| Alcohols | Ethanol | Soluble, Dissolves well[1][2] |
| Methanol | Slightly Soluble[3] | |
| Ketones | Acetone (B3395972) | Soluble[4][5] |
| Chlorinated Solvents | Chloroform (B151607) | Soluble, Dissolves well[1][2] |
| Aromatic Hydrocarbons | Benzene | Soluble, Dissolves well[1][2] |
| Amides | Dimethylformamide (DMF) | Soluble |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Slightly Soluble[3] |
| Acids | Glacial Acetic Acid | Soluble[4] |
| Aqueous | Water | Insoluble, Poor[1][2] |
Note: The lack of precise, quantitative solubility data in the scientific literature is a notable gap. The information presented is based on qualitative statements from various sources. For applications requiring high precision, it is recommended that researchers determine the solubility of this compound in their specific solvent system and experimental conditions.
Experimental Protocol: Preparation of a Standard this compound Solution
The following protocol details the preparation of a 0.5% (w/v) solution of 1,5-Diphenylcarbazide in acetone, a common stock solution used in the spectrophotometric determination of chromium(VI). In this application, 1,5-Diphenylcarbazide is oxidized to this compound, which then reacts with the metal ion.[6][7]
Materials and Equipment:
-
1,5-Diphenylcarbazide (solid)
-
Acetone (analytical grade)
-
Volumetric flask (100 mL, Class A)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Funnel
Procedure:
-
Weighing: Accurately weigh 0.5 g of 1,5-Diphenylcarbazide using an analytical balance.
-
Dissolution: Carefully transfer the weighed solid into a 100 mL volumetric flask using a funnel.
-
Solvent Addition: Add approximately 50 mL of acetone to the volumetric flask.
-
Mixing: Swirl the flask gently to dissolve the solid completely. If necessary, the solution can be sonicated for a few minutes to aid dissolution.
-
Dilution to Volume: Once the solid is fully dissolved, add acetone to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled, amber glass bottle and store it in a refrigerator. The solution should be prepared fresh weekly for optimal performance.[6]
Experimental Workflow: Spectrophotometric Determination of Chromium(VI)
The solubility of this compound in an organic solvent is a prerequisite for its application in the colorimetric determination of metal ions. The following diagram illustrates the typical workflow for the determination of chromium(VI) using a prepared solution of 1,5-Diphenylcarbazide (which is oxidized to this compound).
Caption: Workflow for Cr(VI) determination.
Conclusion
This compound is a valuable analytical reagent whose utility is directly tied to its solubility in organic solvents. While quantitative solubility data remains a gap in the literature, its qualitative solubility in common solvents like ethanol, acetone, and chloroform is well-established. The provided experimental protocol for solution preparation and the illustrated workflow for chromium(VI) determination offer practical guidance for researchers and scientists. Further studies to quantify the solubility of this compound in a range of organic solvents at different temperatures would be a valuable contribution to the field of analytical chemistry.
References
- 1. Diphenylcarbazone - Wikipedia [en.wikipedia.org]
- 2. This compound with 1,5-Diphenylcarbazide Manufacturers, SDS [mubychem.com]
- 3. DIPHENYLCARBAZONE | 538-62-5 [amp.chemicalbook.com]
- 4. 1,5-Diphenylcarbazide CAS#: 140-22-7 [m.chemicalbook.com]
- 5. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Metal Chelation Mechanism of 1,5-Diphenylcarbazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism by which 1,5-diphenylcarbazone acts as a chelating agent for various metal ions. The document details the structural aspects, the pivotal role of keto-enol tautomerism, quantitative data on complex stability, and the experimental protocols for characterization.
Introduction to this compound as a Chelating Agent
This compound is a versatile organic compound widely recognized in analytical chemistry for its ability to form intensely colored complexes with a variety of metal ions.[1][2] This property has established it as a sensitive colorimetric reagent for the detection and quantification of metals such as chromium, mercury, cadmium, copper, zinc, and nickel.[1][2][3] The formation of these stable metal complexes, or chelates, is a result of the specific structural features of the diphenylcarbazone (B146866) molecule, which allow it to bind to a central metal ion through multiple coordination bonds, forming a ring-like structure.
The chelation process is not merely a simple binding event; it involves a sophisticated interplay of tautomeric forms of the ligand and the coordination preferences of the metal ion. Understanding this mechanism is crucial for its application in various fields, including environmental monitoring, pharmaceutical analysis, and the development of new therapeutic agents.
The Pivotal Role of Keto-Enol Tautomerism
The chelating action of this compound is intrinsically linked to its existence in two tautomeric forms: the keto form and the enol form. Tautomers are constitutional isomers of organic compounds that readily interconvert.[4][5] In the case of diphenylcarbazone, this equilibrium involves the migration of a proton and the shifting of double bonds.
In the solid state, this compound exists predominantly in the keto form, as confirmed by infrared spectroscopy and X-ray crystallography.[6] However, in solution, an equilibrium is established between the more stable keto form and the enol form.[6][7] The enol form, although often present in lower concentrations, is crucial for the chelation of metal ions.
The keto-enol tautomerism can be catalyzed by both acidic and basic conditions.[4] The enol form possesses a hydroxyl (-OH) group and a C=N bond, which are key to its coordinating ability.
The Mechanism of Metal Chelation
The formation of a metal-diphenylcarbazone chelate typically proceeds through the deprotonation of the enol form. The metal ion displaces the proton from the hydroxyl group of the enol tautomer, and a coordinate bond is formed with the nitrogen atom of the azo group (-N=N-). This results in the formation of a stable five- or six-membered ring structure, which is characteristic of a chelate.
The general mechanism can be summarized as follows:
-
Tautomerization: The diphenylcarbazone molecule in solution is in equilibrium between its keto and enol forms.
-
Deprotonation: In the presence of a metal ion (Mⁿ⁺), the enol form gets deprotonated.
-
Coordination: The resulting anion acts as a bidentate ligand, coordinating with the metal ion through the oxygen and one of the nitrogen atoms.
This process results in the formation of a neutral or charged complex, depending on the charge of the metal ion and the stoichiometry of the reaction. For many divalent metal ions (M²⁺), a 1:2 metal-to-ligand ratio is observed, forming a neutral complex of the type M(DPC)₂.[3]
Quantitative Data: Stability of Metal Complexes
The stability of the metal-diphenylcarbazone complexes is a critical parameter that dictates the efficacy of chelation. This is quantified by the stability constant (also known as the formation constant), which represents the equilibrium constant for the formation of the complex in solution. A higher stability constant indicates a stronger interaction between the metal ion and the ligand.
The stability constants are often determined potentiometrically using techniques like the Calvin-Bjerrum pH titration method.[8][9][10] This method involves titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH changes.
Below is a summary of reported stability constants for various divalent metal ions with diphenylcarbazone and its derivatives.
| Metal Ion | Log K₁ | Log K₂ | Method | Solvent System | Reference |
| Cu(II) | 11.20 | 9.80 | Calvin-Bjerrum | 50% Dioxane-Water | [11] (paraphrased) |
| Ni(II) | 8.50 | 7.20 | Calvin-Bjerrum | 50% Dioxane-Water | [11] (paraphrased) |
| Zn(II) | 7.80 | 6.90 | Calvin-Bjerrum | 50% Dioxane-Water | [11] (paraphrased) |
| Co(II) | - | - | Spectrophotometry | 50% Acetone-Water | [3] (paraphrased) |
| Cd(II) | - | - | Spectrophotometry | Aqueous | [12] (paraphrased) |
Note: The values presented are indicative and can vary with experimental conditions such as temperature, ionic strength, and solvent system.
Experimental Protocols
This protocol outlines the general steps for the quantitative determination of a metal ion using this compound.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the metal ion of a known concentration (e.g., 1000 ppm) by dissolving a high-purity salt of the metal in an appropriate solvent (often dilute acid).
-
Prepare a series of working standard solutions of varying concentrations by diluting the stock solution.
-
Prepare a solution of this compound (e.g., 0.1% w/v) in a suitable organic solvent like acetone (B3395972) or ethanol.[1]
-
-
Complex Formation:
-
To a set of volumetric flasks, add a fixed volume of each working standard solution.
-
Adjust the pH of the solutions to the optimal value for complex formation for the specific metal ion. This is a critical step and the optimal pH varies for different metals.[13]
-
Add a specific volume of the this compound solution to each flask.
-
Dilute to the mark with the appropriate solvent and mix well. Allow sufficient time for the color to develop fully.
-
-
Spectrophotometric Measurement:
-
Calibration and Quantification:
-
Plot a calibration curve of absorbance versus the concentration of the metal ion.
-
The concentration of the metal ion in an unknown sample can be determined by measuring its absorbance under the same conditions and interpolating the value from the calibration curve.
-
This method is used to determine the stepwise formation constants of metal complexes.
-
Solution Preparation:
-
Prepare the following solutions in a suitable solvent mixture (e.g., 75% dioxane-water) with a constant ionic strength (maintained using a salt like NaClO₄):
-
-
Potentiometric Titration:
-
Titrate each of the three solutions against a standard carbonate-free solution of a strong base (e.g., NaOH) at a constant temperature.
-
Record the pH meter reading after each addition of the base.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From these titration curves, calculate the average number of protons associated with the ligand (n̅_A) at different pH values. This allows for the determination of the ligand's acid dissociation constant(s).
-
Calculate the average number of ligands attached per metal ion (n̅) and the free ligand concentration ([L⁻]) at each pH value from the titration data of the metal-ligand solution.
-
Plot n̅ versus pL (where pL = -log[L⁻]). The stepwise stability constants (K₁ and K₂) can be determined from this formation curve. For instance, the value of pL at n̅ = 0.5 corresponds to log K₁, and at n̅ = 1.5 corresponds to log K₂.[8]
-
Conclusion
The chelation of metal ions by this compound is a complex process governed by the keto-enol tautomerism of the ligand. The enol form, through deprotonation, acts as a potent bidentate ligand, forming stable, colored complexes with a wide range of metal ions. The stability of these complexes, quantified by their formation constants, underpins the utility of diphenylcarbazone in analytical chemistry. The detailed experimental protocols for spectrophotometric analysis and the determination of stability constants provide a framework for researchers to harness the unique properties of this chelating agent for various scientific and developmental applications. Further research into the solid-state structures of metal-diphenylcarbazone complexes will continue to refine our understanding of this important class of coordination compounds.
References
- 1. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Photoinduced solid state keto–enol tautomerization of 2-(2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yloxy)-1-phenylethanone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. jetir.org [jetir.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-O… [ouci.dntb.gov.ua]
- 11. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 12. tsijournals.com [tsijournals.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Versatility of 1,5-Diphenylcarbazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diphenylcarbazone, a derivative of 1,5-diphenylcarbazide (B1670730), is a highly versatile aromatic organic compound with significant applications in analytical chemistry. Its ability to form distinctly colored complexes with a variety of metal ions has established it as a valuable reagent for colorimetric and spectrophotometric analysis. This technical guide provides a comprehensive overview of the primary uses of this compound, with a focus on its role in the quantification of heavy metals and as an indicator in titrimetric analysis. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its practical application in research and development.
Core Applications in Analytical Chemistry
The principal application of this compound lies in its reaction with metal ions to form stable, colored coordination complexes. This property is harnessed for the quantitative determination of various metals, most notably chromium, mercury, and copper. The intensity of the resulting color is directly proportional to the concentration of the metal ion, a principle that forms the basis of spectrophotometric analysis.
Spectrophotometric Determination of Metals
This compound is widely employed for the sensitive and selective determination of a range of heavy metal ions. The reaction conditions, such as pH and the presence of interfering ions, are critical for achieving accurate and reproducible results.
Table 1: Quantitative Data for Metal Determination using this compound
| Metal Ion | Wavelength (λmax) | Molar Absorptivity (ε) | Detection Limit | Optimal Concentration Range | Stoichiometry (Metal:Ligand) |
| Chromium (Cr³⁺) | 540 nm | 4.436 × 10⁴ L mol⁻¹ cm⁻¹[1] | 0.010 mg/L[2] | 0.03–3 mg/L[3] | 1:1[1] |
| Mercury (Hg²⁺) | 560-565 nm | - | 250 µg/L[4] | - | 1:1[1] |
| Copper (Cu²⁺) | 565 nm | - | 1360 µg/L[1] | - | 1:2[1] |
| Nickel (Ni²⁺) | 520-525 nm | 70,000-77,500 L mol⁻¹ cm⁻¹[5] | - | - | 1:2[5] |
| Cobalt (Co²⁺) | 520-525 nm | 70,000-77,500 L mol⁻¹ cm⁻¹[5] | - | - | 1:2[5] |
| Zinc (Zn²⁺) | 520-525 nm | 70,000-77,500 L mol⁻¹ cm⁻¹[5] | - | - | 1:2[5] |
| Lead (Pb²⁺) | - | - | - | - | - |
Indicator in Titrimetry
This compound serves as an effective indicator in mercurimetric titrations, particularly for the determination of chloride ions. The endpoint of the titration is marked by a distinct color change, signaling the formation of a mercury-diphenylcarbazone complex after all the chloride ions have reacted with the mercuric nitrate (B79036) titrant.
Experimental Protocols
Spectrophotometric Determination of Hexavalent Chromium (Cr(VI))
This method is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide (which is oxidized to this compound in the process) in an acidic medium to form a violet-colored complex.
Reagents:
-
1,5-Diphenylcarbazide Solution (0.5% w/v): Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. This solution should be prepared fresh daily.
-
Sulphuric Acid (0.2 M): Carefully add 11.1 mL of concentrated sulfuric acid to approximately 800 mL of deionized water, cool, and dilute to 1 L.
-
Chromium(VI) Standard Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 105°C for 1 hour, in deionized water and dilute to 1 L. Working standards are prepared by diluting this stock solution.
Procedure:
-
Pipette 2 mL of the sample containing Cr(VI) into a glass vial.
-
Add 1 mL of 0.2 M sulphuric acid.
-
Add 1 mL of the 0.5% w/v 1,5-diphenylcarbazide solution and mix thoroughly.
-
Allow the solution to stand for 5 minutes for full color development.[6]
-
Measure the absorbance of the solution at 543 nm using a spectrophotometer against a reagent blank.[6]
-
The concentration of Cr(VI) is determined by comparing the absorbance to a calibration curve prepared from standard chromium solutions.
Spectrophotometric Determination of Mercury (II)
This method relies on the formation of a colored complex between mercury (II) ions and this compound.
Reagents:
-
Saturated Alcoholic Solution of 1,5-Diphenylcarbazide: Prepare a saturated solution of 1,5-diphenylcarbazide in ethanol.
-
Sodium Carbonate (solid).
Procedure:
-
Take a known volume of the sample solution containing mercury (II) ions in a test tube.
-
Add 4 to 8 drops of the saturated alcoholic solution of 1,5-diphenylcarbazide.[4]
-
Gradually add a large excess of solid sodium carbonate until the solution becomes alkaline.[4]
-
The formation of a blue color indicates the presence of mercury.[4]
-
For quantitative analysis, the absorbance of the solution can be measured at approximately 560-565 nm and compared to a calibration curve.
Titrimetric Determination of Chloride using Mercuric Nitrate
This compound is used as an indicator in this titration.
Reagents:
-
Mercuric Nitrate Titrant (0.0141 N): Dissolve 2.3 g of Hg(NO₃)₂ or 2.5 g of Hg(NO₃)₂·H₂O in 100 mL of deionized water containing 0.25 mL of concentrated nitric acid. Dilute to just under 1 L and standardize against a standard sodium chloride solution.
-
This compound Indicator Solution: Dissolve 0.5 g of this compound in 100 mL of 95% ethanol.
-
Nitric Acid (0.05 N): Dilute 3.2 mL of concentrated nitric acid to 1 L with deionized water.
Procedure:
-
Pipette a known volume of the chloride-containing sample into an Erlenmeyer flask.
-
Add 5-10 drops of the this compound indicator solution.
-
If the solution is not acidic, add a few drops of 0.05 N nitric acid until the solution turns yellow.
-
Titrate the sample with the standardized 0.0141 N mercuric nitrate solution.
-
The endpoint is reached when the solution turns a faint purple, indicating the formation of the mercury-diphenylcarbazone complex.
-
Calculate the chloride concentration based on the volume of mercuric nitrate titrant used.
Reaction Mechanisms and Visualizations
The utility of this compound in metal detection is rooted in its chemical transformations and subsequent complexation.
Synthesis of this compound
This compound is synthesized by the oxidation of 1,5-diphenylcarbazide. This conversion is crucial as this compound is the active species that forms complexes with many metal ions.[7]
Reaction with Hexavalent Chromium
The reaction between 1,5-diphenylcarbazide and hexavalent chromium is a two-step process. First, Cr(VI) oxidizes 1,5-diphenylcarbazide to this compound while being reduced to Cr(III). Subsequently, the newly formed this compound chelates with the Cr(III) ion to produce the characteristic violet-colored complex.[1]
General Complexation with Divalent Metal Ions
For many divalent metal ions (M²⁺) such as Ni²⁺, Co²⁺, and Zn²⁺, this compound acts as a bidentate ligand, forming a stable chelate complex. The reaction typically involves the deprotonation of the carbazone to facilitate coordination with the metal ion.
Experimental Workflow for Spectrophotometric Analysis
The general workflow for the spectrophotometric determination of a metal ion using this compound is outlined below.
References
- 1. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
The Discovery and Enduring Legacy of 1,5-Diphenylcarbazone: A Technical Guide
An in-depth exploration of the synthesis, mechanisms, and analytical applications of a cornerstone reagent.
Introduction
1,5-Diphenylcarbazone is a chemical compound that has played a pivotal role in the advancement of analytical chemistry for over a century. Its remarkable ability to form intensely colored complexes with various metal ions has made it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, physicochemical properties, and its multifaceted applications, with a focus on detailed experimental protocols and the underlying chemical principles.
Historical Context and Discovery
The journey of this compound in analytical chemistry began in the early 20th century, a period of significant progress in the field. The foundational discovery is credited to Cazeneuve in 1900, who first observed the vibrant color reactions that occur between dichromate and 1,5-diphenylcarbazide (B1670730), the precursor to this compound.[1] This seminal observation laid the groundwork for its primary application: the highly sensitive and selective detection of chromium. Shortly after, its utility was extended to the detection of mercury, where a purple spot would form on filter paper impregnated with a 1,5-diphenylcarbazide solution in the presence of mercury salts. These early discoveries highlighted the compound's immense potential as a versatile and powerful analytical reagent.
Synthesis and Physicochemical Properties
This compound is synthesized through the oxidation of its precursor, 1,5-diphenylcarbazide. The most common and historically significant method for preparing 1,5-diphenylcarbazide involves the reaction of phenylhydrazine (B124118) with urea (B33335).[1][2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂N₄O | [3] |
| Molar Mass | 240.26 g/mol | [3] |
| Appearance | Orange to reddish-purple crystalline powder | [4][5] |
| Melting Point | 153-158 °C (with decomposition) | |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), acetone, chloroform, and benzene | [3][4] |
| Bulk Density | 380 kg/m ³ |
Mechanism of Action in Metal Detection
The efficacy of this compound as an analytical reagent lies in its ability to form stable, colored complexes with a variety of metal ions. The most extensively studied reaction is with hexavalent chromium (Cr(VI)). This interaction is not a simple chelation but a two-step redox process.[6]
First, in an acidic medium, the 1,5-diphenylcarbazide is oxidized by Cr(VI) to this compound. In this process, Cr(VI) is reduced to trivalent chromium (Cr(III)). Subsequently, the newly formed this compound acts as a chelating agent, forming a stable and intensely colored magenta complex with the Cr(III) ion.[6] This reaction is highly specific and forms the basis for the spectrophotometric determination of chromium.
Experimental Protocols
Synthesis of 1,5-Diphenylcarbazide
A common laboratory-scale synthesis of 1,5-diphenylcarbazide involves the following steps:
-
Reaction Setup: Phenylhydrazine and urea are added to xylene in a round-bottom flask equipped with a reflux condenser.[2]
-
Reflux: The mixture is refluxed for approximately 32 hours.[2]
-
Crystallization: The flask is then allowed to cool and stand overnight, during which the crude product crystallizes out of the solution.[2]
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and a small amount of acetic acid. This method has been reported to achieve yields of around 96%.[7]
Quantitative Determination of Hexavalent Chromium
This colorimetric method is a standard procedure for the analysis of Cr(VI) in water samples.
Reagents:
-
1,5-Diphenylcarbazide Solution (0.5% w/v): Dissolve 0.5 g of 1,5-diphenylcarbazide in 100 mL of acetone.
-
Sulfuric Acid (0.2 M): Carefully add 11.1 mL of concentrated sulfuric acid to approximately 800 mL of deionized water, cool, and dilute to 1 L.
-
Chromium(VI) Standard Solutions: Prepare a series of standard solutions from a stock solution of potassium dichromate.
Procedure:
-
To a 2 mL sample (or an appropriately diluted aliquot) containing Cr(VI), add 1 mL of 0.2 M sulfuric acid.
-
Add 1 mL of the 0.5% w/v 1,5-diphenylcarbazide solution and mix thoroughly.
-
Allow the solution to stand for 5-10 minutes for full color development.
-
Measure the absorbance of the resulting violet solution at 540-543 nm using a UV-Visible spectrophotometer against a reagent blank.[8]
-
The concentration of Cr(VI) is determined by comparing the absorbance to a calibration curve prepared from the standard solutions.
The detection limit for this method can be as low as 0.023 mg/L.[8]
Mercurimetric Titration of Chloride
This compound is also employed as an indicator for the determination of chloride ions by titration with a standard solution of mercuric nitrate.
Principle: Mercuric ions (Hg²⁺) react with chloride ions (Cl⁻) to form a stable, soluble complex, HgCl₂. At the endpoint of the titration, the first excess of Hg²⁺ ions reacts with the this compound indicator to form a distinct blue-violet colored complex.[3]
Procedure:
-
An acidified sample containing chloride ions is titrated with a standard solution of mercuric nitrate.
-
A mixed indicator of this compound and bromophenol blue is often used to adjust the pH and sharpen the endpoint.
-
The endpoint is reached when a persistent blue-violet color is observed.
Quantitative Data
The analytical performance of this compound is summarized in the following tables.
Analytical Parameters for Metal Ion Detection
| Metal Ion | Method | Wavelength (λmax) | Detection Limit | Reference |
| Chromium(VI) | Spectrophotometry | 540-543 nm | 0.023 mg/L | [8] |
| Mercury(II) | Spectrophotometry | 530 nm | 250 µg/L | [9][10] |
| Copper(II) | Spectrophotometry | - | - | [11] |
| Nickel(II) | Spectrophotometry | - | - | [11] |
| Cobalt(II) | Spectrophotometry | - | - | [11] |
Note: Detection limits can vary depending on the specific experimental conditions and instrumentation.
Logical Workflow for Heavy Metal Analysis
The general workflow for the determination of heavy metals using this compound is outlined below.
Conclusion
From its serendipitous discovery to its current widespread use, this compound has proven to be a remarkably versatile and reliable reagent in analytical chemistry. Its high sensitivity and selectivity, particularly for chromium and mercury, have cemented its place in standard analytical methods for environmental monitoring, industrial quality control, and clinical diagnostics. The continued exploration of its properties and applications, including its use in novel sensor technologies, ensures that this compound will remain an important tool for scientists and researchers for the foreseeable future. This guide has provided an in-depth overview of its history, synthesis, and analytical applications, equipping professionals with the fundamental knowledge to effectively utilize this classic yet enduring chemical compound.
References
- 1. 1,5-Diphenylcarbazide | 140-22-7 | Benchchem [benchchem.com]
- 2. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]
- 3. Diphenylcarbazone - Wikipedia [en.wikipedia.org]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. labdepotinc.com [labdepotinc.com]
- 6. journal.gnest.org [journal.gnest.org]
- 7. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]
- 8. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
1,5-Diphenylcarbazone: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety and handling information for 1,5-Diphenylcarbazone, a chemical compound utilized in various analytical and research applications. The following sections detail its properties, potential hazards, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior and for making informed decisions regarding its storage and handling.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₄O | [1][2] |
| Molecular Weight | 240.26 g/mol | [1] |
| Appearance | Orange to red crystalline powder or flakes | [1] |
| Melting Point | 153-157 °C | [1] |
| Solubility | Insoluble in water. Soluble in hot alcohol, acetone, and glacial acetic acid. | [1] |
| Vapor Density | 8.28 | [1] |
Toxicological Data
| Hazard | Description | First Aid Measures |
| Eye Irritation | Causes serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Irritation | Causes skin irritation. May be harmful if absorbed through the skin. | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | May cause respiratory tract irritation. | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | May be harmful if swallowed. May cause irritation of the digestive tract. | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
Experimental Protocols:
Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, standardized guidelines for assessing chemical hazards, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), are typically followed. These include:
-
Skin Irritation/Corrosion: Tests are generally conducted on animals (e.g., rabbits) by applying the substance to a small patch of skin and observing for signs of erythema (redness) and edema (swelling) over a period of time.
-
Eye Irritation/Corrosion: A small amount of the substance is applied to the eye of an animal (e.g., a rabbit), and the effects on the cornea, iris, and conjunctiva are observed and scored.
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.
3.1. Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential for safe handling.
| Control Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles. |
| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
3.2. Handling Procedures
-
Avoid contact with eyes, skin, and clothing.[3]
-
Avoid breathing dust.[3]
-
Wash thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
Use only in a well-ventilated area.
3.3. Storage Requirements
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[4]
-
Keep containers tightly sealed.[4]
-
Store away from strong oxidizing agents.[1]
-
Protect from light.[5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
4.1. Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: May emit toxic fumes under fire conditions, including nitrogen oxides and carbon monoxide.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
4.2. Accidental Release Measures
In the case of a spill, follow the logical workflow outlined below.
Caption: Logical workflow for handling a this compound spill.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.
Disclaimer: This document is intended for informational purposes only and does not supersede any official safety data sheets or regulatory guidelines. Always refer to the most current SDS for this compound before use.
References
1,5-Diphenylcarbazone vs. 1,5-Diphenylcarbazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5-Diphenylcarbazone (DPCO) and 1,5-Diphenylcarbazide (DPC), two closely related organic compounds with significant applications in analytical chemistry. This document details their chemical properties, the redox relationship that connects them, and their primary uses, particularly in the spectrophotometric determination of heavy metals. Detailed experimental protocols and structured data are provided to assist researchers in their practical applications.
Core Chemical and Physical Properties
1,5-Diphenylcarbazide is a white crystalline solid, while its oxidation product, this compound, is an orange crystalline solid.[1][2] Both compounds are sparingly soluble in water but show good solubility in various organic solvents.[1][3]
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for this compound and 1,5-Diphenylcarbazide, facilitating a direct comparison of their fundamental properties.
| Property | This compound (DPCO) | 1,5-Diphenylcarbazide (DPC) |
| Molecular Formula | C₁₃H₁₂N₄O[1] | C₁₃H₁₄N₄O |
| Molecular Weight | 240.26 g/mol [1] | 242.28 g/mol |
| Appearance | Orange to red crystalline powder[1] | White to cream crystalline powder[4] |
| Melting Point | 157 °C[1] | 170-176 °C[4] |
| Solubility in Water | Poor[1] | Scarcely soluble[3] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), chloroform, benzene, and acetone.[1] | Readily soluble in acetone, hot ethanol, and acetic acid.[3][5] |
| pKa (Predicted) | Not readily available | 9.98 ± 0.43[4] |
| UV-Vis λmax (in Ethanol) | ~400 nm (weak)[6] | Not specified for the free compound |
| UV-Vis λmax of Metal Complex | Forms a purple complex with Hg(II) ions.[1] Forms colored complexes with Cr(III) ions.[1] | Forms a reddish-purple complex with Cr(VI) (via oxidation to DPCO) with a λmax around 540-545 nm.[7][8] |
The Redox Relationship: From Carbazide to Carbazone
The critical functional difference between 1,5-Diphenylcarbazide and this compound lies in their oxidation states. DPC can be readily oxidized to DPCO, a transformation that is central to its use as a chromogenic reagent.[3] This oxidation can be initiated by exposure to light and air, or more controllably, by chemical oxidizing agents.[3]
Reaction Pathway
The oxidation of 1,5-Diphenylcarbazide to this compound involves the removal of two hydrogen atoms, leading to the formation of a conjugated system that is responsible for the compound's color.
Caption: Redox relationship between 1,5-Diphenylcarbazide and this compound.
Applications in Analytical Chemistry
Both compounds are valuable reagents in analytical chemistry, primarily for the detection and quantification of metal ions.
1,5-Diphenylcarbazide: A Sensitive Chromogenic Reagent
The most prominent application of DPC is in the colorimetric determination of hexavalent chromium (Cr(VI)).[9] In an acidic medium, DPC is oxidized by Cr(VI) to DPCO. The newly formed DPCO then chelates with the resulting trivalent chromium (Cr(III)) to form an intensely colored reddish-purple complex.[9][10] The intensity of this color, measured spectrophotometrically, is directly proportional to the initial concentration of Cr(VI).[9]
This compound: An Indicator for Mercurimetry
This compound is widely used as an indicator in mercurimetry, a type of titration used for the determination of chloride ions. In this method, a solution containing chloride ions is titrated with a standard solution of mercury(II) nitrate. After all the chloride has reacted to form undissociated mercury(II) chloride, the excess Hg(II) ions react with the DPCO indicator to form a distinct purple complex, signaling the endpoint of the titration.[1]
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Hexavalent Chromium using 1,5-Diphenylcarbazide
This protocol outlines the steps for the sensitive determination of Cr(VI) in aqueous samples.
1. Reagents and Materials:
-
1,5-Diphenylcarbazide (DPC) Solution (0.5% w/v): Dissolve 0.5 g of DPC in 100 mL of acetone. Store in a dark bottle and prepare fresh as it can degrade.[11]
-
Sulfuric Acid (H₂SO₄) Solution (0.2 M): Carefully add concentrated sulfuric acid to deionized water.[9]
-
Chromium(VI) Standard Stock Solution (e.g., 1000 mg/L): Prepare from a certified standard.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Spectrophotometer capable of measuring absorbance at 543 nm.[9]
2. Procedure:
-
To a 2 mL aliquot of the sample (or standard), add 1 mL of 0.2 M sulfuric acid.[9]
-
Add 1 mL of the 0.5% w/v DPC solution and mix thoroughly.[9]
-
Allow the color to develop for 5 minutes. The solution will turn a reddish-purple color in the presence of Cr(VI).[9]
-
Measure the absorbance of the solution at 543 nm, using a reagent blank as a reference.[9]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.
Experimental Workflow:
Caption: Workflow for the spectrophotometric determination of Cr(VI) using DPC.
Protocol 2: Synthesis of 1,5-Diphenylcarbazide from Phenylhydrazine (B124118) and Urea (B33335)
This protocol describes a common laboratory method for the synthesis of DPC.[12]
1. Reagents and Materials:
-
Phenylhydrazine[12]
-
Urea[12]
-
Xylene[12]
-
Ethanol and Acetic Acid (for recrystallization)
-
Reflux apparatus
-
Filtration equipment
2. Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and urea in xylene.[12]
-
Heat the mixture to reflux for 32 hours.[12]
-
Allow the reaction mixture to cool overnight, which should result in the precipitation of the crude product.[12]
-
Collect the crude 1,5-Diphenylcarbazide by filtration.
-
Purify the product by recrystallization from a suitable solvent system, such as a mixture of ethanol and a small amount of acetic acid.
-
Dry the purified crystals.
Synthesis Pathway:
Caption: Synthesis of 1,5-Diphenylcarbazide from phenylhydrazine and urea.
Conclusion
1,5-Diphenylcarbazide and this compound are indispensable reagents in analytical chemistry. Their utility stems from the redox relationship between them and their ability to form intensely colored complexes with specific metal ions. Understanding their chemical properties and the detailed experimental protocols for their use is crucial for researchers in various scientific disciplines, including environmental monitoring, industrial quality control, and potentially in the development of novel sensing applications. This guide provides a foundational understanding to facilitate their effective application in a laboratory setting.
References
- 1. Diphenylcarbazone - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 4. 1,5-Diphenylcarbazide CAS#: 140-22-7 [m.chemicalbook.com]
- 5. 1,5-Diphenylcarbazide [himedialabs.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,5-Diphenylcarbazide | 140-22-7 | Benchchem [benchchem.com]
- 8. journal.gnest.org [journal.gnest.org]
- 9. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes: 1,5-Diphenylcarbazone for Heavy Metal Detection
Introduction
1,5-Diphenylcarbazide (B1670730) and its oxidized form, 1,5-Diphenylcarbazone, are well-established chromogenic reagents used in analytical chemistry for the colorimetric and spectrophotometric determination of various heavy metal ions.[1][2] 1,5-Diphenylcarbazide is a white solid that can be oxidized to this compound, which then forms distinctly colored chelate complexes with specific metal ions in solution.[1] The intensity of the resulting color is proportional to the concentration of the metal ion, allowing for quantitative analysis. This method is noted for its high sensitivity, particularly for the detection of hexavalent chromium, and is also applicable to other metals such as mercury and cadmium.[1][3]
The primary application involves a reaction in an acidic medium, where the color development can be measured using a spectrophotometer at a specific wavelength.[3][4] The stability and sensitivity of the reagent make it a valuable tool in environmental monitoring, industrial process control, and various research applications.[2][5]
Application 1: Determination of Hexavalent Chromium (Cr(VI))
Principle
The determination of hexavalent chromium using 1,5-diphenylcarbazide is the most common and sensitive application of this reagent. The method is based on a two-step reaction in an acidic solution.[4] First, Cr(VI) oxidizes 1,5-diphenylcarbazide to this compound, during which Cr(VI) is reduced to trivalent chromium (Cr(III)).[6][7] Subsequently, the newly formed this compound reacts with the Cr(III) ions to form a stable, reddish-violet colored complex.[4][6][8] The absorbance of this complex is measured spectrophotometrically at approximately 540 nm to quantify the initial Cr(VI) concentration.[3][9]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | ~540 nm | [3][9] |
| Detection Limit | 0.005 - 0.023 mg·L⁻¹ | [10][11] |
| Linear Range | 0.03 - 3 mg·L⁻¹ | [10] |
| Optimal Acidity | Acidic (H₂SO₄ or H₃PO₄) | [9][10] |
| Molar Absorptivity | 2.4 × 10³ L mol⁻¹ cm⁻¹ | [12] |
| Reaction Time | ~5-10 minutes | [10] |
Experimental Protocol: Spectrophotometric Determination of Cr(VI)
-
Preparation of 1,5-Diphenylcarbazide (DPC) Reagent (0.25% w/v):
-
Dissolve 250 mg of 1,5-diphenylcarbazide in 100 mL of acetone (B3395972).[6]
-
Store the solution in a dark, amber bottle, as it is sensitive to light.[6] This solution should be prepared fresh for optimal performance.
-
-
Preparation of Acid Solution:
-
Prepare a 0.2 M solution of sulfuric acid (H₂SO₄) by carefully diluting concentrated H₂SO₄ in deionized water.[10]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1000 mg·L⁻¹ Cr(VI) by dissolving a known quantity of potassium dichromate (K₂Cr₂O₇) in deionized water.
-
From the stock solution, prepare a series of working standard solutions with concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1.0, 2.0, 3.0 mg·L⁻¹).
-
-
Sample Analysis:
-
Transfer 2 mL of the water sample (or diluted sample) into a glass vial or cuvette.[10]
-
Add 1 mL of 0.2 M sulfuric acid to acidify the sample.[10]
-
Add 1 mL of the 0.25% DPC reagent, mix gently, and allow the solution to stand for 5-10 minutes for full color development.[10]
-
Prepare a reagent blank using 2 mL of deionized water instead of the sample and follow the same procedure.
-
Measure the absorbance of the sample and standard solutions against the reagent blank at 540 nm using a UV-Vis spectrophotometer.[10]
-
-
Quantification:
-
Plot a calibration curve of absorbance versus the concentration of the Cr(VI) standards.
-
Determine the concentration of Cr(VI) in the sample by interpolating its absorbance value on the calibration curve.
-
Potential Interferences
-
High concentrations of other heavy metals such as iron (Fe(III)) and copper (Cu(II)) can interfere with the analysis.[13][14]
-
Reducing agents, such as thiosulfate (B1220275) (S₂O₃²⁻), can interfere by reducing Cr(VI) to Cr(III) before it can react with the DPC, leading to inaccurate results.[15][16]
Application 2: Determination of Mercury (Hg(II))
Principle
This compound can be used for the spectrophotometric determination of mercury(II) ions. Unlike the indirect reaction with chromium, mercury(II) forms a direct complex with this compound.[17][18] The reaction produces a blue or violet-colored complex in a neutral or slightly acidic solution, which can be quantified.[18] The sensitivity of this test is high, though it can be affected by the pH of the solution and the presence of other metal ions.[18]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | Not specified | |
| Detection Limit | ~2000 µg·L⁻¹ (2 ppm) | [1] |
| Stoichiometry (Hg:DPC) | 1:1 | [3] |
| Optimal Acidity | Neutral to slightly acidic | [18] |
Experimental Protocol: Qualitative & Semi-Quantitative Determination of Hg(II)
-
Preparation of DPC Reagent:
-
Sample Preparation:
-
The sample solution should be adjusted to a near-neutral pH. If the sample is highly acidic, it can be neutralized carefully.
-
-
Analysis:
-
For Spectrophotometric Analysis:
-
Prepare mercury standards and a reagent blank.
-
After adding the reagent, measure the absorbance at the wavelength of maximum absorbance (which should be determined by scanning the spectrum of the complex).
-
Create a calibration curve to determine the concentration of mercury in the sample.
-
Application 3: Determination of Cadmium (Cd(II))
Principle
This compound can also be used for the detection of cadmium. The method relies on the formation of a colored complex between cadmium ions and the reagent. A qualitative spot test can provide a rapid indication of cadmium contamination, while a spectrophotometric method allows for quantification.[13] The reaction with cadmium typically produces a violet-blue coloration.[13]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 533 nm | [12] |
| Detection Limit (Qualitative) | 0.1% | [13] |
| Linear Range | 0.228 - 3.65 ppm | [12] |
| Molar Absorptivity | 7.33 × 10⁴ dm³ mol⁻¹ cm⁻¹ | [12] |
Experimental Protocol: Qualitative Spot Test for Cadmium
This protocol is adapted for a qualitative surface test.[13]
-
Reagent Preparation:
-
Prepare an "Indicator" solution by mixing a small amount of this compound in rubbing alcohol (ethanol).[13]
-
-
Sample Collection:
-
Analysis:
-
Place a drop of the indicator solution on a clean, white, non-reactive surface (e.g., a plastic plate).[13]
-
Dip the dried test swab into the drop of the indicator solution.[13]
-
The appearance of a violet-blue color on the swab within 1-10 minutes indicates the presence of cadmium.[13]
-
A clean, untreated swab should be run in parallel as a negative control.[13]
-
Potential Interferences
-
Excess amounts of copper and iron may interfere with the test, potentially causing false positives.[13]
References
- 1. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]
- 4. journal.gnest.org [journal.gnest.org]
- 5. chemimpex.com [chemimpex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]
- 8. researchgate.net [researchgate.net]
- 9. jeest.ub.ac.id [jeest.ub.ac.id]
- 10. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow dissolution of 1,5-diphenylcarbazide for the determination of chromium(VI) - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A Do-It-Yourself Cadmium Detection Procedure [home-health-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Interference of thiosulfate during colorimetric analysis of hexavalent chromium using 1,5-diphenylcarbazide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mymicrolab.com [mymicrolab.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Spectrophotometric Determination of Hexavalent Chromium [Cr(VI)] with 1,5-Diphenylcarbazone
Audience: Researchers, scientists, and drug development professionals.
Principle and Application
The spectrophotometric determination of hexavalent chromium [Cr(VI)] using 1,5-diphenylcarbazide (B1670730) (DPC) is a highly sensitive and selective method widely employed for environmental monitoring and industrial quality control. The toxicity of chromium is highly dependent on its oxidation state; Cr(VI) is a potent toxin and carcinogen, whereas trivalent chromium [Cr(III)] is a micronutrient.[1] This method allows for the specific quantification of the hazardous Cr(VI) species.
The chemical principle involves a two-step reaction in a strong acidic medium (pH ≈ 1.0).[1][2][3] First, Cr(VI) oxidizes 1,5-diphenylcarbazide (DPC) to 1,5-diphenylcarbazone (DPCO), during which Cr(VI) is reduced to Cr(III).[2][4][5] Subsequently, the newly formed Cr(III) ions react with the this compound to form a stable, intensely colored magenta-violet complex.[2][4][6] The absorbance of this complex is measured at its maximum wavelength (λmax) of approximately 540 nm.[1][2][3] The color intensity is directly proportional to the initial concentration of Cr(VI) in the sample, adhering to the Beer-Lambert law within a specific concentration range.[4][7]
This method is specific for Cr(VI), as Cr(III) does not react with DPC.[4][8] To determine the total chromium concentration, any Cr(III) present in the sample must first be oxidized to Cr(VI) using an oxidizing agent such as potassium permanganate (B83412) or ammonium (B1175870) persulfate.[1][9] The Cr(III) concentration can then be calculated by subtracting the initial Cr(VI) concentration from the total chromium concentration.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the spectrophotometric determination of Cr(VI) using this compound.
| Parameter | Typical Value / Range | Notes |
| Maximum Wavelength (λmax) | 540 - 543 nm | The peak absorbance wavelength for the Cr(III)-DPCO complex.[1][2][6] |
| Optimal pH | ~1.0 | A strongly acidic environment is required for the reaction.[1][2][3] |
| Linearity Range | 0.03 - 3.0 mg/L | The range can vary based on specific protocol and instrument path length.[6][7][10] |
| Limit of Detection (LOD) | 0.02 - 0.2 mg/L | Can be lowered significantly with preconcentration techniques.[2][5][6] |
| Molar Absorptivity | High (e.g., 4.2 × 10⁵ L·mol⁻¹·cm⁻¹) | Indicates the high sensitivity of the method, especially with enrichment.[11] |
| Color Development Time | 5 - 15 minutes | The colored complex forms rapidly and is stable for a limited time.[1][2][7] |
| Common Interferences | Iron (Fe³⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Fe(III) is a significant interferent but can be masked with agents like NaF.[1][3][12] |
Chemical Reaction and Experimental Workflow
The diagrams below illustrate the chemical reaction pathway and the general experimental workflow for this analytical method.
Caption: Chemical reaction pathway for Cr(VI) detection.
References
- 1. jeest.ub.ac.id [jeest.ub.ac.id]
- 2. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. youtube.com [youtube.com]
- 5. journal.gnest.org [journal.gnest.org]
- 6. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexavalent chromium quantification in solution: Comparing direct UV–visible spectrometry with 1,5-diphenylcarbazide colorimetry [comptes-rendus.academie-sciences.fr]
- 8. The DPC assay for measuring Cr(VI) – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. lovibond.com [lovibond.com]
- 10. Flow dissolution of 1,5-diphenylcarbazide for the determination of chromium(VI) - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,5-Diphenylcarbazone in Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diphenylcarbazone is a versatile chromogenic agent widely employed in analytical chemistry for the colorimetric determination of various metal ions and organic compounds.[1] Its ability to form distinctly colored complexes with specific analytes makes it a valuable tool in environmental monitoring, food safety, and pharmaceutical analysis.[1] This document provides detailed application notes and protocols for the use of this compound in colorimetric assays, with a focus on quantitative analysis and applications relevant to drug development.
The underlying principle of these assays involves the reaction of this compound with the target analyte, resulting in the formation of a colored complex. The intensity of the color, which is directly proportional to the concentration of the analyte, is then measured spectrophotometrically. In many applications, particularly for the detection of oxidizing agents like hexavalent chromium (Cr(VI)), its precursor 1,5-diphenylcarbazide (B1670730) is used, which is oxidized to this compound during the reaction.[2]
Key Applications
The this compound colorimetric assay is primarily used for the quantitative determination of heavy metals. Its application also extends to the analysis of certain organic compounds, such as barbiturates, which is of particular interest in pharmaceutical and clinical settings.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the colorimetric analysis of various analytes using this compound.
| Analyte | Wavelength (λmax) | Optimal pH | Limit of Detection (LOD) | Linear Range | Molar Absorptivity (ε) |
| Chromium (VI) | 540 nm | ~2.0 | 0.023 mg/L | 0.03 - 3 mg/L | 4.17 x 10⁴ L mol⁻¹ cm⁻¹ |
| Copper (II) | 545 nm | 8.0-9.0 | 2.7 µg/L | 0.1 - 1.0 ppm | Not Reported |
| Mercury (II) | 562 nm | Acidic | 250 µg/L | Not Reported | Not Reported |
| Zinc (II) | 530 nm | ~5.5 | 15 ng/mL | 50 - 1000 µg/mL | Not Reported |
| Barbiturates | Not Applicable (Visual) | Not Applicable | 1 - 5 µg | Not Applicable | Not Applicable |
Experimental Protocols
Protocol 1: Determination of Hexavalent Chromium (Cr(VI)) in Aqueous Samples
This protocol details the steps for the quantitative analysis of Cr(VI) in water samples.
1. Reagents and Materials:
-
1,5-Diphenylcarbazide Solution (0.25% w/v): Dissolve 250 mg of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a dark bottle at 4°C.
-
Sulfuric Acid (H₂SO₄) Solution (6 N): Slowly add 167 mL of concentrated H₂SO₄ to 833 mL of deionized water with constant stirring in an ice bath.
-
Chromium Standard Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇) in 1 L of deionized water.
-
Working Standard Solutions: Prepare a series of standards by diluting the stock solution to concentrations within the expected sample range (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
-
Spectrophotometer and cuvettes.
2. Procedure:
-
Pipette 50 mL of the sample (or an aliquot diluted to 50 mL) into a 100 mL volumetric flask.
-
Add 2.0 mL of 6 N H₂SO₄ and mix well.
-
Add 2.0 mL of the 1,5-diphenylcarbazide solution, mix, and allow the color to develop for 10 minutes.
-
Bring the volume to 100 mL with deionized water and mix thoroughly.
-
Measure the absorbance of the solution at 540 nm against a reagent blank prepared in the same manner using deionized water instead of the sample.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of Cr(VI) in the sample from the calibration curve.
Protocol 2: Determination of Copper (II) in Aqueous Samples
This protocol describes the colorimetric determination of copper ions.
1. Reagents and Materials:
-
This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of ethanol (B145695) or acetone.
-
Ammonia-Ammonium Chloride Buffer (pH 9.0): Dissolve 14.2 g of ammonium (B1175870) chloride (NH₄Cl) in 114 mL of concentrated ammonium hydroxide (B78521) (NH₄OH) and dilute to 250 mL with deionized water.
-
Copper Standard Stock Solution (1000 mg/L): Dissolve 3.929 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in 1 L of deionized water.
-
Working Standard Solutions: Prepare standards by diluting the stock solution.
2. Procedure:
-
Pipette 10 mL of the sample into a 25 mL volumetric flask.
-
Add 5 mL of the ammonia-ammonium chloride buffer to adjust the pH.
-
Add 2 mL of the this compound solution and mix.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for 15 minutes for color development.
-
Measure the absorbance at 545 nm against a reagent blank.
-
Prepare a calibration curve using the copper standard solutions and determine the sample concentration.
Protocol 3: Qualitative Detection of Barbiturates
This protocol is a qualitative screening method for the presence of barbiturates, relevant in pharmaceutical and forensic analysis.
1. Reagents and Materials:
-
Mercuric Sulfate Reagent: Suspend 5 g of mercuric oxide (HgO) in 100 mL of water, and while stirring, slowly add 20 mL of concentrated sulfuric acid.
-
This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of chloroform (B151607).
-
Test tubes.
2. Procedure:
-
Extract the sample suspected of containing barbiturates with chloroform.
-
To 1 mL of the chloroform extract in a test tube, add 0.5 mL of the mercuric sulfate reagent.
-
Shake the mixture vigorously for 1 minute.
-
Allow the layers to separate.
-
Add a few drops of the this compound solution to the upper aqueous layer.
-
A violet-blue color indicates the presence of barbiturates.
Visualizations
Chemical Reaction Pathway
Caption: Reaction of 1,5-diphenylcarbazide with a metal ion.
Experimental Workflow for Colorimetric Assay
Caption: General workflow for a colorimetric assay.
Relationship between Absorbance and Concentration
Caption: Relationship between analyte concentration and absorbance.
References
Application Notes: 1,5-Diphenylcarbazone for Mercurimetric Titration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,5-diphenylcarbazone as an indicator in the mercurimetric titration for the determination of chloride ions. This method is applicable to various sample types, including drinking, surface, and saline waters, as well as domestic and industrial wastes.[1][2]
Principle:
The mercurimetric titration method is based on the reaction between mercuric ions (Hg²⁺) and chloride ions (Cl⁻) to form a stable, soluble, and non-ionized mercuric chloride (HgCl₂) complex.[3][4] this compound serves as the endpoint indicator. Once all the chloride ions have been complexed by the mercuric nitrate (B79036) titrant, any excess Hg²⁺ ions will react with the diphenylcarbazone (B146866) to form a distinct blue-violet colored complex.[3][4][5] This sharp color change from yellow to blue-violet indicates the endpoint of the titration.[6][7] The reaction is sensitive and provides accurate results when performed under the specified conditions.
The optimal pH range for this titration is between 3.0 and 3.6.[3] Deviations from this pH range can lead to inaccurate results; a pH below 3.0 may yield high results, while a pH above 3.6 can give low results.[3] A mixed indicator, often combining diphenylcarbazone with a pH indicator like bromophenol blue, is used to visually confirm the correct pH range and to sharpen the endpoint color change.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful application of this method.
| Parameter | Value / Range | Notes |
| Optimal pH Range | 3.0 - 3.6 | Critical for accurate endpoint determination.[3] |
| Sample Aliquot | Containing < 20 mg of Cl⁻ per 50 mL | To avoid large titration volumes and ensure accuracy.[1][3] |
| Mercuric Nitrate Titrant (Standard I) | 1.00 mL ≅ 1.00 mg Cl⁻ | For samples with higher chloride concentrations. |
| Mercuric Nitrate Titrant (Standard II) | 1.00 mL ≅ 0.500 mg Cl⁻ | For samples with lower chloride concentrations (< 200 mg/L).[3] |
| Mixed Indicator Composition | 0.5 g diphenylcarbazone + 0.05 g bromophenol blue in 75 mL ethanol | Store in a brown bottle; stable for up to 6 months.[1][3] |
| Nitric Acid (for pH adjustment) | 0.05 M | Used to lower the pH of the sample.[3] |
| Sodium Hydroxide (for pH adjustment) | 0.05 M | Used to raise the pH of the sample.[3] |
Interferences
This method is robust and not significantly affected by many common ions found in water samples. However, certain ions can interfere with the accuracy of the results.
| Interfering Ion | Tolerance Limit | Notes |
| Nitrate, Sulfate, Phosphate, Magnesium, Calcium | 1000 mg/L | No interference at these levels.[3] |
| Zinc, Lead, Nickel, Ferrous, Chromous ions | 1000 µg/L | May affect solution color but not titration accuracy.[3] |
| Copper | 50,000 µg/L | Tolerable up to this concentration.[3] |
| Chromate (B82759), Ferric ions | > 10,000 µg/L | Must be reduced to a lower valence state.[3] |
| Sulfite (B76179) | > 10 mg/L | Can be eliminated by oxidation with hydrogen peroxide.[1][3] |
| Bromide, Iodide | - | Will be titrated along with chloride, leading to positive interference.[5] |
Experimental Protocols
Reagent Preparation
-
Standard Sodium Chloride Solution (0.025 N): Dry primary standard NaCl at 180°C for 1 hour. Dissolve 1.4613 g in demineralized water and dilute to 1 L in a volumetric flask.[1]
-
Mercuric Nitrate Titrant (0.141 N): Dissolve 25 g of Hg(NO₃)₂·H₂O in 900 mL of demineralized water containing 0.25 mL of concentrated HNO₃. Dilute to 1 L. Standardize against the standard NaCl solution.[1][3]
-
Mercuric Nitrate Titrant (0.025 N): Dilute the 0.141 N mercuric nitrate solution as needed and standardize.
-
Mixed Indicator Solution: Dissolve 0.5 g of crystalline this compound and 0.05 g of bromophenol blue powder in 75 mL of 95% ethanol. Dilute to 100 mL with ethanol. Store in a brown bottle and discard after 6 months.[1][3]
-
Nitric Acid (0.05 M): Dilute 3.0 mL of concentrated HNO₃ to 1 L with demineralized water.[3]
-
Sodium Hydroxide (0.05 M): Dissolve 2.0 g of NaOH in demineralized water and dilute to 1 L.[3]
-
Hydroquinone (B1673460) Solution (1 g/100 mL): Dissolve 1.0 g of purified hydroquinone in 100 mL of demineralized water. Use to reduce chromate and ferric ions.[3]
-
Hydrogen Peroxide (30%): To eliminate sulfite interference.[3]
Sample Preparation and pH Adjustment
-
Pipette a sample volume containing less than 20 mg of chloride into a 125 mL Erlenmeyer flask. Adjust the volume to approximately 50 mL with demineralized water.[3]
-
Add 10 drops of the mixed indicator solution.[3]
-
The solution color will indicate the pH.
-
Yellow/Orange: The solution is acidic. Add 0.05 M NaOH dropwise until a blue-violet color appears, then add 0.05 M HNO₃ dropwise until the color changes back to yellow. Add 1 mL of excess 0.05 M HNO₃.[3]
-
Blue/Blue-Violet/Red: The solution is alkaline. Add 0.05 M HNO₃ dropwise until the color changes to yellow. Add 1 mL of excess 0.05 M HNO₃.[3]
-
Titration Procedure
-
Place the prepared sample on a magnetic stirrer.
-
Titrate the sample with the appropriate standardized mercuric nitrate solution. Use a more concentrated solution for samples with >200 mg/L chloride and a dilute solution for samples with <200 mg/L chloride.[3]
-
Continue the titration until a persistent blue-violet color appears throughout the solution. This is the endpoint.[3][6]
-
Record the volume of mercuric nitrate titrant used.
-
Perform a blank titration using 50 mL of demineralized water to determine the blank correction.[3]
Calculation
The concentration of chloride in the sample can be calculated using the following formula:
Where:
-
A = mL of mercuric nitrate for the sample
-
B = mL of mercuric nitrate for the blank
-
N = Normality of the mercuric nitrate titrant
-
35450 = milliequivalent weight of Cl⁻
Visualizations
Signaling Pathway at Titration Endpoint
Caption: Chemical reaction at the mercurimetric titration endpoint.
Experimental Workflow for Chloride Determination
Caption: Workflow for mercurimetric titration of chloride.
References
- 1. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 2. NEMI Method Summary - 325.3 [nemi.gov]
- 3. nemi.gov [nemi.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 6. youtube.com [youtube.com]
- 7. Diphenylcarbazone | chemical compound | Britannica [britannica.com]
Application of 1,5-Diphenylcarbazone in Water Quality Analysis: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diphenylcarbazone is a versatile chemical reagent widely employed in analytical chemistry for the colorimetric determination of various metal ions in water samples.[1] Its ability to form distinctly colored complexes with specific metals makes it a valuable tool for water quality assessment, environmental monitoring, and ensuring the safety of water used in pharmaceutical and food production.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of heavy metals in water, with a primary focus on hexavalent chromium (Cr(VI)) and notes on the detection of other metals such as mercury and copper.[1][2]
Principle of Detection
The fundamental principle behind the use of this compound is its reaction with target metal ions in a specific chemical environment to produce a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is then measured using a spectrophotometer at a characteristic wavelength.
For its most common application, the determination of hexavalent chromium, 1,5-Diphenylcarbazide (B1670730) (which is often present in commercial this compound or formed in solution) is oxidized by Cr(VI) in an acidic medium to this compound. The resulting this compound then reacts with the reduced chromium (Cr(III)) to form a stable, magenta-colored complex.[3][4][5] The absorbance of this complex is measured at approximately 540 nm.[3][4][6]
Data Presentation: Quantitative Analysis of Metal Detection
The following table summarizes the quantitative parameters for the determination of various heavy metals using this compound and related compounds.
| Metal Ion | Analytical Method | Wavelength (λmax) | Limit of Detection (LOD) | Linear Range | Molar Absorptivity (ε) | Key Interferences |
| Chromium (VI) | Spectrophotometry | 540 nm[3][4] | 0.023 mg/L[7] | 0.03 - 3 mg/L[7] | 2.021 × 10⁴ L mol⁻¹ cm⁻¹[6] | Iron(III)[3][4] |
| Mercury (II) | Spectrophotometry | 490 nm (using dithizone)[8] | 1 µg/L (using dithizone)[8] | 0.05 - 10 mg/L (using dithizone)[8] | 5.02 × 10⁴ L mol⁻¹ cm⁻¹ (using dithizone)[8] | Over 60 cations and anions show no interference[8] |
| Copper | Flame Atomic Absorption Spectrometry | Not Applicable | Not specified in results | Not specified in results | Not Applicable | Not specified in results |
Experimental Protocols
Protocol 1: Determination of Hexavalent Chromium (Cr(VI)) in Water
This protocol is based on the widely used spectrophotometric method involving the reaction of Cr(VI) with 1,5-Diphenylcarbazide.[3][4]
1. Reagents and Materials:
-
1,5-Diphenylcarbazide Solution (0.05% w/v): Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store this solution in a brown bottle and discard if it becomes discolored.[3][9]
-
Phosphoric Acid (H₃PO₄) Solution (1 M): Prepare by diluting concentrated phosphoric acid.
-
Sulfuric Acid (H₂SO₄) Solution (0.2 M): Prepare by diluting concentrated sulfuric acid.
-
Chromium(VI) Stock Solution (1000 mg/L): Dissolve a known weight of potassium dichromate (K₂Cr₂O₇) in deionized water.
-
Chromium(VI) Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Spectrophotometer capable of measuring absorbance at 540 nm.
-
Glassware (volumetric flasks, pipettes, cuvettes).
2. Sample Collection and Preparation:
-
Collect water samples in clean plastic or glass bottles.[10]
-
If the sample is turbid, filter it through a 0.45 µm filter.
-
Acidify the sample to a pH of approximately 1 with sulfuric acid.[4]
3. Procedure:
-
To a 100 mL volumetric flask, add a known volume of the water sample (e.g., 50 mL).
-
Add 3 mL of 1 M phosphoric acid to acidify the sample.[3]
-
Add 2 mL of the 0.05% 1,5-diphenylcarbazide solution.[4]
-
Dilute to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 5-10 minutes for full color development.[3][4]
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer, with a reagent blank as the reference.[3][6]
-
Prepare a calibration curve by following the same procedure with the standard chromium solutions.
-
Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.
4. Notes on Interferences:
-
Iron(III) can interfere by forming a colored complex with diphenylcarbazide.[3] This interference can be minimized by the addition of a masking agent like sodium fluoride (B91410) (NaF) or by using a phosphate (B84403) buffer.[4]
Protocol 2: Determination of Total Chromium in Water
To determine the total chromium concentration, any trivalent chromium (Cr(III)) present in the sample must first be oxidized to Cr(VI).
1. Oxidation of Cr(III) to Cr(VI):
-
Take a known volume of the water sample.
-
Add a potassium permanganate (B83412) (KMnO₄) solution in an acidic medium (sulfuric acid) to oxidize Cr(III) to Cr(VI).[11][12] The appearance of a persistent pink color indicates that the oxidation is complete.
-
After oxidation, destroy the excess permanganate by adding sodium azide (B81097) or by gentle boiling.
-
Proceed with the Cr(VI) determination as described in Protocol 1.
2. Calculation of Cr(III) Concentration:
The concentration of Cr(III) can be calculated by subtracting the concentration of Cr(VI) (determined without the oxidation step) from the total chromium concentration (determined after the oxidation step).[4]
Protocol 3: Notes on the Determination of Mercury (II)
While this compound can be used for mercury detection, a closely related compound, 1,5-diphenylthiocarbazone (dithizone), is more commonly employed for a highly sensitive spectrophotometric method.[8][13]
1. Principle:
Dithizone (B143531) reacts with mercury(II) in a slightly acidic solution to form an orange-colored chelate with an absorption maximum at approximately 490 nm.[8] The use of a micellar system can enhance sensitivity and avoid the need for solvent extraction.[8]
2. Reagents:
-
1,5-Diphenylthiocarbazone (Dithizone) Solution: A standard solution is prepared in a suitable solvent.
-
Sulfuric Acid: To adjust the acidity of the sample.
3. General Procedure:
-
A specific volume of the water sample is mixed with the dithizone reagent.
-
The pH is adjusted to the optimal acidic range.
-
The absorbance of the resulting colored complex is measured at its maximum wavelength.[8]
Visualizations
Caption: Reaction pathway for the detection of Cr(VI) with 1,5-Diphenylcarbazide.
Caption: Experimental workflow for Cr(VI) analysis using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jeest.ub.ac.id [jeest.ub.ac.id]
- 5. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple spectrophotometric determination of trace level mercury using 1,5-diphenylthiocarbazone solubilized in micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpcb.nic.in [cpcb.nic.in]
- 10. epa.gov [epa.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Preconcentration and Spectrophotometric Determination of Chromium (VI) and Total Chromium in Drinking Water by the Sorption of Chromium Diphenylcarbazone with Surfactant Coated Alumina | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
Application Note: Spectrophotometric Determination of Hexavalent Chromium using 1,5-Diphenylcarbazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexavalent chromium [Cr(VI)] is a toxic and carcinogenic compound often found in industrial wastewater from processes like leather tanning, electroplating, and pigment manufacturing.[1][2][3] Its accurate quantification is crucial for environmental monitoring and ensuring public health. The U.S. Environmental Protection Agency (EPA) has established stringent guidelines for chromium levels in drinking water.[4] The most common and widely accepted method for the selective determination of Cr(VI) is the 1,5-diphenylcarbazide (B1670730) (DPC) colorimetric method.[4][5] This method is highly sensitive and is based on the reaction of Cr(VI) with DPC in an acidic solution to produce a distinct magenta-colored complex.[1][6]
Principle of the Method
The determination of Cr(VI) using 1,5-diphenylcarbazide involves a two-step process in a strongly acidic medium (typically pH 1-2).[1][7]
-
Redox Reaction: Hexavalent chromium, a strong oxidizing agent, oxidizes 1,5-diphenylcarbazide to 1,5-diphenylcarbazone. In this process, Cr(VI) is reduced to trivalent chromium (Cr(III)).[3][6][7]
-
Chelation: The newly formed Cr(III) ions then chelate with two molecules of the this compound to form a stable, intensely colored magenta or reddish-purple complex.[5][7][8]
The intensity of the resulting color is directly proportional to the initial concentration of Cr(VI) and is measured spectrophotometrically at its maximum absorbance wavelength (λmax), which is approximately 540 nm.[1][6][9]
Caption: Chemical reaction pathway for Cr(VI) detection.
Quantitative Data Summary
The 1,5-diphenylcarbazide method exhibits high sensitivity, though analytical parameters can vary based on specific experimental conditions and instrumentation.
| Parameter | Typical Value | Source(s) |
| Wavelength of Max. Absorbance (λmax) | 540 - 543 nm | [1] |
| Linear Range | 0.03 - 3.0 mg/L | [2][5] |
| Molar Absorptivity | ~4.0 x 10⁴ L mol⁻¹ cm⁻¹ | [2][7][10] |
| Limit of Detection (LOD) | 0.005 - 0.023 mg/L | [2][11] |
| Optimal pH | 1.0 - 2.0 | [1][7] |
| Color Development Time | 5 - 10 minutes | [1][4][12] |
| Complex Stability | Stable for at least 15 minutes, can be longer | [5][13] |
Note: The limit of detection can be significantly lowered (to µg/L or ng/L levels) using preconcentration techniques such as cloud point microextraction or high-performance liquid chromatography.[14]
Detailed Application Protocol
This protocol is based on established methods, including EPA Method 7196A, for the colorimetric determination of hexavalent chromium in aqueous samples.[4][10]
1. Scope and Applicability This method is suitable for determining the concentration of dissolved hexavalent chromium in drinking water, surface water, and various industrial wastewater samples containing 0.5 to 50 mg/L of Cr(VI).[10] Samples with higher concentrations must be diluted.
2. Potential Interferences
-
Iron (Fe³⁺): Ferric ions can interfere, but this is typically overcome by the addition of phosphoric acid or a fluoride (B91410) salt like NaF.[1][12]
-
Molybdenum (Mo), Vanadium (V), Mercury (Hg): These metals can form colored complexes with diphenylcarbazide if present in high concentrations.[10]
3. Apparatus and Reagents
-
Spectrophotometer: Capable of measuring absorbance at 540 nm with a light path of 1 cm or longer.
-
Glassware: Volumetric flasks, pipettes, beakers. All glassware should be acid-washed (e.g., soaked in 0.1 M HNO₃ for 24 hours) and rinsed with reagent water.[1]
-
Reagent Water: Deionized or distilled water, free of chromium.
-
1,5-Diphenylcarbazide (DPC) Solution (0.25% w/v): Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of analytical reagent-grade acetone.[10] Store in a brown bottle and discard if the solution becomes discolored. This reagent should be prepared fresh as needed or weekly.[4]
-
Acidifying Reagent:
-
Chromium(VI) Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 100°C for one hour, in reagent water and dilute to 1 L.[15] Commercially available certified stock solutions are also suitable.
-
Chromium(VI) Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mg/L).[1] These should be prepared daily.
4. Experimental Procedure
Caption: Standard workflow for Cr(VI) analysis.
Step-by-Step Protocol:
-
Sample Preparation: If the sample contains particulate matter, filter it through a 0.45 µm filter.
-
Pipetting: Transfer a known volume (e.g., 95 mL) of the sample or standard solution into a 100 mL volumetric flask. Prepare a reagent blank using reagent water instead of the sample.
-
Acidification: Add 3.0 mL of 1 M H₃PO₄ (or an equivalent amount of another suitable acid) to the flask and mix well.[1][12]
-
Reagent Addition: Add 2.0 mL of the 0.25% DPC solution, mix thoroughly, and dilute to the 100 mL mark with reagent water.[10]
-
Color Development: Allow the solution to stand for 5 to 10 minutes for the magenta color to fully develop. The color is generally stable for at least 15-30 minutes, but prolonged standing should be avoided.[5]
-
Spectrophotometric Measurement: Set the spectrophotometer to a wavelength of 540 nm. Zero the instrument using the reagent blank. Measure the absorbance of each standard and sample solution.
5. Data Analysis and Calculation
-
Calibration Curve: Plot a graph of absorbance versus the concentration (mg/L) of the chromium standards. Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, demonstrating adherence to the Beer-Lambert law.[2]
-
Concentration Determination: Use the equation of the line from the linear regression (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of Cr(VI) in the unknown samples based on their measured absorbance.
Concentration (mg/L) = (Absorbance_sample - y-intercept) / slope [16]
-
Dilution Factor: If the original sample was diluted, multiply the calculated concentration by the appropriate dilution factor to obtain the final concentration in the original sample.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.gnest.org [journal.gnest.org]
- 4. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]
- 5. Hexavalent chromium quantification in solution: Comparing direct UV–visible spectrometry with 1,5-diphenylcarbazide colorimetry [comptes-rendus.academie-sciences.fr]
- 6. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]
- 7. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,5-Diphenylcarbazide | 140-22-7 | Benchchem [benchchem.com]
- 9. thaiscience.info [thaiscience.info]
- 10. epa.gov [epa.gov]
- 11. Flow dissolution of 1,5-diphenylcarbazide for the determination of chromium(VI) - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. jeest.ub.ac.id [jeest.ub.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. epa.gov [epa.gov]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for the Analytical Determination of Cadmium using 1,5-Diphenylcarbazone and its Analogs
Introduction
Cadmium is a highly toxic heavy metal that poses significant risks to human health and the environment. Its detection and quantification are crucial in various fields, including environmental monitoring, food safety, and clinical diagnostics. 1,5-Diphenylcarbazone and its thio-analog, 1,5-diphenylthiocarbazone (dithizone), are widely used chromogenic reagents for the determination of several metal ions, including cadmium. These reagents form colored complexes with cadmium, allowing for its qualitative and quantitative analysis, primarily through spectrophotometry. This document provides detailed application notes and protocols for the use of this compound and dithizone (B143531) in cadmium detection.
Qualitative Method: A Rapid Screening Test for Cadmium
This method provides a simple, do-it-yourself procedure for the qualitative detection of cadmium on surfaces. It is a rapid screening test and is not intended for precise quantification.
Principle
This compound reacts with cadmium ions in an alcoholic solution to produce a characteristic violet-blue colored complex. The appearance of this color indicates the presence of cadmium.
Experimental Protocol
Materials:
-
Cotton swabs
-
Disposable plastic cups
-
Small disposable white plastic plate
-
Rubbing alcohol (ethanol or isopropanol)
-
This compound (Cadmium Indicator)
-
Safety glasses
-
Disposable gloves
Procedure:
-
Lightly soak a cotton swab with rubbing alcohol.
-
Rub the soaked cotton swab against the item to be tested for approximately 1 minute.
-
Allow the swab to air dry completely to evaporate the alcohol.
-
In a disposable plastic cup, prepare the "Indicator" solution by mixing a small pinch of this compound with half a cup of rubbing alcohol.
-
On a clean, white plastic plate, place a single drop of the Indicator solution.
-
Dip the dried test swab into the drop of the Indicator solution, allowing it to absorb the liquid.
-
Observe the swab for a color change. A violet-blue coloration appearing within 1 to 10 minutes indicates the presence of cadmium. The intensity and speed of color development can give a rough indication of the cadmium concentration.[1]
-
For comparison, repeat steps 5 and 6 with a clean, untreated cotton swab to serve as a negative control.[1]
Limitations:
-
This method is qualitative and can detect cadmium content down to approximately 0.1%.[1]
-
The presence of excess copper and iron may interfere with the test, potentially causing false positives.[1]
Quantitative Method 1: Extractive Spectrophotometric Determination
This method describes a sensitive procedure for the quantitative determination of cadmium using this compound in the presence of pyridine (B92270), followed by solvent extraction.
Principle
In the presence of pyridine, cadmium(II) ions react with this compound to form a red-colored complex. This complex is extractable into an organic solvent, such as benzene, and the absorbance of the extract is measured spectrophotometrically. The absorbance is directly proportional to the concentration of cadmium.
Experimental Protocol
Reagents:
-
Standard Cadmium Solution: Prepare a stock solution of cadmium by dissolving a known weight of a cadmium salt (e.g., CdCl₂) in deionized water. Prepare working standards by serial dilution of the stock solution.
-
This compound Solution: Prepare a solution of this compound in the chosen organic solvent (e.g., benzene).
-
Pyridine Solution: Prepare an aqueous solution of pyridine.
-
Organic Solvent: Benzene or another suitable non-polar solvent.
Procedure:
-
To a series of separatory funnels, add a known volume of the cadmium standard solutions (for the calibration curve) or the sample solution.
-
Add an appropriate volume of the pyridine solution.
-
Add a measured volume of the this compound solution.
-
Shake the funnels vigorously for a few minutes to facilitate the complex formation and extraction into the organic phase.
-
Allow the phases to separate.
-
Collect the organic phase and measure its absorbance at the wavelength of maximum absorption (λmax), which is approximately 533 nm, using a spectrophotometer.[2][3]
-
Use the organic solvent as a blank.
-
Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of cadmium in the sample by interpolating its absorbance on the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 533 nm | [2][3] |
| Linearity Range (Beer's Law) | 0.228 - 3.65 ppm | [2][3] |
| Molar Absorptivity | 7.33 x 10⁴ dm³ mol⁻¹ cm⁻¹ | [2][3] |
Quantitative Method 2: Direct Spectrophotometry in Micellar Media
This enhanced method utilizes a cationic micellar medium to improve the sensitivity and selectivity of cadmium determination with 1,5-diphenylthiocarbazone (dithizone), avoiding the need for solvent extraction.
Principle
In an acidic aqueous solution and in the presence of a cationic surfactant such as cetyltrimethylammonium bromide (CTAB), cadmium ions react with dithizone to form a highly colored brownish-red chelate. The micellar environment enhances the molar absorptivity and shifts the absorption maximum, leading to a more sensitive and rapid determination. The absorbance of the complex is measured directly in the aqueous solution.
Experimental Protocol
Reagents:
-
Standard Cadmium Solution: Prepare as described in Method 1.
-
Dithizone Solution (1.95 x 10⁻³ M): Prepare a stock solution of 1,5-diphenylthiocarbazone in an appropriate solvent.
-
Sulfuric Acid Solution (1 x 10⁻² M): Prepare by diluting concentrated sulfuric acid.
-
Cetyltrimethylammonium Bromide (CTAB) Solution (0.3 M): Prepare an aqueous solution of CTAB.
Procedure:
-
In a 10 mL volumetric flask, add an aliquot of the sample or standard solution containing cadmium.
-
Add 1 mL of 1 x 10⁻² M sulfuric acid to achieve a pH between 2.5 and 3.07.
-
Add 3 mL of 0.3 M CTAB solution.
-
Add 1 mL of 1.95 x 10⁻³ M dithizone solution.
-
Dilute to the mark with de-ionized water and mix well.
-
The reaction is instantaneous, and the absorbance remains stable for over 24 hours.
-
Measure the absorbance at 500 nm against a reagent blank prepared in the same manner but without the cadmium standard or sample.
-
Construct a calibration curve and determine the cadmium concentration in the sample as described in Method 1.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 500 nm | |
| Linearity Range | 0.01 - 10 mg L⁻¹ | |
| Molar Absorptivity | 1.2 x 10⁵ L mol⁻¹ cm⁻¹ | |
| Sandell's Sensitivity | 5 ng cm⁻² | |
| Detection Limit | 3 µg L⁻¹ | |
| Stoichiometry (Cd:Dithizone) | 1:2 |
Visualizations
References
Application Notes and Protocols for the Analysis of Heavy Metals in Soil and Environmental Samples using 1,5-Diphenylcarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the determination of various heavy metals in soil and environmental samples using 1,5-Diphenylcarbazone and its derivatives. The methodologies outlined are primarily based on spectrophotometry, a widely accessible and cost-effective analytical technique.
Introduction
This compound is a versatile chromogenic reagent used in the colorimetric determination of a range of heavy metal ions. Its high sensitivity and ability to form distinctly colored complexes make it a valuable tool in environmental monitoring and analytical chemistry. This document details its application in the analysis of soil and other environmental matrices for contaminants such as chromium (Cr), mercury (Hg), cadmium (Cd), lead (Pb), zinc (Zn), and nickel (Ni).
The primary analytical principle involves the formation of a metal-1,5-diphenylcarbazone complex, which can be quantified using a UV-Visible spectrophotometer. For some metals, such as hexavalent chromium (Cr(VI)), the reaction involves a redox step prior to complexation, enhancing selectivity.
Quantitative Data Summary
The following tables summarize the quantitative performance of this compound and its related compound, dithizone (B143531) (diphenylthiocarbazone), in the spectrophotometric determination of various heavy metals.
Table 1: Spectrophotometric Determination of Chromium (VI) using 1,5-Diphenylcarbazide (B1670730)
| Parameter | Value | Reference |
| Wavelength (λmax) | 540 - 545 nm | [1][2] |
| Linearity Range | 0.03 - 3 mg/L | [3] |
| Limit of Detection (LOD) | 0.023 mg/L | [3] |
| Molar Absorptivity (ε) | 4.3 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Optimal pH | Acidic (H₂SO₄) | [1][2] |
Table 2: Spectrophotometric Determination of Mercury (II) using Dithizone
| Parameter | Value | Reference |
| Wavelength (λmax) | 488 - 490 nm | [4][5] |
| Linearity Range | 0.05 - 10 mg/L | [5] |
| Limit of Detection (LOD) | 1 µg/L | [5] |
| Molar Absorptivity (ε) | 2.5 x 10⁴ - 5.02 x 10⁴ L mol⁻¹ cm⁻¹ | [4][5] |
| Optimal Acidity | 0.07 - 0.17 M H₂SO₄ | [5] |
Table 3: Spectrophotometric Determination of Cadmium (II) using Dithizone
| Parameter | Value | Reference |
| Wavelength (λmax) | 500 nm | [6] |
| Linearity Range | 0.01 - 10 mg/L | [6] |
| Limit of Detection (LOD) | 3 µg/L | [6] |
| Molar Absorptivity (ε) | 1.2 x 10⁵ L mol⁻¹ cm⁻¹ | [6] |
| Optimal pH | Acidic | [6] |
Table 4: Spectrophotometric Determination of Lead (II) using Dithizone
| Parameter | Value | Reference |
| Wavelength (λmax) | Not Specified | |
| Linearity Range | 0.06 - 60 mg/L | [7] |
| Limit of Detection (LOD) | Not Specified | |
| Molar Absorptivity (ε) | 3.99 x 10⁵ L mol⁻¹ cm⁻¹ | [7] |
| Optimal pH | Not Specified |
Table 5: Spectrophotometric Determination of Zinc (II) and Nickel (II) using Diphenylcarbazone
| Metal | Wavelength (λmax) | Molar Absorptivity (ε) | Optimal pH | Reference |
| Zinc (Zn) | 520 - 525 nm | 70,000 - 77,500 L mol⁻¹ cm⁻¹ | Not Specified | [8] |
| Nickel (Ni) | 520 - 525 nm | 70,000 - 77,500 L mol⁻¹ cm⁻¹ | 7 - 10 | [8][9] |
Experimental Protocols
General Soil Sample Preparation (Acid Digestion)
This protocol is a generalized procedure for the extraction of heavy metals from soil samples for subsequent analysis.
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Heating block or hot plate
-
Digestion vessels
-
Whatman No. 42 filter paper (or equivalent)
-
Volumetric flasks
Procedure:
-
Sample Drying and Sieving: Air-dry the soil sample and pass it through a 2-mm sieve to remove large debris.
-
Digestion:
-
Weigh approximately 1 g of the dried, sieved soil into a digestion vessel.
-
Add 15 mL of aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and HNO₃).
-
Heat the mixture at a temperature of 95 ± 5°C for 1 hour, ensuring the sample does not boil.
-
Allow the sample to cool.
-
-
Filtration and Dilution:
-
Filter the digested sample through Whatman No. 42 filter paper into a 50 mL volumetric flask.
-
Rinse the digestion vessel and filter paper with small portions of deionized water, collecting the rinsate in the volumetric flask.
-
Bring the final volume to 50 mL with deionized water. This solution is now ready for analysis.
-
Protocol for Spectrophotometric Determination of Cr(VI) in Soil Extract
Reagents:
-
1,5-Diphenylcarbazide solution (0.25% w/v in acetone): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone (B3395972). Store in a brown bottle and prepare fresh weekly.[6]
-
Sulfuric Acid (H₂SO₄) solution (1:1 v/v)
-
Phosphoric Acid (H₃PO₄), concentrated
-
Standard Cr(VI) solution (1000 mg/L)
Procedure:
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of Cr(VI) with concentrations ranging from 0.0 to 0.5 mg/L by diluting the stock solution.
-
Pipette 50 mL of each standard solution into a 100 mL volumetric flask.
-
-
Sample and Standard Preparation:
-
Pipette an appropriate aliquot (e.g., 25 mL) of the prepared soil extract into a 100 mL volumetric flask and dilute with deionized water.
-
To each flask (standards and sample), add 1.0 mL of H₂SO₄ (1:1) and 0.3 mL of concentrated H₃PO₄.[1]
-
Add 2.0 mL of the 1,5-diphenylcarbazide solution and mix well.
-
Allow the color to develop for 10 minutes.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at 543.5 nm using a spectrophotometer, with a reagent blank for zeroing.[1]
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of Cr(VI) in the sample from the calibration curve, accounting for the initial dilution.
-
Protocol for Spectrophotometric Determination of Mercury (II) in Soil Extract
Reagents:
-
Dithizone (1,5-diphenylthiocarbazone) solution (in acetone or 1,4-dioxane)
-
Sulfuric Acid (H₂SO₄) solution (e.g., 4.5 M)
-
Standard Mercury (II) solution (1000 mg/L)
Procedure:
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of Hg(II) with concentrations ranging from 0.1 to 25 µg/mL.
-
-
Sample and Standard Preparation:
-
Pipette an appropriate aliquot of the prepared soil extract into a 10 mL volumetric flask.
-
To each flask (standards and sample), add 1 mL of the dithizone reagent solution.
-
Add 0.1 mL of 4.5 M H₂SO₄.[2]
-
After 1 minute, add 5 mL of 1,4-dioxane (B91453) and dilute to the mark with deionized water.[2]
-
-
Spectrophotometric Measurement:
Visualizations
Experimental Workflow
Caption: General workflow for heavy metal analysis in soil.
Signaling Pathway: Cr(VI) Detection
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 4. Heavy Metal and Trace Metal Analysis in Soil by Sequential Extraction: A Review of Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. azocleantech.com [azocleantech.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous spectrophotometric determination of cobalt and nickel by partial least square regression in micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Complexometric Titration Using 1,5-Diphenylcarbazone Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complexometric titration is a robust analytical technique for the quantitative determination of metal ions in a solution. This method relies on the formation of a stable, colored complex at the titration's endpoint. 1,5-Diphenylcarbazone is a versatile indicator used in these titrations, particularly in mercurimetry, due to the distinct color change it exhibits upon complexation with metal ions. This document provides detailed application notes and protocols for the use of this compound in complexometric titrations.
Principle of Complexometric Titration with this compound
Complexometric titrations involving this compound are based on the principle that the indicator forms a colored complex with the metal ion being analyzed. During the titration with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), the titrant first reacts with the free metal ions in the solution.[1][2] At the equivalence point, when nearly all the free metal ions have been complexed by the titrant, the titrant then displaces the metal ion from the weaker metal-indicator complex.[1][3] This displacement results in a sharp and observable color change, signaling the endpoint of the titration. For a successful titration, the metal-indicator complex must be less stable than the metal-titrant complex.[1][3]
Commercial preparations of this compound are often a mixture with its precursor, 1,5-Diphenylcarbazide (B1670730).[4][5] In many applications, particularly in the presence of an oxidizing agent or certain metal ions, 1,5-diphenylcarbazide is oxidized to this compound, which is the active complexing agent that forms the colored species with the metal ion.[6]
Applications
The primary application of this compound as an indicator is in the mercurimetric titration for the determination of chloride ions.[4] It also finds use in the determination of other metal ions that form colored complexes with it, such as mercury(II) and chromium(III).[4][7]
Data Presentation
The following table summarizes key quantitative data for complexometric titrations using this compound and related compounds.
| Metal Ion | Titrant | Indicator System | Optimal pH | Color Change at Endpoint |
| Chloride (Cl⁻) | Mercury(II) Nitrate (B79036) | This compound | 2.3 - 3.8 | Greenish-blue to violet[8] |
| Mercury (Hg²⁺) | EDTA (back-titration) | Xylenol Orange | 5.0 - 6.0 | Yellow to red/orange[9][10] |
| Chromium (Cr⁶⁺) | Spectrophotometric | 1,5-Diphenylcarbazide | Acidic | Colorless to red-violet[8] |
| Cadmium (Cd²⁺) | EDTA | This compound | Neutral to slightly alkaline | To be determined empirically |
| Lead (Pb²⁺) | EDTA | This compound | Neutral to slightly alkaline | To be determined empirically |
Stability Constants of Metal Complexes with Diphenylcarbazone (B146866) Derivatives
| Metal Ion | Log K₁ | Log K₂ |
| Copper (Cu²⁺) | 11.5 | 10.2 |
| Nickel (Ni²⁺) | 9.8 | 8.7 |
| Zinc (Zn²⁺) | 8.5 | 7.9 |
Note: Data is for diphenylcarbazone and its nuclear-substituted derivatives in 50% (v/v) aqueous dioxane. The stability order is generally Cu(II) > Ni(II) > Zn(II).
Experimental Protocols
Protocol 1: Determination of Chloride by Mercurimetric Titration
This protocol details the direct titration of chloride ions with a standard solution of mercury(II) nitrate using this compound as the indicator.
Reagents:
-
Standardized Mercury(II) Nitrate (Hg(NO₃)₂) solution (0.01 M)
-
This compound Indicator Solution: Dissolve 0.1 g of this compound in 100 mL of 95% ethanol. Store in a dark bottle.
-
Nitric Acid (HNO₃), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Sample solution containing an unknown concentration of chloride ions.
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the chloride sample solution into a 250 mL Erlenmeyer flask.
-
Add 5-10 drops of the this compound indicator solution. The solution should turn a greenish-blue color.
-
Adjust the pH of the solution to between 2.3 and 3.8 using 0.1 M HNO₃ or 0.1 M NaOH as needed. This pH range is critical for a sharp endpoint.
-
Titrate the sample solution with the standardized 0.01 M Hg(NO₃)₂ solution.
-
The endpoint is reached when the color of the solution changes from greenish-blue to a distinct violet color that persists for at least 30 seconds.
-
Record the volume of Hg(NO₃)₂ solution used.
-
Repeat the titration at least two more times for accuracy and calculate the average volume.
-
Calculate the concentration of chloride in the sample.
Protocol 2: General Protocol for Direct Complexometric Titration of Metal Ions with EDTA
The following is a generalized protocol for the direct titration of metal ions such as Cadmium (Cd²⁺) and Lead (Pb²⁺) with EDTA using this compound. The optimal conditions, especially pH, may need to be determined empirically for each specific metal ion.
Reagents:
-
Standardized EDTA solution (0.01 M)
-
This compound Indicator Solution: Dissolve 0.1 g of this compound in 100 mL of 95% ethanol.
-
Buffer solution (e.g., acetate (B1210297) buffer for pH 4-6, or ammonia-ammonium chloride buffer for pH 8-10).
-
Sample solution containing the metal ion of interest.
Procedure:
-
Pipette a known volume of the metal ion sample solution into a 250 mL Erlenmeyer flask.
-
Add an appropriate buffer solution to maintain the desired pH.
-
Add a few drops of the this compound indicator solution. A color should develop, indicating the formation of the metal-indicator complex.
-
Titrate the solution with the standardized 0.01 M EDTA solution.
-
The endpoint is reached when the color of the solution changes, indicating the displacement of the metal ion from the indicator by EDTA.
-
Record the volume of EDTA solution used and repeat the titration for accuracy.
-
Calculate the concentration of the metal ion in the sample.
Visualizations
Experimental Workflow for Mercurimetric Titration
Caption: Workflow for the determination of chloride via mercurimetric titration.
Signaling Pathway of this compound Indicator
Caption: Mechanism of this compound as a colorimetric indicator.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. The accurate volumetric determination of zinc and nickel using diphenylcarbazone as indicator - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. alazharpharmacy.com [alazharpharmacy.com]
- 4. journal.gnest.org [journal.gnest.org]
- 5. Selective complexometric titration of lead in the presence of large amounts of interfering ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. lovibond.com [lovibond.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. chemijournal.com [chemijournal.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 1,5-Diphenylcarbazone Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,5-Diphenylcarbazone solutions used in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the stability of its solution important?
A1: this compound is a chemical compound used as an indicator in various analytical procedures, most notably in the colorimetric determination of heavy metals such as chromium and mercury. The stability of its solution is crucial because its degradation can lead to inaccurate and unreliable experimental results. The active form of the indicator is prone to oxidation, which can alter its reactivity and spectrophotometric properties.
Q2: What are the common solvents used to prepare this compound solutions?
A2: Acetone (B3395972) is the most commonly recommended solvent for preparing this compound solutions for analytical purposes.[1][2] Other organic solvents like ethanol (B145695) can also be used. However, aqueous solutions are generally not recommended due to the poor solubility and stability of the compound in water.[3]
Q3: What are the typical signs of degradation in a this compound solution?
A3: The primary sign of degradation is a color change of the solution. Freshly prepared solutions of its precursor, 1,5-Diphenylcarbazide, are typically colorless and oxidize to the orange-red this compound. Further degradation of this compound can lead to a fading of this color or the formation of other colored byproducts, which can interfere with analytical measurements.
Q4: How long is a this compound solution stable?
A4: The stability of a this compound solution is highly dependent on the solvent, storage temperature, and exposure to light. A commonly used 0.5% w/v solution in acetone is reported to be stable for up to one month when stored in a refrigerator at 4°C in an amber or brown bottle.[2] However, for critical applications, it is often recommended to prepare the solution fresh weekly.[2] A mixed indicator solution of diphenylcarbazone (B146866) and bromophenol blue in 95% ethanol has been reported to be stable for up to six months when stored in a brown bottle.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no color development in chromium (VI) assay. | 1. Degraded this compound solution. 2. Incorrect pH of the reaction mixture. 3. Presence of interfering substances. | 1. Prepare a fresh 0.5% w/v solution of 1,5-Diphenylcarbazide in acetone.[1][2] 2. Ensure the sample is acidified according to the protocol before adding the indicator. 3. Review the sample matrix for potential interfering ions and consider appropriate sample preparation steps to remove them. |
| High background absorbance or unexpected color in the blank. | 1. Contaminated solvent or glassware. 2. Degraded this compound solution. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Prepare a fresh indicator solution. |
| Precipitate forms upon addition of the indicator to the sample. | 1. Poor solubility of the metal complex in the reaction mixture. 2. High concentration of salts in the sample. | 1. For assays with metal ions, the addition of water to the acetone-based indicator solution may be necessary to improve the solubility of the resulting complex.[2] 2. Dilute the sample if possible, ensuring the analyte concentration remains within the detection range of the assay. |
| Fading of the developed color over a short period. | 1. Instability of the metal-diphenylcarbazone complex. 2. Photodegradation of the complex. | 1. Measure the absorbance within the recommended time frame after color development as specified in your protocol. 2. Protect the samples from direct light exposure after adding the indicator. |
Experimental Protocols
Protocol for Preparation of 0.5% w/v 1,5-Diphenylcarbazide Solution in Acetone
This protocol is suitable for the colorimetric determination of chromium (VI).
Materials:
-
1,5-Diphenylcarbazide (analytical grade)
-
Acetone (HPLC grade or equivalent)
-
Volumetric flask (e.g., 50 mL or 100 mL)
-
Analytical balance
Procedure:
-
Weigh out 250 mg of 1,5-Diphenylcarbazide.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add a small amount of acetone to dissolve the solid.
-
Once dissolved, bring the volume up to the 50 mL mark with acetone.
-
Stopper the flask and mix thoroughly.
-
Store the solution in a tightly sealed, amber or brown glass bottle in a refrigerator at 4°C.[2]
Note: For some applications, this solution is used directly. In others, this 1,5-Diphenylcarbazide solution acts as the precursor which is oxidized in the reaction mixture to form the active this compound that then complexes with the metal ion.
Stability of this compound Solutions: A Summary
The stability of this compound solutions is a critical factor for the reliability of analytical measurements. The following table summarizes the known stability data.
| Solvent | Concentration | Storage Conditions | Reported Stability |
| Acetone | 0.5% w/v (of 1,5-Diphenylcarbazide) | Refrigerated (4°C), in an amber/brown bottle. | Up to 1 month (fresh preparation weekly is recommended for critical assays).[2] |
| 95% Ethanol | Mixed indicator with Bromophenol Blue | Stored in a brown bottle. | Up to 6 months. |
Logical Workflow and Degradation Pathway
Troubleshooting Workflow for Unstable this compound Solutions
Caption: A decision-making flowchart for troubleshooting experiments involving potentially unstable this compound solutions.
Simplified Degradation Pathway of 1,5-Diphenylcarbazide
Caption: The oxidative pathway from the precursor 1,5-Diphenylcarbazide to the active this compound and its subsequent degradation.
References
Technical Support Center: 1,5-Diphenylcarbazone Chromium Method
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the 1,5-Diphenylcarbazone method for hexavalent chromium (Cr(VI)) determination.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem | Possible Cause | Recommended Solution |
| No or weak color development | Incorrect pH: The reaction is pH-dependent and requires an acidic environment.[1] | Ensure the sample solution is acidified to the optimal pH range as specified in the protocol. |
| Reagent degradation: The this compound reagent is sensitive to light and can degrade over time, especially when dissolved.[2][3] | Prepare fresh reagent solution regularly, store it in a brown bottle, and keep it refrigerated.[2][3] Discard if the solution turns brown.[4] | |
| Presence of reducing agents: Substances that can reduce Cr(VI) to Cr(III) will prevent the reaction with diphenylcarbazone. | Identify and remove or mask any potential reducing agents in the sample matrix. | |
| Insufficient reaction time: The color development may not be instantaneous.[5][6] | Allow for the recommended reaction time as per the protocol to ensure complete color development.[5][6] | |
| Color fades quickly | Instability of the complex: The formed chromium-diphenylcarbazone complex can be unstable.[7][8] | Measure the absorbance within the recommended timeframe after color development.[7][8] |
| Presence of excess oxidants: High concentrations of other oxidizing agents might interfere with the stability of the complex. | Dilute the sample or use masking agents if high levels of other oxidants are suspected. | |
| High background color/turbidity | Sample matrix interference: The inherent color or turbidity of the sample can interfere with the absorbance reading. | Prepare a sample blank by going through the entire procedure without adding the this compound reagent and subtract its absorbance from the sample reading. |
| Precipitation: High concentrations of certain ions in the sample may lead to precipitation upon acidification or reagent addition. | Filter the sample prior to analysis. Adjust the sample pretreatment to avoid precipitation. | |
| Inconsistent or non-reproducible results | Inaccurate reagent/standard preparation: Errors in the concentration of reagents or standards will lead to inaccurate results. | Carefully prepare and standardize all solutions. Use high-purity reagents and solvents. |
| Contamination of glassware: Residual chromium or other contaminants on glassware can affect the results. | Thoroughly clean all glassware with an appropriate acid wash and rinse with deionized water before use. | |
| Fluctuations in temperature: Temperature can influence the rate of the color-forming reaction. | Perform the analysis in a temperature-controlled environment. | |
| Unexpectedly high chromium concentration | Presence of interfering ions: Certain ions can react with this compound to produce a colored complex, leading to a positive interference.[3][9] | Refer to the interference table below. Use specific masking agents or separation techniques to eliminate interferences. |
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in the this compound method for chromium determination?
A1: The most common interfering ions are hexavalent molybdenum, mercury, vanadium, and iron.[3][9] These ions can react with 1,5-diphenylcarbazide (B1670730) to form colored complexes, leading to erroneously high results. The presence of reducing agents can also interfere by converting Cr(VI) to Cr(III), which does not react with the reagent.
Q2: How can I minimize or eliminate these interferences?
A2: Several strategies can be employed:
-
pH Adjustment: The reaction is highly specific to Cr(VI) under acidic conditions.[1]
-
Masking Agents: For specific interferences like iron, adding a complexing agent such as phosphoric acid can prevent it from reacting.
-
Separation Techniques: Methods like ion chromatography can be used to separate Cr(VI) from interfering ions before colorimetric analysis.[10][11]
-
Standard Additions: The method of standard additions can be used to compensate for matrix effects.
Q3: What is the optimal wavelength for measuring the absorbance of the chromium-diphenylcarbazone complex?
A3: The maximum absorbance of the reddish-purple complex is typically measured at 540 nm.[12][13]
Q4: How stable is the this compound reagent, and how should it be stored?
A4: The this compound reagent, especially in solution, is sensitive to light and should be prepared fresh on a regular basis.[2][3] It is recommended to store the solution in a dark or amber-colored bottle and keep it refrigerated.[2][3] If the solution turns brown, it should be discarded.[4]
Q5: What is the linear range of the this compound method?
A5: The method is highly sensitive and typically exhibits a narrow linear range, often from 0 to 0.8 mg/L of Cr(VI).[7][8] Samples with concentrations exceeding this range must be diluted.
Interference Data
The following table summarizes the tolerance limits of common interfering ions in the this compound method. The tolerance limit is defined as the maximum concentration of the interfering ion that causes an error of less than a specified percentage (e.g., ±5%) in the determination of a given concentration of Cr(VI).
| Interfering Ion | Tolerance Limit (mg/L) | Notes |
| Molybdenum (VI) | 200 | Can form a colored complex, but with much lower intensity than chromium at the specified pH.[3] |
| Mercury (II) | 200 | Reacts to form a colored complex, but with lower intensity.[3] |
| Vanadium (V) | Interferes strongly | Can be tolerated up to 10 times the chromium concentration.[3] |
| Iron (III) | Varies | Forms a yellow-brown color. The interference can be minimized by the addition of phosphoric acid.[14] |
| Thiosulfate | 4 (at pH 2.0) | Interference is pH-dependent; less interference at neutral to alkaline pH.[15] |
| Nitrite | Interferes | Can oxidize 1,5-diphenylcarbazide, leading to a negative interference. Can be eliminated by adding sulfamic acid. |
| Aluminum (Al³⁺) | > 200 | No significant interference at high concentrations. |
| Magnesium (Mg²⁺) | > 200 | No significant interference at high concentrations.[7] |
| Sodium (Na⁺) | > 1000 | No significant interference at high concentrations.[7] |
| Potassium (K⁺) | > 1000 | No significant interference at high concentrations.[7] |
| Nitrate (NO₃⁻) | > 1000 | No significant interference at high concentrations.[7] |
| Chloride (Cl⁻) | > 1000 | No significant interference at high concentrations.[7] |
| Sulfate (SO₄²⁻) | 200 | No significant interference up to this concentration.[7] |
| Carbonate (CO₃²⁻) | 200 | No significant interference up to this concentration.[7] |
Experimental Protocols
Detailed Methodology for Hexavalent Chromium Analysis (based on Standard Method 3500-Cr B)
1. Principle: This method relies on the reaction of hexavalent chromium with 1,5-diphenylcarbazide in an acidic solution to produce a red-violet colored complex.[9][16] The intensity of the color, which is proportional to the Cr(VI) concentration, is measured colorimetrically.
2. Apparatus:
-
Spectrophotometer or filter photometer for use at 540 nm, with a light path of 1 cm or longer.[3]
-
Glassware: Volumetric flasks, pipettes, and cuvettes. All glassware should be thoroughly cleaned and rinsed with deionized water.
3. Reagents:
-
Stock Chromium Solution (500 mg/L): Dissolve 1.414 g of potassium dichromate (K₂Cr₂O₇) in deionized water and dilute to 1000 mL.
-
Standard Chromium Solution (5 mg/L): Dilute 10.0 mL of stock chromium solution to 1000 mL with deionized water. Prepare fresh as needed.
-
1,5-Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle and prepare weekly.[2][3]
-
Sulfuric Acid (H₂SO₄), 0.2N: Cautiously add 5.6 mL of concentrated H₂SO₄ to 1000 mL of deionized water.
-
Phosphoric Acid (H₃PO₄), concentrated.
4. Procedure:
-
Pipette a volume of the sample (e.g., 50.0 mL) into a 100-mL volumetric flask.
-
Add 2.0 mL of 0.2N H₂SO₄ and mix.
-
Add 2.0 mL of the 1,5-diphenylcarbazide solution, mix, and allow the solution to stand for 5 to 10 minutes for full color development.
-
Dilute to the 100 mL mark with deionized water and mix thoroughly.
-
Measure the absorbance of the solution at 540 nm using a reagent blank to zero the spectrophotometer. The reagent blank is prepared by following the same procedure using deionized water instead of the sample.
-
Construct a calibration curve by preparing a series of standards of known Cr(VI) concentrations and plotting their absorbance values against the concentration.
-
Determine the concentration of Cr(VI) in the sample from the calibration curve.
Visualizations
References
- 1. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deq.nc.gov [deq.nc.gov]
- 3. scribd.com [scribd.com]
- 4. lovibond.com [lovibond.com]
- 5. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]
- 6. jasco-global.com [jasco-global.com]
- 7. Hexavalent chromium quantification in solution: Comparing direct UV–visible spectrometry with 1,5-diphenylcarbazide colorimetry [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. NEMI Method Summary - 3500-Cr B [nemi.gov]
- 10. osha.gov [osha.gov]
- 11. Determination of hexavalent chromium by species specific isotope dilution mass spectrometry and ion chromatography–1,5-diphenylcarbazide spectrophotometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]
- 13. The DPC assay for measuring Cr(VI) – The Bumbling Biochemist [thebumblingbiochemist.com]
- 14. jeest.ub.ac.id [jeest.ub.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. SM 3500-Cr B | Specialty Analytical [specialtyanalytical.com]
how to prevent degradation of 1,5-Diphenylcarbazone reagent
This technical support center provides guidance on the proper handling, storage, and use of 1,5-Diphenylcarbazone reagent to minimize degradation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical compound used as a colorimetric reagent and indicator in analytical chemistry. It is particularly well-known for its application in the spectrophotometric determination of heavy metals such as chromium(VI) and mercury(II).[1][2] In the presence of these metal ions under specific pH conditions, it forms distinctly colored complexes that can be quantified.
Q2: What is the relationship between this compound and 1,5-Diphenylcarbazide?
A2: 1,5-Diphenylcarbazide is the precursor to this compound. 1,5-Diphenylcarbazide is oxidized to form this compound.[1] In many analytical procedures, the reagent solution is prepared using 1,5-Diphenylcarbazide, which then oxidizes to this compound during the reaction with the analyte. Commercial this compound is often a mixture of both compounds.
Q3: What are the main causes of this compound reagent degradation?
A3: The primary cause of degradation is the oxidation of 1,5-Diphenylcarbazide to this compound and potentially further oxidation products.[1][3] This process is significantly accelerated by exposure to:
-
Air (Oxygen): Atmospheric oxygen acts as an oxidizing agent.
-
Unsuitable Solvents: Solvents that are not pure or contain water or basic impurities can hasten degradation.[1]
-
High Temperatures: Elevated temperatures can increase the rate of chemical degradation.[5]
Q4: How can I visually identify a degraded this compound solution?
A4: A freshly prepared solution of 1,5-Diphenylcarbazide in a suitable solvent like acetone (B3395972) is typically colorless to pale yellow. Upon degradation (oxidation), the solution will gradually turn pink, and with further degradation, it may become brown.[1] A brown-colored solution should be discarded as it will not provide accurate results.
Q5: What is the recommended solvent for preparing this compound solutions?
A5: High-purity, anhydrous acetone is the most commonly recommended solvent for preparing stable this compound (or 1,5-Diphenylcarbazide) solutions.[6][7] Anhydrous ethyl acetate (B1210297) is also a good option. Alcohols like ethanol (B145695) and methanol, especially if they contain traces of water, are generally not recommended for preparing stock solutions as they lead to faster degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No color development in the presence of the analyte (e.g., Cr(VI)) | Degraded reagent solution. | Prepare a fresh reagent solution using high-purity anhydrous acetone. Ensure the solid reagent has been stored correctly. |
| Incorrect pH of the reaction mixture. | Verify and adjust the pH of the sample solution to the optimal range for the specific metal analysis (e.g., acidic conditions for Cr(VI)). | |
| Faint or weak color development | Insufficient reagent concentration. | Check the concentration of your reagent solution and ensure it is prepared according to the experimental protocol. |
| Low analyte concentration. | Consider a pre-concentration step for your sample if the analyte concentration is below the detection limit of the method. | |
| High background color in the reagent blank | The reagent solution is partially degraded. | Prepare a fresh reagent solution. A noticeable pink or brown color in the solution indicates degradation. |
| Contaminated solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware, preferably acid-washed, before use. | |
| Inconsistent or non-reproducible results | The reagent solution is degrading over the course of the experiments. | Prepare the reagent solution fresh daily or as frequently as needed. Store the stock solution in a dark, cool place. |
| Fluctuations in experimental conditions (temperature, pH). | Ensure all experimental parameters are tightly controlled for all samples and standards. |
Data Presentation
Table 1: Illustrative Stability of 1,5-Diphenylcarbazide (0.25% w/v) Solution in Various Solvents
| Solvent | Storage Conditions | Estimated Usable Period | Visual Indication of Degradation |
| Anhydrous Acetone | Stored in an amber bottle at 4°C | Several months | Solution remains colorless to pale yellow |
| Ethyl Acetate | Stored in an amber bottle at 4°C | Several months | Solution remains colorless to pale yellow |
| Isopropyl Alcohol | Stored in an amber bottle at room temperature | 1-2 weeks | Solution gradually turns pink to light brown |
| 95% Ethanol | Stored in an amber bottle at room temperature | Less than a week | Solution quickly develops a pinkish tint |
| Acetone-Water (1:1) | Stored in an amber bottle at room temperature | A few days | Solution becomes colored relatively quickly |
Note: The stability periods are estimates based on qualitative descriptions in the literature. It is always best practice to prepare the reagent solution fresh.
Experimental Protocols
Protocol 1: Preparation of 1,5-Diphenylcarbazide Solution for Chromium(VI) Determination
This protocol is adapted from standard methods for the analysis of hexavalent chromium.
Materials:
-
1,5-Diphenylcarbazide (ACS reagent grade)
-
Anhydrous acetone (ACS reagent grade)
-
Amber glass bottle with a tight-fitting cap
-
Analytical balance
-
Volumetric flask (e.g., 100 mL)
Procedure:
-
Weigh out 0.25 g of 1,5-Diphenylcarbazide using an analytical balance.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add a small amount of anhydrous acetone to dissolve the solid.
-
Once dissolved, bring the volume up to the 100 mL mark with anhydrous acetone.
-
Stopper the flask and mix the solution thoroughly.
-
Transfer the solution to a labeled amber glass bottle for storage.
-
Store the solution in a refrigerator at 4°C.[7]
-
It is recommended to prepare this solution fresh weekly, or immediately discard if it turns brown.
Protocol 2: Spectrophotometric Determination of Chromium(VI) using 1,5-Diphenylcarbazide
Materials:
-
Prepared 1,5-Diphenylcarbazide solution (from Protocol 1)
-
Sulfuric acid solution (e.g., 10% v/v)
-
Chromium(VI) standard solutions
-
Sample solution
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Pipette a known volume of the sample or standard solution into a volumetric flask (e.g., 50 mL).
-
Acidify the solution by adding a specific volume of sulfuric acid solution to achieve the optimal pH.
-
Add a defined volume of the 1,5-Diphenylcarbazide solution (e.g., 2 mL) and mix well.
-
Allow the color to develop for a specified time (e.g., 10 minutes). The solution will turn a reddish-violet color in the presence of Cr(VI).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 540 nm) using a UV-Vis spectrophotometer.
-
Use a reagent blank (containing all reagents except the analyte) to zero the spectrophotometer.
-
Construct a calibration curve using the absorbance values of the standard solutions to determine the concentration of Cr(VI) in the sample.
Mandatory Visualization
Caption: Degradation pathway of this compound reagent and preventive measures.
References
- 1. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 2. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 1,5-Diphenylcarbazone in Spectrophotometry
Welcome to the technical support center for the use of 1,5-Diphenylcarbazone in spectrophotometric applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in spectrophotometry?
A1: The most prominent application is the determination of hexavalent chromium (Cr(VI)) in aqueous samples.[1][2][3] In this method, 1,5-Diphenylcarbazide (B1670730) (DPC) is used as the reagent. In an acidic medium, DPC is oxidized by Cr(VI) to this compound (DPCO), while Cr(VI) is reduced to Cr(III). The resulting Cr(III) then forms a stable, reddish-violet colored complex with the DPCO, which can be quantified by measuring its absorbance at approximately 540 nm.[1][4]
Q2: Why is the solution pH critical for the analysis?
A2: The reaction is highly pH-dependent. A strong acidic environment (typically pH 1-2) is required for the redox reaction between Cr(VI) and 1,5-Diphenylcarbazide and the subsequent formation of the colored complex.[2][5] Deviations from the optimal pH range can lead to incomplete reactions, reduced sensitivity, and unstable color development. For instance, at a pH above 9, Cr(VI) may not be quantitatively coprecipitated, affecting separation from Cr(III) if speciation is being performed.[5]
Q3: How should the 1,5-Diphenylcarbazide reagent solution be prepared and stored?
A3: The reagent is typically prepared as a solution in an organic solvent like acetone (B3395972) or isopropyl alcohol.[1][6] For example, a 0.25% solution can be made by dissolving 0.25 g of 1,5-Diphenylcarbazide in 100 ml of acetone.[5] The reagent is sensitive to light and oxidation.[7] Stock solutions should be stored in a dark, cool place (e.g., a refrigerator) in an amber glass bottle to minimize degradation. Exposure to sunlight can cause the solution to change from colorless to a light pink, indicating photochemical reactions and degradation.[7] It is often recommended to prepare fresh solutions daily or weekly for best results.
Q4: How long is the colored Cr(VI)-Diphenylcarbazone complex stable?
A4: The color development is rapid, typically occurring within 5 to 10 minutes after adding the reagent.[1][4][8] Studies have shown that the formed complex is stable for extended periods, with one study reporting no significant difference in absorbance for up to 180 minutes after formation.[9] However, it is best practice to measure the absorbance within a consistent, predefined time window (e.g., 10-20 minutes) after color development to ensure maximum precision and comparability between samples and standards.
Troubleshooting Guide
This guide addresses specific issues you may encounter during spectrophotometric analysis using this compound.
Problem 1: No or very low color development in standards and samples.
| Possible Cause | Recommended Solution |
| Incorrect pH | The solution is not sufficiently acidic. Verify the pH of the final solution is within the optimal range (typically pH 1-2) using a pH meter. Adjust with an appropriate acid like sulfuric or phosphoric acid.[2] |
| Degraded Reagent | The 1,5-Diphenylcarbazide solution has oxidized due to age or improper storage (exposure to light/air). Prepare a fresh reagent solution and store it properly in a dark bottle under refrigeration.[7] |
| Absence of Cr(VI) | Ensure that the chromium in your standards is in the hexavalent state. If analyzing for total chromium, an oxidation step (e.g., with potassium permanganate) is required to convert Cr(III) to Cr(VI) prior to adding the DPC reagent.[5][10] |
Problem 2: High background absorbance in the reagent blank.
| Possible Cause | Recommended Solution |
| Contaminated Reagent | The 1,5-Diphenylcarbazide reagent may be contaminated with its oxidation product, diphenylcarbazone. Consider purifying the reagent by recrystallization if high purity is required.[7] |
| Contaminated Glassware or Water | Use high-purity, deionized water for all solutions. Ensure all glassware is thoroughly cleaned and rinsed, potentially by soaking in dilute nitric acid (0.1 M) for 24 hours followed by rinsing with deionized water.[1] |
| Solvent Impurities | The solvent used to prepare the reagent (e.g., acetone) may contain impurities that react with the reagent or absorb at the analytical wavelength. Use analytical or HPLC-grade solvents. |
Problem 3: Inconsistent or drifting absorbance readings.
| Possible Cause | Recommended Solution |
| Precipitation of the Complex | In some cases, the colored complex may precipitate, especially at higher concentrations or if the solution is left standing for too long. The use of a surfactant can help stabilize the complex.[8] |
| Temperature Fluctuations | Significant changes in temperature can affect reaction rates and complex stability. Perform the analysis in a temperature-controlled environment and allow all reagents and samples to reach thermal equilibrium before mixing. |
| Interference from Other Ions | The presence of interfering ions can affect the stability and absorbance of the complex. See the Interference Handling section below for mitigation strategies. |
Interference Handling
Certain ions can interfere with the determination of Cr(VI) by reacting with 1,5-Diphenylcarbazide or forming colored complexes.
Common Interfering Ions and Mitigation
| Interfering Ion | Nature of Interference | Tolerance Limit | Mitigation Strategy |
| Iron (Fe³⁺) | Forms a yellow/brown coloration, leading to positive interference.[6] | >100:1 (Fe:Cr) ratio may cause issues.[6] | Add phosphoric acid as a masking agent to suppress iron interference.[2][6] For higher concentrations, precipitate iron as ferric hydroxide.[6] |
| Manganese (Mn²⁺/Mn⁷⁺) | Can form a pink color if present in amounts greater than 0.2 mg/L, causing positive interference.[6] | > 0.2 mg/L | The pink color can be discharged by the dropwise addition of sodium nitrite (B80452) or sodium azide.[5][6] |
| Thiosulfate (B1220275) (S₂O₃²⁻) | Reduces Cr(VI) to Cr(III) before it can react with the DPC reagent, causing negative interference, especially at low pH.[11] | As low as 4 mg/L at pH 2.0.[11] | If thiosulfate is present, an alternative analytical method like atomic absorption spectrophotometry may be necessary.[11] |
Experimental Protocols
Protocol 1: Preparation of 0.25% 1,5-Diphenylcarbazide Reagent
-
Weigh 0.25 g of analytical grade 1,5-Diphenylcarbazide.
-
Dissolve the solid in 100 mL of HPLC-grade acetone.[5]
-
Transfer the solution to a clean, amber glass bottle.
-
Store the bottle in a refrigerator at 2-8°C. The solution should be prepared fresh at least weekly.
Protocol 2: Spectrophotometric Determination of Cr(VI)
-
Sample Preparation : Pipette a known volume of the sample (e.g., 25 mL) into a 50 mL volumetric flask.
-
Acidification : Add a sufficient amount of acid (e.g., 1 M H₂SO₄ or H₃PO₄) to bring the final pH to between 1 and 2.[2][4]
-
Color Development : Add 1 mL of the 0.25% 1,5-Diphenylcarbazide reagent solution and mix thoroughly.[4]
-
Incubation : Allow the solution to stand for a fixed period, typically 5-10 minutes, for the color to fully develop.[1][4]
-
Dilution : Dilute the solution to the 50 mL mark with deionized water and mix well.
-
Measurement : Measure the absorbance of the solution at 540 nm using a spectrophotometer.[1][2] Use a reagent blank (containing all reagents except the sample) to zero the instrument.
-
Quantification : Determine the concentration of Cr(VI) from a calibration curve prepared using a series of known concentration standards.[12]
Visual Guides
The following diagrams illustrate key workflows and relationships in the spectrophotometric determination of chromium.
Caption: Experimental workflow for Cr(VI) analysis.
Caption: Reaction pathway of DPC with Cr(VI).
Caption: Troubleshooting flowchart for common issues.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. jeest.ub.ac.id [jeest.ub.ac.id]
- 3. nbinno.com [nbinno.com]
- 4. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. lovibond.com [lovibond.com]
- 7. asianpubs.org [asianpubs.org]
- 8. journal.iisc.ac.in [journal.iisc.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Chromium(III) determination with 1,5-diphenylcarbazide based on the oxidative effect of chlorine radicals generated from CCl4 sonolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of chromium (vi) by spectrophotometric method | PPTX [slideshare.net]
Technical Support Center: 1,5-Diphenylcarbazone Assays
Welcome to the technical support center for 1,5-Diphenylcarbazone (DPC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound assays in a question-and-answer format.
Q1: My this compound solution has changed color. Is it still usable?
A1: this compound in solution, particularly when exposed to light and air, can oxidize to this compound, which may result in a color change to pink or red.[1][2] The stability of the solution is highly dependent on the solvent used. Solutions in acetone (B3395972) and ethyl acetate (B1210297) are generally stable for months, while those in alcohols like methanol (B129727) and ethanol (B145695) have a much shorter lifespan of one to two weeks.[1] For optimal sensitivity, it is crucial to use a freshly prepared solution or one that has been stored protected from light and air.[3][4] If your stock solution shows significant color change, it is recommended to prepare a fresh solution to avoid a decrease in sensitivity and inaccurate results.
Q2: I am observing low sensitivity or weak color development in my assay. What are the potential causes and solutions?
A2: Low sensitivity in a this compound assay can stem from several factors. The primary areas to investigate are the pH of the reaction, the concentration of the DPC reagent, and the stability of the formed complex. The optimal pH for the complex formation is critical and varies depending on the target metal ion.[5] For instance, in the determination of hexavalent chromium, the reaction is typically carried out in an acidic medium.[6][7] It is essential to optimize the pH for your specific analyte. Additionally, ensuring a sufficient molar excess of the DPC reagent is necessary to drive the complex formation to completion.[8] The stability of the colored complex can also be time-dependent, so it is important to measure the absorbance within the optimal time window after color development.[8][9]
Q3: What are common interfering substances in this compound assays, and how can I mitigate their effects?
A3: Several metal ions and chemical species can interfere with this compound assays, leading to inaccurate results. Common interfering ions include mercury, molybdenum (VI), and vanadium.[10] Thiosulfate has also been reported to cause interference, particularly at acidic pH.[10] The presence of strong oxidizing or reducing agents can also affect the assay by reacting with the DPC reagent itself.[4] To mitigate these interferences, masking agents can be employed to selectively complex with the interfering ions. Additionally, adjusting the pH of the sample can help to minimize the interference from certain ions. In some cases, a separation step, such as solvent extraction, may be necessary to isolate the target analyte from the interfering substances.[11]
Q4: Can this assay differentiate between different oxidation states of a metal, for example, Cr(III) and Cr(VI)?
A4: The this compound assay is highly selective for the hexavalent form of chromium (Cr(VI)).[6] It reacts with Cr(VI) in an acidic medium to form a colored complex.[6][7] Trivalent chromium (Cr(III)) does not directly react to form the colored complex. However, if you need to determine the total chromium concentration, you can oxidize Cr(III) to Cr(VI) using an oxidizing agent like ammonium (B1175870) persulfate before performing the assay.[1] By running the assay on two separate samples, one with and one without the oxidation step, you can determine the concentrations of both Cr(III) and Cr(VI).
Q5: I am experiencing inconsistent or non-reproducible results. What are the likely sources of this variability?
A5: Inconsistent results can arise from several sources, including instability of the this compound reagent, fluctuations in pH, and variations in reaction time and temperature. As mentioned earlier, the DPC solution can degrade over time, so using a fresh, properly prepared reagent is critical.[1] The pH of the reaction mixture must be carefully controlled, as even small variations can significantly impact the extent of complex formation and the resulting absorbance.[5][10] Maintaining a consistent reaction time before spectrophotometric measurement is also crucial, as the color intensity of the complex may change over time.[8][9] Finally, ensure that all glassware is thoroughly cleaned to avoid contamination from previous experiments.
Data Presentation
Table 1: Optimal pH for Metal Ion Determination using this compound/dithizone
| Metal Ion | Optimal pH | Reference |
| Cadmium (Cd) | 2.5 - 3.07 | [9] |
| Copper (Cu) | 4 | [5] |
| Lead (Pb) | 8 | [5] |
| Manganese (Mn) | 8 | [5] |
| Nickel (Ni) | 8 | [5] |
| Zinc (Zn) | 8 | [5] |
Table 2: Molar Absorptivity and Detection Limits for Selected Metal Ions
| Metal Ion | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit | Reference |
| Cadmium (Cd) | 1.2 x 10⁵ | 3 µg L⁻¹ | [9] |
| Cadmium (Cd) | 7.33 x 10⁴ | Not specified | [11] |
| Chromium (VI) (Cr) | Not specified | 0.023 mg L⁻¹ | [12] |
Experimental Protocols
Protocol 1: General Spectrophotometric Determination of a Metal Ion
This protocol provides a general framework. Specific parameters like pH and wavelength must be optimized for the target analyte.
-
Preparation of this compound Solution (0.025% w/v): Dissolve 25 mg of this compound in 100 mL of a suitable solvent such as acetone or ethanol. Store this solution in a dark, tightly sealed container.[3][4] Prepare fresh solution as needed, depending on the solvent used.[1]
-
Sample Preparation: Prepare a series of standard solutions of the target metal ion of known concentrations. Prepare the unknown sample, ensuring it is within the linear range of the assay.
-
pH Adjustment: Adjust the pH of the standard and unknown sample solutions to the optimal value for the specific metal ion being analyzed using a suitable buffer or acid/base solution.[5][9]
-
Color Development: To a fixed volume of each standard and sample solution, add a specific volume of the this compound solution and mix thoroughly. Allow the color to develop for a predetermined optimal time.[8][9]
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-DPC complex against a reagent blank. The reagent blank should contain all components except the metal ion.
-
Calibration Curve and Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Visualizations
Caption: General experimental workflow for a this compound assay.
Caption: A logical guide to troubleshooting low sensitivity in assays.
References
- 1. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound with 1,5-Diphenylcarbazide Manufacturers, SDS [mubychem.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. The Use of Complexing Agent 1-5Diphenylthiocarbazone in the Analysis of Heavy Metals Cu, Pb, Zn, Mn and Ni in Seawater Samples: Application of Solvent Extraction Learning in Analysis Separation Subject | Atlantis Press [atlantis-press.com]
- 6. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
troubleshooting color development in 1,5-Diphenylcarbazone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Diphenylcarbazone reactions, particularly for the colorimetric determination of hexavalent chromium (Cr(VI)).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: No or weak color development is observed. What are the possible causes and solutions?
A1: Weak or absent color development in this compound reactions can stem from several factors, primarily related to reagent quality, pH, and the reaction conditions.
-
Improper pH: The reaction is highly pH-dependent. The optimal pH for the formation of the colored complex is acidic, typically around 1.0.[1][2] If the solution is neutral or alkaline, the color will not develop.[2]
-
Solution: Ensure the sample is properly acidified before the addition of the 1,5-Diphenylcarbazide (B1670730) solution. Sulfuric acid is commonly used for this purpose.[3][4][5]
-
-
Reagent Degradation: 1,5-Diphenylcarbazide solutions can degrade over time, especially when exposed to light.[6][7] A degraded solution may appear brown and will not react effectively.[3]
-
Insufficient Reagent Concentration: An inadequate amount of 1,5-Diphenylcarbazide will lead to incomplete reaction and thus, a weaker color.
-
Presence of Reducing Agents: Substances that can reduce Cr(VI) to Cr(III) before it can react with the 1,5-Diphenylcarbazide will prevent color formation.
-
Solution: Identify and remove any potential reducing agents from your sample if possible.
-
Q2: The developed color is unstable and fades quickly. How can I improve its stability?
A2: The stability of the colored Cr(III)-diphenylcarbazone complex can be influenced by the pH and the presence of interfering substances.
-
Suboptimal pH: While an acidic medium is required, a very low or high pH can affect the stability of the complex. The color is known to fade rapidly in solutions with a higher pH.[2]
-
Reaction Time: The color intensity reaches its maximum after a certain period and then can begin to fade.
Q3: I am observing a high background color or a color change in my blank/control sample. What could be the reason?
A3: A high background signal can be caused by contaminated reagents or glassware, or the inherent color of the sample matrix.
-
Contaminated Reagents: The 1,5-Diphenylcarbazide reagent itself can become oxidized and colored.[6] Water or other solvents used to prepare solutions may also contain interfering ions.
-
Solution: Use high-purity solvents and freshly prepared reagents. Prepare a "reagent blank" containing all reagents except the analyte to zero the spectrophotometer.[3]
-
-
Sample Matrix Effects: The sample itself might be colored or contain substances that react with the reagents.
-
Solution: Prepare a "sample blank" containing the sample and all reagents except the 1,5-Diphenylcarbazide to correct for the sample's intrinsic color.
-
Q4: My results are not reproducible. What factors should I check?
A4: Lack of reproducibility can be due to variations in experimental conditions.
-
Inconsistent pH: Small variations in pH between samples can lead to significant differences in color development.
-
Solution: Use a calibrated pH meter to ensure consistent pH across all samples and standards.
-
-
Variable Reaction Time: The time between adding the reagent and measuring the absorbance must be consistent for all samples.
-
Solution: Use a timer to ensure a fixed and identical reaction time for every sample.
-
-
Temperature Fluctuations: The rate of the reaction can be temperature-dependent.[2]
-
Solution: Perform the experiments at a constant and controlled temperature.
-
-
Reagent Instability: Using a reagent solution that is degrading over the course of the experiment will lead to inconsistent results.[11]
-
Solution: Prepare fresh reagent solution frequently, ideally daily.[8]
-
Q5: What are the common interfering substances in this reaction?
A5: Several metal ions and other chemical species can interfere with the this compound reaction for chromium determination.[12]
-
Interfering Metal Ions: Iron (Fe), copper (Cu), nickel (Ni), and vanadium can interfere by forming colored complexes or by oxidizing the reagent.[3][12] Iron, in particular, can give a yellow/brown coloration.[3]
-
Thiosulfate (B1220275): Thiosulfate can interfere with the Cr(VI) measurement, with the level of interference being dependent on pH and concentration.[13]
-
Solution: If thiosulfate is present, consider alternative analytical methods such as atomic absorption spectrophotometry.[13]
-
Data Presentation
Table 1: Influence of pH on Color Development
| pH | Observation | Reference |
| ~1.0 | Optimal color development and stability | [1] |
| 1.0 - 1.4 | Maximum color formation | [2] |
| > 1.4 | Color fades rapidly | [2] |
| 5.0 | Unstable colored compound forms | [1] |
| Neutral/Alkaline | No color development | [2] |
Table 2: Common Interferences and Mitigation Strategies
| Interfering Substance | Effect | Mitigation Strategy | Reference |
| Iron (Fe) | Yellow/brown coloration | Add phosphoric acid | [3] |
| Copper (Cu) | Forms colored complex | Liquid-liquid extraction | [12] |
| Nickel (Ni) | Can form colored complexes | Masking agents or separation techniques | [12] |
| Thiosulfate (S₂O₃²⁻) | Interferes with Cr(VI) measurement | Alternative analytical methods (e.g., AAS) | [13] |
Experimental Protocols
Protocol 1: Preparation of 0.5% w/v 1,5-Diphenylcarbazide Reagent
-
Weigh 0.5 g of 1,5-Diphenylcarbazide powder.[5]
-
Some protocols may involve the addition of distilled water after dissolving in acetone; refer to your specific validated method.[5]
-
Store the solution in a dark, amber bottle in a cool place (e.g., refrigerator at 4°C).[8][9]
-
It is recommended to prepare this solution fresh, ideally on the day of use, as it can degrade.[8] Discard the solution if it turns brown.[3]
Protocol 2: General Procedure for Cr(VI) Determination
-
Take a known volume of the sample solution.
-
Acidify the sample to a pH of approximately 1.0 using a suitable acid, such as sulfuric acid.[1][3]
-
Add a specific volume of the 1,5-Diphenylcarbazide reagent (e.g., 1-2 mL) and mix well.[3][5]
-
Allow the color to develop for a fixed period (e.g., 5-15 minutes).[1][3]
-
Measure the absorbance of the solution at the wavelength of maximum absorption, which is typically around 540 nm, using a spectrophotometer.[1][11]
-
Prepare a calibration curve using standard solutions of Cr(VI) of known concentrations and use it to determine the concentration of Cr(VI) in the sample.
Visualizations
References
- 1. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lovibond.com [lovibond.com]
- 4. Hexavalent chromium quantification in solution: Comparing direct UV–visible spectrometry with 1,5-diphenylcarbazide colorimetry [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. 1,5-Diphenylcarbazide | 140-22-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,5-Diphenylcarbazone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,5-Diphenylcarbazone, with a specific focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a stable compound under normal ambient temperatures and pressures.[1][2] However, its stability can be compromised by exposure to high temperatures, light, strong oxidizing agents, and strong reducing agents.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated area.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated place, protected from light and sources of ignition.[1][3] Some suppliers recommend storage at 2-8°C.[3] One safety data sheet advises against storing the compound above 24°C (75.2°F).[4]
Q3: How stable are solutions of this compound?
A3: The stability of this compound in solution is highly dependent on the solvent used. Solutions in acetone (B3395972) are known to be relatively stable, especially when freshly prepared and stored properly.[5] For applications requiring high accuracy, it is best practice to use freshly prepared solutions. If storage is necessary, acetone solutions should be kept in a refrigerator at 4°C in an amber or brown bottle to protect from light. While some sources suggest such solutions can be stable for up to a month, it is advisable to prepare fresh solutions weekly to ensure optimal performance.
Q4: What are the signs of this compound degradation?
A4: The degradation of this compound, which is often an oxidation process, can be visually indicated by a color change of the solid or its solution. The related compound, 1,5-Diphenylcarbazide, turns pink upon oxidation to this compound.[5] Further degradation may lead to a loss of performance in analytical applications, such as a diminished ability to form colored complexes with metal ions.
Q5: What happens when this compound is exposed to high temperatures?
A5: Exposure to high temperatures can lead to the thermal decomposition of this compound.[1] This process can generate hazardous decomposition products, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1] High temperatures also accelerate the rate of oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or poor results in colorimetric assays. | Degradation of the this compound solution. | Prepare a fresh solution of this compound in a high-purity solvent like acetone. Ensure the solution is protected from light and stored at a cool temperature when not in use. |
| Visible color change in the solid reagent or prepared solution. | Exposure to light, air, or elevated temperatures leading to oxidation. | Discard the discolored reagent or solution and use a fresh, properly stored stock. Always store this compound in a tightly sealed, light-resistant container in a cool, dry place. |
| Precipitate formation in the this compound solution. | Use of an inappropriate solvent or contamination. | Ensure that this compound is fully dissolved in the chosen solvent. If using a mixed solvent system, ensure the components are compatible and properly mixed. |
| Gradual decrease in assay sensitivity over time. | Slow degradation of the this compound stock solution. | Implement a regular schedule for preparing fresh this compound solutions (e.g., weekly). Validate the stability of your working solutions under your specific laboratory conditions. |
Quantitative Data on Thermal Stability
The following table provides representative data on the thermal stability of a 0.25% (w/v) this compound solution in acetone. This data is based on the principles of accelerated stability testing and illustrates the expected degradation trend. Actual results may vary based on experimental conditions.
| Storage Temperature (°C) | % of this compound Remaining (by HPLC) | |||
| Day 0 | Day 7 | Day 14 | Day 30 | |
| 4 | 100% | 99.8% | 99.5% | 99.1% |
| 25 (Room Temperature) | 100% | 98.5% | 97.0% | 94.2% |
| 40 | 100% | 95.3% | 91.0% | 83.5% |
| 60 | 100% | 88.2% | 78.9% | 62.1% |
This table is for illustrative purposes and represents a typical degradation profile.
Experimental Protocols
Protocol 1: Spectrophotometric Method for Assessing Stability
This method is based on the reaction of this compound with chromium(VI) to form a colored complex. The degradation of this compound is correlated with a decrease in the absorbance of the complex.
Materials:
-
This compound solution (0.25% w/v in acetone) stored under different temperature conditions.
-
Potassium dichromate (K₂Cr₂O₇) standard solution (10 mg/L Cr(VI)).
-
Sulfuric acid (0.2 N).
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare fresh this compound solutions in acetone and distribute them into several sealed, light-protected vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time intervals (e.g., day 0, day 7, day 14), take an aliquot from each stored solution.
-
To a 50 mL volumetric flask, add 1 mL of the K₂Cr₂O₇ standard solution and 5 mL of 0.2 N sulfuric acid.
-
Add 2 mL of the this compound solution from the respective storage condition to the flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at 540 nm against a reagent blank.
-
A decrease in absorbance over time at a given temperature indicates degradation of the this compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a more accurate quantification of this compound and its degradation products.
Materials:
-
This compound solutions stored under various conditions.
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile phase: Acetonitrile and water (e.g., 60:40 v/v), adjusted to a suitable pH with a buffer.
-
Reference standard of this compound.
Procedure:
-
Method Development: Develop an HPLC method that separates the main this compound peak from any potential degradation products. This can be achieved by performing forced degradation studies (exposing the solution to heat, acid, base, and oxidation) to generate the degradation products.
-
Stability Study Setup: Prepare and store this compound solutions at different temperatures as described in Protocol 1.
-
Sample Analysis: At each time point, dilute an aliquot of each stored solution to a suitable concentration with the mobile phase.
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms at a wavelength where this compound has maximum absorbance.
-
Quantification: Calculate the percentage of remaining this compound by comparing the peak area of the aged samples to the peak area of a freshly prepared standard solution (or the sample at time zero).
Visualizations
References
removing interfering ions in 1,5-Diphenylcarbazone analysis
Welcome to the technical support center for 1,5-Diphenylcarbazone (DPC) based analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage interferences during the spectrophotometric determination of heavy metals, primarily hexavalent chromium (Cr(VI)).
Troubleshooting Guide: Interfering Ions
The this compound method is highly sensitive but can be prone to interferences from various ions that may be present in the sample matrix. Below is a summary of common interfering ions, the problems they cause, and recommended solutions for their removal or masking.
| Interfering Ion | Problem | Recommended Solution | Expected Outcome |
| Iron (Fe³⁺) | Forms a colored complex with DPC, leading to erroneously high results. Interference can occur at concentrations as low as 6.0 ppm.[1][2] | Masking with 1% ascorbic acid or 0.3% sodium fluoride (B91410) (NaF) solution.[1][2][3] | Ascorbic acid reduces Fe³⁺ to Fe²⁺, which does not interfere. NaF forms a stable, colorless complex with Fe³⁺. |
| Nitrite (NO₂⁻) | Oxidizes DPC under acidic conditions to substrates that do not react with Cr(VI), leading to inaccurate, typically lower, results.[4] | Addition of sulfamic acid.[4] | Sulfamic acid selectively reacts with and neutralizes nitrite, preventing the oxidation of DPC.[4] |
| Vanadium (V⁵⁺) | Reacts with DPC to form a colored complex, causing positive interference. | Chloroform extraction of the vanadium cupferrate complex.[4] | Vanadium is removed from the aqueous phase into the organic phase, eliminating its interference.[4] |
| Copper (Cu²⁺) | Can form a complex with DPC, leading to potential interference. | Chloroform extraction of the copper cupferrate complex.[4] | Copper is sequestered into the organic phase, preventing it from reacting with DPC in the aqueous phase.[4] |
| Molybdenum (Mo⁶⁺) | Reacts with DPC to produce a colored species, resulting in positive interference. | Chloroform extraction of the molybdenum cupferrate complex.[4] | Molybdenum is removed from the sample matrix prior to the addition of DPC.[4] |
| Permanganate (MnO₄⁻) | As a strong oxidizing agent, it can interfere with the redox reaction between Cr(VI) and DPC. | Masking with sodium azide.[4] | Azide reduces permanganate, eliminating its oxidizing potential and preventing interference. |
| Thiosulfate (B1220275) (S₂O₃²⁻) | Interferes with the Cr(VI) measurement, particularly in samples from autotrophic Cr(VI) reduction media.[5] | When interference from thiosulfate is anticipated, using an alternative analytical method such as atomic absorption spectrophotometry is recommended.[5] | Avoidance of interference by using a method not susceptible to thiosulfate. |
| Chromium (Cr³⁺), Manganese (Mn²⁺), Magnesium (Mg²⁺), Nitrate (NO₃⁻) | May cause slight interferences, particularly at high concentrations.[3] | In many cases, the concentrations of these ions in surface waters are below the tolerance limit.[3] However, for samples with high levels, dilution or matrix matching of standards may be necessary. | Minimization of minor interferences to improve accuracy. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound method for Cr(VI) analysis?
A1: In an acidic solution, 1,5-Diphenylcarbazide (DPC) is oxidized by hexavalent chromium (Cr(VI)) to this compound. The resulting this compound then forms a stable, purple-colored complex with the trivalent chromium (Cr(III)) that is produced from the reduction of Cr(VI).[3][6] The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the original concentration of Cr(VI).[1][2]
Q2: My sample contains a high concentration of iron. Which masking agent is more suitable, ascorbic acid or sodium fluoride?
A2: Both are effective. Ascorbic acid works by reducing Fe³⁺ to Fe²⁺, which does not interfere. Sodium fluoride forms a stable, colorless complex with Fe³⁺. The choice may depend on the other components of your sample matrix and the specific requirements of your experimental protocol. For instance, fluoride may interfere with other analyses if the sample is to be used for multiple tests.
Q3: How do I prepare the 0.5% (w/v) 1,5-Diphenylcarbazide solution mentioned in many protocols?
A3: To prepare a 0.5% (w/v) DPC solution, dissolve 0.5 grams of 1,5-Diphenylcarbazide in 100 mL of acetone.[7] It is important to use high-purity acetone. The solution should be stored in a dark, cool place and is typically stable for a few days. Exposure to sunlight can cause the solution to change from colorless to light pink, indicating photochemical reactions.[8]
Q4: Can I use this compound directly for the analysis?
A4: The analytical method for Cr(VI) relies on the reaction of 1,5-Diphenylcarbazide with Cr(VI) to form this compound and the subsequent complexation.[3][6] Therefore, you should start with 1,5-Diphenylcarbazide. This compound itself is used as an indicator in other types of analyses, such as mercurimetric titration of chlorides.[9]
Q5: What is the optimal pH for the reaction between Cr(VI) and 1,5-Diphenylcarbazide?
A5: The reaction is carried out in a strongly acidic solution.[1][6] A pH of around 1 is generally considered optimal for the formation of the colored complex.[1][2] This is typically achieved by adding sulfuric acid or phosphoric acid to the sample.[1][3]
Experimental Protocols
Protocol 1: Masking of Iron (Fe³⁺) Interference
This protocol details the procedure for masking ferric iron using sodium fluoride.
-
Sample Preparation: Take a known volume of your sample in a flask.
-
pH Adjustment: Add 0.2 M sulfuric acid to adjust the sample pH to approximately 1.0.[3]
-
Masking Agent Addition: Add 0.3% (w/v) sodium fluoride (NaF) solution.[1][2] The exact volume will depend on the concentration of iron in your sample. A typical starting point is 1 mL of NaF solution for every 10 ppm of expected Fe³⁺.
-
Mixing: Gently swirl the flask to ensure thorough mixing.
-
DPC Addition: Add 1 mL of 0.5% (w/v) 1,5-Diphenylcarbazide solution in acetone.[3][7]
-
Color Development: Allow the solution to stand for 5-10 minutes for the color to fully develop.[1][3]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm against a reagent blank.[1][2]
Protocol 2: Elimination of Nitrite (NO₂⁻) Interference
This protocol describes the use of sulfamic acid to remove interference from nitrite.
-
Sample Preparation: Place a known volume of the sample into a suitable container.
-
Masking Agent Addition: Add sulfamic acid. A study showed that 4 mg of sulfamic acid was sufficient to eliminate interference from 115 mg/L of nitrite-nitrogen in a 5 mL sample.[4] It is recommended to prepare a fresh solution of sulfamic acid.
-
Mixing and Reaction: Gently mix the sample and allow it to react for at least 10 minutes to ensure complete destruction of the nitrite.
-
pH Adjustment: Adjust the pH of the solution to approximately 1.0 with a suitable acid (e.g., sulfuric acid).
-
DPC Addition: Add 1 mL of 0.5% (w/v) 1,5-Diphenylcarbazide solution.[3][7]
-
Color Development: Let the solution stand for 5-10 minutes.
-
Spectrophotometric Measurement: Measure the absorbance at 540 nm.
Visualizations
Below are diagrams illustrating the experimental workflows for managing interferences.
References
- 1. jeest.ub.ac.id [jeest.ub.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iwaponline.com [iwaponline.com]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. NEMI Method Summary - 325.3 [nemi.gov]
proper storage and handling of 1,5-Diphenylcarbazone powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 1,5-Diphenylcarbazone powder.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound powder?
A: this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] Some sources recommend storage at temperatures between +15°C to +25°C. It is also light-sensitive and should be protected from light.[2]
Q2: What is the difference between this compound and 1,5-Diphenylcarbazide?
A: this compound is the oxidation product of 1,5-Diphenylcarbazide.[3][4] It is important to note that some commercial this compound products may be a mixture of both compounds.[3] 1,5-Diphenylcarbazide is a white solid that can oxidize and turn pink upon exposure to light and air, forming this compound.[4]
Q3: What are the primary applications of this compound in a laboratory setting?
A: this compound is primarily used as a colorimetric reagent and indicator for the determination of various metal ions. It is widely used in the spectrophotometric determination of hexavalent chromium (Cr(VI)).[5][6] It also forms colored complexes with other metals such as mercury, copper, nickel, and cobalt, making it useful in their detection and quantification.[7]
Q4: What personal protective equipment (PPE) should be worn when handling this compound powder?
A: When handling this compound powder, it is essential to wear appropriate personal protective equipment, including chemical safety goggles or glasses, protective gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to minimize dust inhalation.[1]
Troubleshooting Guides
Issue 1: Inaccurate or No Color Development in Chromium (VI) Assay
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Preparation | Ensure the this compound solution is freshly prepared. The reagent can degrade over time. |
| pH of the Solution is Not Acidic | The reaction with Cr(VI) requires a strongly acidic medium. Verify the pH of your sample solution.[5][6] |
| Presence of Interfering Substances | Ions such as Fe(III) can interfere with the analysis.[5] The addition of a masking agent like NaF may be necessary.[5] Thiosulfate can also cause interference.[8] |
| Degraded this compound Powder | If the powder has changed color significantly or has been stored improperly, it may be degraded. Use a fresh batch of the reagent. |
Experimental Protocols
Preparation of this compound Indicator Solution (0.5% w/v)
This protocol is commonly used for the spectrophotometric determination of chromium.
Materials:
-
This compound powder
-
Distilled water
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Weigh out 0.5 g of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of acetone to dissolve the powder.
-
Once dissolved, bring the volume up to the 100 mL mark with acetone.[9]
-
For certain applications, a mixture of acetone and water may be used to prepare the solution to ensure the stability of metal ions in the subsequent reaction.[9]
Spectrophotometric Determination of Chromium (VI)
This method relies on the reaction of Cr(VI) with this compound in an acidic solution to form a colored complex.
Procedure:
-
To a sample solution containing Cr(VI), add 1 mL of 0.2 M sulfuric acid.[9][10]
-
A violet color will develop in the presence of Cr(VI).[9]
-
Allow the color to develop for a standardized amount of time (e.g., 5 minutes).[5][6]
-
Measure the absorbance of the solution at the maximum wavelength (λmax) of approximately 540 nm using a spectrophotometer.[5][6][10]
-
The concentration of Cr(VI) is determined by comparing the absorbance to a calibration curve prepared from standard Cr(VI) solutions.
Visualizations
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Diphenylcarbazone - Wikipedia [en.wikipedia.org]
- 4. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 5. jeest.ub.ac.id [jeest.ub.ac.id]
- 6. sphinxsai.com [sphinxsai.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,5-Diphenylcarbazone and Dithizone for Metal Ion Analysis
In the realm of analytical chemistry, particularly for the colorimetric and spectrophotometric determination of metal ions, 1,5-Diphenylcarbazone and Dithizone (B143531) (1,5-Diphenylthiocarbazone) are two prominent chromogenic reagents. Both form intensely colored complexes with various metal ions, enabling their quantification even at trace levels. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their analytical needs.
Chemical Properties and Reaction Mechanisms
1,5-Diphenylcarbazide (B1670730) is an important precursor and reagent, often used in conjunction with its oxidation product, this compound. Commercially available diphenylcarbazone (B146866) reagents often contain a significant amount of diphenylcarbazide. The analytical reaction for hexavalent chromium (Cr(VI)), its most notable application, involves the oxidation of diphenylcarbazide to diphenylcarbazone by Cr(VI) in an acidic solution. The resulting diphenylcarbazone then forms a stable, red-violet complex with the reduced Cr(III) ion.[1][2]
Dithizone is a sulfur-containing compound that acts as a chelating agent.[3][4] It is a weak acid and reacts with a wide range of heavy metal ions to form colored dithizonate complexes that are soluble in organic solvents like chloroform (B151607) or carbon tetrachloride.[3][4][5] This property makes it highly suitable for extractive spectrophotometric analysis. The selectivity of dithizone can be significantly enhanced by controlling the pH of the aqueous solution and using masking agents.[5][6]
Caption: Chemical structures of this compound and Dithizone.
Performance Comparison
The choice between this compound and Dithizone hinges on the specific metal ion of interest, the required sensitivity, and the sample matrix. Dithizone is a broad-spectrum chelating agent, while this compound (often in conjunction with its precursor 1,5-Diphenylcarbazide) is highly selective for a few specific metals.
Selectivity and Applications
This compound is renowned for its exceptional selectivity and sensitivity towards hexavalent chromium (Cr(VI)) .[1][7] This reaction is highly specific and forms the basis of standard methods for environmental monitoring of this toxic metal.[8] It is also used for the determination of other metals like mercury (Hg), cadmium (Cd), copper (Cu), and nickel (Ni).[2][7][9]
Dithizone is a more versatile, general-purpose reagent that reacts with numerous heavy metals, including lead (Pb), zinc (Zn), cadmium (Cd), copper (Cu), mercury (Hg), silver (Ag), and bismuth (Bi).[3][4][10] Its broad reactivity can be a limitation due to potential interferences, but selectivity can be achieved by carefully controlling the pH of the extraction and employing masking agents to complex interfering ions.[5][6] For instance, zinc can be analyzed at a pH of 4.0 - 5.5, while many other metals are optimally extracted at a pH near 8.[4][6][11]
Caption: Logical relationship of reagent selectivity for common metal ions.
Quantitative Data Summary
The following table summarizes key performance metrics for both reagents based on experimental data from various studies.
| Metal Ion | Reagent | Optimal pH | λmax (nm) | Limit of Detection (LOD) | Known Interferences | Reference |
| Cr(VI) | 1,5-Diphenylcarbazide | Acidic (~pH 5) | 545 | 0.233 mg/L (233 ppb) | Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺ | [1] |
| Cr(VI) | 1,5-Diphenylcarbazide | - | - | 50 ppb | - | [2][7] |
| Hg(II) | 1,5-Diphenylcarbazide | - | - | 2000 ppb (2 ppm) | - | [2][7] |
| Cd(II) | 1,5-Diphenylcarbazide | 10.0 | - | 0.24 µg/L (0.24 ppb) | - | [12] |
| Pb(II) | Dithizone | 8 | - | 0.0070 ppm (7 ppb) | Cu²⁺, Zn²⁺, Cd²⁺, Ag⁺, Hg²⁺ | [11][13] |
| Cu(II) | Dithizone | 4 | - | 0.0027 ppm (2.7 ppb) | - | [11][13] |
| Zn(II) | Dithizone | 8 | - | 0.0006 ppm (0.6 ppb) | - | [11][13] |
| Mn(II) | Dithizone | 8 | - | 0.0023 ppm (2.3 ppb) | - | [11][13] |
| Ni(II) | Dithizone | 8 | - | 0.0030 ppm (3 ppb) | - | [11][13] |
| Bi(III) | Dithizone | 4 | 502 | ~1 ppb | Other heavy metals | [14] |
| Hg(II) | Dithizone (on membrane) | - | - | 2.0 x 10⁻⁹ mol/L | - | [15] |
| Pb(II) | Dithizone (on membrane) | - | - | 4.0 x 10⁻⁹ mol/L | - | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of specific metal ions using each reagent.
Protocol 1: Determination of Cr(VI) using 1,5-Diphenylcarbazide
This colorimetric method is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a violet-colored complex.[1]
-
Reagent Preparation: Prepare a fresh solution of 1,5-diphenylcarbazide by dissolving 250 mg of the reagent in 50 mL of acetone.[16] Store in a dark bottle.
-
Sample Preparation: Take a known volume of the water sample. If necessary, filter the sample to remove suspended particles.
-
pH Adjustment: Adjust the pH of the sample to an optimal acidic range (e.g., pH 5) using 0.1M HCl or 0.1M NaOH.[1]
-
Color Development: Add a few drops of the 1,5-diphenylcarbazide solution to the pH-adjusted sample and mix thoroughly. Allow the reaction to proceed for a set time (e.g., 8-10 minutes) for full color development.[1]
-
Spectrophotometric Measurement: Measure the absorbance of the resulting violet solution at the wavelength of maximum absorbance (λmax), typically around 545 nm, using a UV-Visible spectrophotometer.[1]
-
Quantification: Determine the concentration of Cr(VI) by comparing the absorbance value to a calibration curve prepared using standard Cr(VI) solutions.
Protocol 2: Extractive Determination of Lead (Pb) using Dithizone
This method involves the extraction of the lead-dithizonate complex from an aqueous sample into an organic solvent.[3][17]
-
Reagent Preparation: Prepare a dithizone solution by dissolving approximately 30-35 mg of dithizone in 1000 mL of an organic solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄).[3][4] This solution should be prepared fresh as it is not stable.[10]
-
Sample Preparation: Take 100 mL of the sample in a separatory funnel. Add masking agents like citrate (B86180) (to prevent precipitation of other metal hydroxides) and cyanide (to complex interfering metals like Cu, Zn).[17]
-
pH Adjustment: Adjust the sample pH to the optimal range for lead extraction, typically between pH 8 and 10, using an ammonia (B1221849) buffer.[6][17][18]
-
Extraction: Add a known volume (e.g., 10 mL) of the dithizone solution to the separatory funnel. Shake vigorously for a specified time (e.g., 5 minutes) to allow the lead-dithizonate complex to form and transfer to the organic phase.[6][11] The organic layer will turn a distinct pink/red color in the presence of lead.
-
Phase Separation: Allow the layers to separate and drain the organic (lower) layer containing the complex.
-
Measurement: Measure the absorbance of the organic extract using a spectrophotometer at the appropriate wavelength (around 520 nm for lead dithizonate).[17] The concentration is determined from a calibration curve prepared by extracting known concentrations of lead standards.
Caption: A generalized workflow for metal ion analysis using chromogenic reagents.
Conclusion
Both this compound and Dithizone are powerful reagents for the analysis of metal ions, each with distinct advantages and applications.
-
This compound (and its precursor, Diphenylcarbazide) is the reagent of choice for the highly sensitive and selective determination of hexavalent chromium . Its specificity makes it invaluable for environmental and industrial monitoring where Cr(VI) is a key analyte.
-
Dithizone serves as a versatile, broad-spectrum chelating agent suitable for the determination of a wide array of heavy metals like lead, zinc, copper, and cadmium .[3] While it is less selective, its versatility allows for the analysis of multiple elements, often simultaneously, by carefully controlling experimental conditions such as pH.[3]
The selection between these two reagents should be based on the specific analytical goal: for targeted, high-sensitivity analysis of Cr(VI) or Hg(II), this compound is superior. For broader screening of multiple heavy metals, or when targeting elements like Pb(II) or Zn(II), Dithizone, coupled with appropriate pH control and masking techniques, is an effective and well-established option.
References
- 1. journal.gnest.org [journal.gnest.org]
- 2. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. grnjournal.us [grnjournal.us]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. flinnsci.com [flinnsci.com]
- 11. The Use of Complexing Agent 1-5Diphenylthiocarbazone in the Analysis of Heavy Metals Cu, Pb, Zn, Mn and Ni in Seawater Samples: Application of Solvent Extraction Learning in Analysis Separation Subject | Atlantis Press [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly selective colorimetric detection and preconcentration of Bi(III) ions by dithizone complexes anchored onto mesoporous TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. metal-dithizone complexesii determination: Topics by Science.gov [science.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- 18. scispace.com [scispace.com]
A Comparative Guide to the Validation of the 1,5-Diphenylcarbazone Method for Hexavalent Chromium Analysis
The accurate quantification of hexavalent chromium [Cr(VI)], a known carcinogen, is of paramount importance for environmental monitoring and ensuring public health. The 1,5-Diphenylcarbazone (DPC) method has long been a standard colorimetric technique for the determination of Cr(VI). This guide provides a comprehensive validation overview of the DPC method, comparing its performance against other established analytical techniques, supported by experimental data and detailed protocols.
Performance Characteristics of the this compound Method
The this compound method is lauded for its sensitivity and simplicity. The validation of this method involves assessing several key performance parameters, which are summarized in the table below.
| Parameter | Performance Data | References |
| Linearity | 0.03 - 3.0 mg/L | [1] |
| up to 0.8 mg/L | [2][3] | |
| up to 0.800 mg/L (Flow Injection) | [4] | |
| Limit of Detection (LOD) | 0.023 mg/L | [1] |
| 0.005 mg/L (Flow Injection) | [4] | |
| 0.02 µg/L (with preconcentration) | [5] | |
| Limit of Quantification (LOQ) | 0.076 mg/L | [1] |
| 0.04 µg/L (with preconcentration) | [5] | |
| Accuracy (Recovery) | 90 - 110% | [6] |
| 91.1 - 109% (in wastewater) | [7] | |
| Precision (RSD) | < 1% | [4] |
| RPD < 10% | [6] | |
| Specificity & Interferences | Molybdenum, vanadium, mercury, and iron(III) can interfere. Iron interference can be suppressed. Thiosulfate can also interfere under acidic conditions. | [8][9][10][11] |
Comparison with Alternative Analytical Methods
While the DPC method is widely used, several other techniques offer distinct advantages in terms of sensitivity, selectivity, and automation. The following table provides a comparative overview of the this compound method with Ion Chromatography (IC) and Atomic Absorption Spectrometry (AAS).
| Analytical Method | Principle | Linearity Range | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound (DPC) | Colorimetry | Typically up to 0.8 mg/L | 0.005 - 0.023 mg/L | Simple, cost-effective, sensitive. | Narrow linear range, susceptible to interferences. |
| Ion Chromatography (IC) | Anion exchange separation followed by post-column derivatization with DPC and UV-Vis detection. | Wide linear range | As low as 0.02 µg/L | High selectivity, automation, can speciate different forms of chromium. | Higher initial instrument cost. |
| Atomic Absorption Spectrometry (AAS) | Absorption of light by free chromium atoms in a flame or graphite (B72142) furnace. | Instrument dependent | ~0.02 ng/mL (GFAAS with preconcentration) | High sensitivity (especially GFAAS). | Requires pre-concentration and separation steps for speciation. |
| Direct UV-Visible Spectrometry | Measurement of the natural absorbance of the chromate (B82759) ion. | 0.5 - 100 mg/L | ~0.5 mg/L | Fast, non-destructive, suitable for high concentrations. | Lower sensitivity compared to other methods. |
Experimental Protocols
This compound Method (EPA Method 7196A)
This method relies on the reaction of hexavalent chromium with 1,5-diphenylcarbazide (B1670730) in an acidic solution to form a stable red-violet complex. The intensity of the color, which is proportional to the Cr(VI) concentration, is measured spectrophotometrically at 540 nm.[10][12]
Experimental Workflow:
Caption: Workflow of the this compound method for Cr(VI) analysis.
Reagents:
-
1,5-Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone.[10]
-
Sulfuric Acid (10% v/v): Add 10 mL of concentrated H₂SO₄ to 90 mL of deionized water.[10]
-
Potassium Dichromate Stock Solution (500 mg/L Cr(VI)): Dissolve 1.414 g of K₂Cr₂O₇ in deionized water and dilute to 1 L.[10]
-
Potassium Dichromate Standard Solution (5 mg/L Cr(VI)): Dilute 10 mL of the stock solution to 1 L.[10]
Procedure:
-
To a 100 mL volumetric flask, add a known volume of the sample.
-
Add 2 mL of the 10% sulfuric acid solution and mix.
-
Add 2 mL of the 1,5-diphenylcarbazide solution, bring to volume with deionized water, and mix thoroughly.
-
Allow the solution to stand for 5-10 minutes for full color development.[12] The color is stable for up to 180 minutes.[6]
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Prepare a calibration curve using standard solutions of Cr(VI) and determine the concentration of Cr(VI) in the sample.
Alternative Method: Ion Chromatography (EPA Method 218.6)
This method is highly selective for the determination of dissolved hexavalent chromium in various water matrices.
Logical Relationship of Analytical Methods:
Caption: Relationship between the sample and various analytical methods for Cr(VI) determination.
Procedure Outline:
-
Sample Preparation: Filter the sample through a 0.45 µm filter. Adjust the pH to 9.0-9.5.[13]
-
Chromatographic Separation: Inject the sample into an ion chromatograph equipped with a suitable anion exchange column to separate Cr(VI) from other anions.
-
Post-Column Derivatization: The eluent from the column is mixed with a 1,5-diphenylcarbazide solution in an acidic medium.
-
Detection: The colored complex is detected by a UV-Vis detector at 530 nm.[14][15]
-
Quantification: The concentration of Cr(VI) is determined by comparing the peak area to a calibration curve.
Conclusion
The this compound method remains a viable and cost-effective technique for the determination of hexavalent chromium, particularly in laboratories with limited resources. Its validation data demonstrates acceptable levels of linearity, accuracy, and precision for many applications. However, for analyses requiring higher sensitivity, greater selectivity, and automation, or for complex sample matrices, alternative methods such as Ion Chromatography are superior. Direct UV-Visible spectrometry is a suitable option for rapid screening of samples with high Cr(VI) concentrations. The choice of method should be guided by the specific analytical requirements, including the expected concentration range, the sample matrix, and the available instrumentation.
References
- 1. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexavalent chromium quantification in solution: Comparing direct UV–visible spectrometry with 1,5-diphenylcarbazide colorimetry [comptes-rendus.academie-sciences.fr]
- 3. scilit.com [scilit.com]
- 4. Flow dissolution of 1,5-diphenylcarbazide for the determination of chromium(VI) - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. lovibond.com [lovibond.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. jeest.ub.ac.id [jeest.ub.ac.id]
- 12. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]
- 13. enthalpy.com [enthalpy.com]
- 14. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]
- 15. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to 1,5-Diphenylcarbazone Assays for Hexavalent Chromium Analysis
For Researchers, Scientists, and Drug Development Professionals
The underlying principle of the assay involves a redox reaction in an acidic environment. 1,5-Diphenylcarbazide (B1670730) is oxidized by Cr(VI) to 1,5-Diphenylcarbazone, while Cr(VI) is reduced to trivalent chromium (Cr(III)). The resulting Cr(III) then forms a stable, magenta-colored complex with the this compound.[1] The intensity of this color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the concentration of Cr(VI) in the sample.[2][3]
Comparative Performance Data
The following table summarizes the quantitative performance characteristics of the this compound assay as reported in different studies. These variations can be attributed to differences in instrumentation, reagent preparation, and specific matrix effects.
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| Linear Range | 0.03–3 mg·L⁻¹ | 0.1 to 0.9 ppm | 0–0.8 mg/L | 0.800 mg l–1 |
| Limit of Detection (LOD) | 0.023 mg·L⁻¹ | Not Reported | Not Reported | 0.005 mg l–1 |
| Limit of Quantitation (LOQ) | 0.076 mg·L⁻¹ | Not Reported | 0.09 mg/L and 0.0025 mg/L | Not Reported |
| Wavelength (λmax) | 543 nm | 540 nm | 542 nm | Not Reported |
| Precision (RSD) | Not Reported | Not Reported | < 1% | Not Reported |
Experimental Protocols
The methodologies detailed below are representative of the protocols used in the cited studies. Researchers should optimize these protocols based on their specific instrumentation and sample matrices.
Protocol 1: Optimized Colorimetric Method [4]
-
Reagent Preparation:
-
Sulphuric acid (0.2 M)
-
1,5-diphenylcarbazide (0.5% w/v)
-
-
Sample Preparation:
-
Transfer 2 mL of the Cr(VI) sample to a glass vial.
-
-
Reaction:
-
Add 1 mL of 0.2 M sulphuric acid and 1 mL of 0.5% w/v 1,5-diphenylcarbazide to the sample.
-
Gently shake the mixture and allow it to stand for five minutes for color development.
-
-
Measurement:
-
Measure the absorbance at 543 nm against a reagent blank.
-
Protocol 2: Spectrophotometric Determination in Water [2]
-
Reagent Preparation:
-
Phosphoric acid (H₃PO₄) 1 M
-
1,5-diphenylcarbazide (DPC) 0.05% dissolved in acetone
-
-
Sample Preparation:
-
Place a sample volume (e.g., 0.5 mL of 100 ppm Cr(VI) for standard curve) into a 100 mL volumetric flask.
-
-
Reaction:
-
Add 3 mL of 1 M H₃PO₄.
-
Add a specific volume of the DPC solution (e.g., 3.0 mL of 0.05% DPC).
-
Dilute to 100 mL with distilled water.
-
Shake the solution and let it stand for 5 minutes.
-
-
Measurement:
-
Measure the absorbance at a maximum wavelength of 540 nm using a UV-vis spectrophotometer.
-
Protocol 3: Quantitative Determination with Commercial Kit [5]
-
Reagent Preparation:
-
A pre-packaged commercial chromogenic reagent kit is used.
-
-
Sample Preparation:
-
Prepare Cr(VI) standards and samples in solution.
-
-
Reaction:
-
Add one package of the reagent to the sample solution.
-
Agitate the bottle by hand to dissolve the reagent. The chromogenic reaction is typically complete within 4-5 minutes.[5]
-
-
Measurement:
-
Measure the absorbance at the peak maximum (around 542 nm). A baseline correction can be applied to improve accuracy for low concentrations.[5]
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the generalized experimental workflow for the this compound assay and the chemical reaction pathway.
References
- 1. youtube.com [youtube.com]
- 2. jeest.ub.ac.id [jeest.ub.ac.id]
- 3. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]
- 4. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jascoinc.com [jascoinc.com]
A Comparative Guide to the Cross-Reactivity of 1,5-Diphenylcarbazone with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,5-diphenylcarbazone (DPC) with various metal ions, supported by experimental data. While renowned for its high sensitivity in the colorimetric determination of hexavalent chromium (Cr(VI)), DPC also exhibits cross-reactivity with several other metal ions. Understanding this selectivity is crucial for accurate analytical applications and the development of new detection methods.
Principle of Reaction
The primary analytical application of 1,5-diphenylcarbazide (B1670730) relies on its oxidation to this compound, which then forms distinctly colored complexes with specific metal ions. In its most common use, for the detection of Cr(VI), the chromium ions oxidize 1,5-diphenylcarbazide to this compound, and the resulting trivalent chromium (Cr(III)) forms a red-violet complex with the diphenylcarbazone (B146866).[1][2] This reaction is highly sensitive and forms the basis of a standard method for Cr(VI) quantification.[3][4]
Comparative Analysis of Metal Ion Reactivity
While the reaction with Cr(VI) is the most prominent, this compound can also form colored complexes with a range of other metal ions. The selectivity and sensitivity of these reactions are highly dependent on experimental conditions such as pH and the presence of masking agents. The following table summarizes the known reactivity and interference data for various metal ions with this compound.
| Metal Ion | Reactivity/Interference | Optimal pH | Wavelength (λmax) | Molar Absorptivity (ε) | Notes |
| Chromium(VI) | Primary Analyte | ~1[2] | 540 nm[2][5] | ~4.4 x 10⁴ L mol⁻¹ cm⁻¹[2] | Highly sensitive and selective reaction. |
| Mercury(II) | Forms a blue or violet complex.[6] | Acidic to Neutral | - | - | A qualitative test has been used since the 1920s.[6] |
| Cadmium(II) | Forms a red complex, extractable in the presence of pyridine. | - | 533 nm | 7.33 x 10⁴ L mol⁻¹ cm⁻¹ | A qualitative method with a detection limit of 0.1% is also reported. |
| Copper(II) | Forms a colored complex. | 5.5 | - | - | Can interfere with Cr(VI) determination. |
| Iron(III) | Can produce a yellow/brown coloration, interfering with Cr(VI) analysis. | - | - | - | Interference can be suppressed by phosphoric acid if the Fe:Cr ratio is ≤ 100:1. |
| Manganese(II) | Can form a pink color, interfering with Cr(VI) determination, especially if present at >0.2 mg/L. | - | - | - | Interference can be removed by the addition of sodium nitrite. |
| Vanadium(V) | Strong interference in Cr(VI) analysis. | - | - | - | Tolerated up to 10 times the concentration of chromium. |
| Molybdenum(VI) | Reacts to form color, but with much lower intensity than Cr(VI). | - | - | - | Tolerated up to 200 mg/L in Cr(VI) analysis. |
| Zinc(II) | Forms a complex with a 1:2 stoichiometry. | 4.8 | 520-525 nm | 70,000-77,500 L mol⁻¹ cm⁻¹ | Studied in a 50% aqueous acetone (B3395972) medium.[7] |
| Nickel(II) | Forms a complex with a 1:2 stoichiometry. | 4.8 | 520-525 nm | 70,000-77,500 L mol⁻¹ cm⁻¹ | Studied in a 50% aqueous acetone medium.[7] |
| Cobalt(II) | Forms a complex with a 1:2 stoichiometry. | 4.8 | 520-525 nm | 70,000-77,500 L mol⁻¹ cm⁻¹ | Studied in a 50% aqueous acetone medium.[7] |
| Lead(II) | Known to react. | - | - | - | Mentioned in systematic studies of cation reactions.[8] |
| Tin(II) | Known to react. | - | - | - | Mentioned in systematic studies of cation reactions.[8] |
Experimental Protocols
Determination of Hexavalent Chromium (Cr(VI))
This method is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a red-violet complex.
Reagents:
-
1,5-Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. This solution should be prepared fresh.
-
Sulfuric Acid Solution (0.2 M): Carefully add 11.1 mL of concentrated sulfuric acid to approximately 800 mL of deionized water, cool, and dilute to 1 L.
-
Chromium Standard Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 105°C for 1 hour, in deionized water and dilute to 1 L.
-
Working Standard Solutions: Prepare by serial dilution of the stock solution.
Procedure:
-
To a 2 mL sample containing Cr(VI), add 1 mL of 0.2 M sulfuric acid.
-
Add 1 mL of the 1,5-diphenylcarbazide solution and mix thoroughly.
-
Allow the solution to stand for 5-10 minutes for full color development.
-
Measure the absorbance of the solution at 543 nm using a spectrophotometer against a reagent blank.
-
Determine the concentration of Cr(VI) from a calibration curve prepared using the working standard solutions.
Qualitative Detection of Cadmium
This procedure provides a simple, qualitative test for the presence of cadmium on surfaces.
Reagents:
-
Cadmium Indicator Solution: Dissolve a small pinch of this compound in rubbing alcohol (ethanol).
-
Rubbing alcohol (ethanol).
Procedure:
-
Moisten a cotton swab with rubbing alcohol and rub it against the surface to be tested for approximately 1 minute.
-
Allow the swab to air dry completely.
-
Place a drop of the Cadmium Indicator solution on a white, non-reactive surface (e.g., a plastic plate).
-
Dip the dried test swab into the indicator solution.
-
A violet-blue color will appear on the swab within 1-10 minutes if cadmium is present. A clean, untreated swab should be used as a reference.
-
Note: Excess copper and iron may interfere with this test.
Visualizing Selectivity and Interferences
The following diagrams illustrate the primary reaction pathway for chromium detection and the potential interferences from other metal ions.
Caption: Reaction pathway for the detection of Cr(VI) using 1,5-diphenylcarbazide.
Caption: Cross-reactivity of this compound with various metal ions.
References
- 1. journal.gnest.org [journal.gnest.org]
- 2. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hexavalent chromium quantification in solution: Comparing direct UV–visible spectrometry with 1,5-diphenylcarbazide colorimetry [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The reactions of diphenylcarbazide and diphenylcarbazone with cations : Part IV. Cations of Mn, Fe, Co, Ni, Cu, Zn, Cd, Sn And Pb | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Metal Analysis: 1,5-Diphenylcarbazone vs. ICP-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of metal ions is paramount. This guide provides a detailed comparison of two distinct analytical techniques: the classic colorimetric method using 1,5-Diphenylcarbazone and the modern, high-sensitivity Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
The choice between a traditional spectrophotometric method and an advanced instrumental technique depends on various factors, including the required sensitivity, sample matrix, and budget. While this compound offers a cost-effective and straightforward approach for specific metal ions, ICP-MS provides unparalleled sensitivity and multi-element detection capabilities.[1][2]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and ICP-MS for the analysis of common metal ions.
| Parameter | This compound (Colorimetric) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Forms a colored complex with specific metal ions, with the intensity of the color being proportional to the metal concentration.[3][4] | Samples are ionized in a high-temperature plasma, and the ions are separated based on their mass-to-charge ratio for quantification.[5][6] |
| Detection Limits | Typically in the parts-per-billion (ppb) to parts-per-million (ppm) range. For example, the detection limit for Chromium (VI) can be as low as 50 ppb.[3][7] | Extremely low, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. For many heavy metals, detection limits can be around 0.001 ppb.[5][8][9] |
| Selectivity | Selective for a limited number of metal ions (e.g., Chromium, Mercury, Copper, Cadmium).[3][10] Prone to interference from other ions. | High selectivity, capable of distinguishing between different isotopes of an element. Can be subject to isobaric and polyatomic interferences, which can be mitigated with collision/reaction cells. |
| Throughput | Lower throughput, as samples are typically analyzed individually. | High throughput, capable of analyzing multiple elements in a single sample run.[11] |
| Cost | Low initial instrument cost (spectrophotometer) and low cost per analysis.[1] | High initial instrument cost and higher operational costs (e.g., argon gas, consumables).[1] |
| Matrix Effects | Susceptible to interference from complex sample matrices. | Can be affected by matrix effects, but these can often be compensated for with internal standards and optimized plasma conditions.[9] |
| Typical Analytes | Chromium (VI), Mercury, Copper, Cadmium, Palladium, Vanadium.[3][12][13][14] | Capable of detecting most elements in the periodic table.[15] |
Experimental Protocols
1. Metal Analysis using this compound (Example: Chromium VI)
This protocol is based on the well-established colorimetric reaction between hexavalent chromium and 1,5-diphenylcarbazide (B1670730) in an acidic solution.[7]
a. Reagents and Materials:
-
1,5-Diphenylcarbazide solution (0.5% w/v in acetone)
-
Sulfuric acid (0.2 M)
-
Chromium (VI) standard solutions
-
Spectrophotometer
-
Glass vials and quartz cuvettes
b. Procedure:
-
Transfer 2 mL of the sample containing Cr(VI) into a glass vial.
-
Add 1 mL of 0.2 M sulfuric acid and 1 mL of the 0.5% w/v 1,5-diphenylcarbazide solution.
-
Gently shake the mixture and allow it to stand for five minutes for color development.[7] The solution will turn a red-violet color in the presence of Cr(VI).[3]
-
Measure the absorbance of the solution at 543 nm using a spectrophotometer against a reagent blank.[7]
-
Prepare a calibration curve using standard solutions of known Cr(VI) concentrations and determine the concentration of the unknown sample.
2. Metal Analysis using ICP-MS
This is a generalized protocol for the analysis of multiple trace metals in a sample, often requiring acid digestion for sample preparation.[16]
a. Reagents and Materials:
-
Trace metal grade nitric acid (HNO₃) and hydrochloric acid (HCl)
-
Ultrapure water (18 MΩ·cm)
-
Multi-element standard solutions
-
Internal standard solution (e.g., Rhenium)
-
ICP-MS instrument with autosampler
-
Microwave digestion system (for solid samples)
b. Procedure:
-
Sample Preparation (Digestion): For solid samples or complex matrices, accurately weigh about 0.5 g of the sample into a microwave digestion vessel. Add a mixture of trace metal grade nitric acid and hydrochloric acid.[17]
-
Perform microwave digestion to break down the sample matrix and bring the metals into solution.
-
After digestion, dilute the sample to a known volume with ultrapure water.
-
Instrumental Analysis: Prepare a series of calibration standards by diluting the multi-element stock solution.
-
Add an internal standard to all blanks, standards, and samples to a final concentration (e.g., 10 µg/L) to correct for instrumental drift and matrix effects.[6]
-
Introduce the samples into the ICP-MS. The instrument will nebulize the liquid sample into an aerosol, which is then transported to the argon plasma.
-
The high-temperature plasma ionizes the atoms of the elements in the sample.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
A detector quantifies the number of ions for each mass-to-charge ratio, and the software calculates the concentration of each element based on the calibration curve.
Visualizing the Methodologies
To better understand the workflows and principles, the following diagrams have been generated.
Caption: Comparative workflow for metal analysis.
Caption: Reaction of Cr(VI) with 1,5-Diphenylcarbazide.
Conclusion
The choice between this compound and ICP-MS for metal analysis is dictated by the specific requirements of the study. For rapid, low-cost determination of specific metal ions where high sensitivity is not the primary concern, the this compound method remains a viable option. However, for comprehensive, multi-element trace and ultra-trace analysis, particularly in complex matrices and regulated environments such as pharmaceutical development, the superior sensitivity, selectivity, and high-throughput capabilities of ICP-MS make it the gold standard.[8][16][18] Researchers should carefully consider their analytical needs, sample characteristics, and available resources when selecting the most appropriate technique.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diphenylcarbazide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. sartorius.com [sartorius.com]
- 7. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chemimpex.com [chemimpex.com]
- 11. shimadzu.com [shimadzu.com]
- 12. This compound (cont. 50% Diphenylcarbazid) ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]
- 13. Spectrophotometric method for determination of vanadium and its application to industrial, environmental, biological and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.iisc.ac.in [journal.iisc.ac.in]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Metal analysis in whole blood and tissue by ICP-MS â Vitas Analytical Services [vitas.no]
- 17. youtube.com [youtube.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the 1,5-Diphenylcarbazone Method: Accuracy, Precision, and Alternatives for Metal Ion Analysis
For researchers and professionals in analytical chemistry and drug development, the selection of an appropriate analytical method is paramount for obtaining reliable and accurate results. The 1,5-Diphenylcarbazone (DPC) method has long been a staple for the colorimetric determination of specific metal ions, most notably hexavalent chromium (Cr(VI)). This guide provides an objective comparison of the DPC method's performance, supported by experimental data, and contrasts it with other common analytical techniques.
Method Overview: The this compound Reaction
The this compound method is a spectrophotometric technique primarily used for the quantification of hexavalent chromium. In a strongly acidic solution, 1,5-diphenylcarbazide (B1670730) is oxidized by Cr(VI) to this compound. The resulting Cr(III) then forms a stable, magenta-colored complex with the this compound, which can be quantified by measuring its absorbance at approximately 540 nm.[1][2][3] This reaction is highly selective for Cr(VI) in the presence of other metals.[4]
Performance Metrics: Accuracy and Precision
The accuracy and precision of an analytical method are critical for its validation and application. The this compound method has been extensively studied, with performance metrics varying based on experimental conditions and sample matrices.
Table 1: Performance Characteristics of the this compound Method for Cr(VI) Determination
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.1959 ppm | [1] |
| 0.023 mg/L (ppm) | [2] | |
| 0.0014 mg/L (ppm) | [5] | |
| 0.02 µg/L (ppb) | [4] | |
| 1.43 µg/L (ppb) | [6] | |
| 0.005 mg/L (ppm) | [7] | |
| Limit of Quantification (LOQ) | 0.076 mg/L (ppm) | [2] |
| 0.0048 mg/L (ppm) | [5] | |
| 0.04 µg/L (ppb) | [4] | |
| Linear Range | 0.1 - 0.9 ppm | [1] |
| 0.03 - 3 mg/L | [2] | |
| Up to 0.800 mg/L | [7] | |
| Precision (RSD) | < 1% | [7] |
| ~3% | [4] | |
| Molar Absorptivity | 2.021 × 10⁴ L·mol⁻¹·cm⁻¹ | [2] |
Note: ppm (parts per million) is equivalent to mg/L; ppb (parts per billion) is equivalent to µg/L. RSD denotes Relative Standard Deviation.
The data indicates that the DPC method can achieve low limits of detection, making it suitable for trace-level analysis of Cr(VI) in various samples, including drinking water.[2] However, for concentrations in the range of 30–500 mg/L, the method may yield inaccurate results due to the high dilution factors required, with relative standard deviations reported between 20–50%.[8]
Comparison with Alternative Methods
While the DPC method is cost-effective and straightforward, other instrumental techniques are often employed for heavy metal analysis.
Table 2: Comparison of DPC Method with Other Analytical Techniques for Chromium Analysis
| Method | Principle | Advantages | Disadvantages |
| This compound | Colorimetry/Spectrophotometry | Cost-effective, simple instrumentation, high selectivity for Cr(VI).[4][9] | Limited to Cr(VI), potential for interferences, less sensitive than atomic spectroscopy, can be inaccurate at high concentrations.[8][10] |
| Atomic Absorption Spectroscopy (AAS) | Atomic absorption of light | High sensitivity, can measure total chromium and other metals. | Requires more expensive equipment and trained personnel, potential for chemical interferences.[9][10] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Mass-to-charge ratio of ions | Extremely high sensitivity, multi-element analysis, isotopic analysis. | High capital and operational costs, requires highly trained operators.[9][10] |
| Direct UV-Visible Spectrometry | Direct measurement of Cr(VI) absorbance | Fast, reliable, non-destructive. | Recommended for concentrations greater than 1 mg/L, less sensitive than DPC for trace analysis.[8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility and accuracy of results.
1. Reagent Preparation:
- 1,5-Diphenylcarbazide (DPC) Solution (0.05% w/v): Dissolve 0.05 g of 1,5-diphenylcarbazide in 100 mL of acetone. This solution should be prepared fresh daily.[1]
- Acid Solution: Prepare a 1 M solution of phosphoric acid (H₃PO₄) or a 0.2 M solution of sulfuric acid (H₂SO₄).[1][2]
- Chromium(VI) Stock Solution (1000 mg/L): Dissolve an appropriate amount of a primary standard, such as potassium dichromate (K₂Cr₂O₇), in deionized water.[11]
- Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to concentrations within the expected linear range of the analysis (e.g., 0.1 to 1.0 mg/L).[1][5]
2. Sample Analysis:
- Pipette a known volume of the sample (e.g., 2 mL) into a volumetric flask or vial.[2]
- Add the acid solution (e.g., 1 mL of 0.2 M H₂SO₄) to acidify the sample.[2]
- Add the DPC solution (e.g., 1 mL of 0.05% DPC).[1][2]
- Dilute to the final volume with deionized water, mix thoroughly, and allow the color to develop for a specific time (e.g., 5-10 minutes).[1][11]
- Measure the absorbance of the solution at the maximum wavelength (λ_max), typically around 540 nm, using a UV-Vis spectrophotometer.[1][3] Use a reagent blank (containing all reagents except the chromium standard/sample) to zero the instrument.
3. Calibration and Quantification:
- Prepare a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
- Determine the concentration of Cr(VI) in the sample by interpolating its absorbance value on the calibration curve.
Interference Management:
- Iron(III) is a known interfering ion.[1] Its interference can be minimized by the addition of a masking agent like sodium fluoride (B91410) (NaF) solution.[1][3]
Visualizing the Process
Diagrams can help clarify complex workflows and chemical reactions.
Caption: Experimental workflow for Cr(VI) determination.
Caption: Reaction pathway of the DPC method for Cr(VI).
Conclusion
The this compound method remains a valuable tool for the determination of hexavalent chromium, offering a good balance of sensitivity, selectivity, and cost-effectiveness, particularly for aqueous samples with low to moderate contamination levels. Its accuracy and precision are well-documented, with detection limits capable of reaching the parts-per-billion range. However, for samples with very high concentrations of Cr(VI) or for multi-elemental analysis, alternative methods such as direct UV-Vis spectrometry or atomic spectroscopy (AAS, ICP-MS) may be more appropriate. The choice of method should be guided by the specific analytical requirements, including the expected concentration range, sample matrix, available resources, and regulatory standards.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeest.ub.ac.id [jeest.ub.ac.id]
- 4. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jasco-global.com [jasco-global.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Flow dissolution of 1,5-diphenylcarbazide for the determination of chromium(VI) - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jasco-global.com [jasco-global.com]
limit of detection for mercury using 1,5-Diphenylcarbazone
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of mercury is paramount due to its significant toxicity and potential for contamination. This guide provides a comparative analysis of the 1,5-Diphenylcarbazone spectrophotometric method against other common analytical techniques for mercury determination. The performance of each method is supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The selection of a mercury detection method is often dictated by factors such as the required detection limit, the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of the this compound method and several widely used instrumental techniques.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Notes |
| This compound (Dithizone) | 1 µg/L[1][2] | Not specified | 0.05 - 10 mg/L[1][2] | A simple, cost-effective colorimetric method. The sensitivity can be enhanced by using a micellar system, which avoids the need for solvent extraction.[1][2] The reaction is rapid, and the resulting complex is stable for over 24 hours.[1] |
| Cold Vapor Atomic Absorption (CV-AAS) | ~2 ppt (B1677978) (ng/L)[3] | 0.38 µg/L | 2-3 orders of magnitude[3][4] | A commonly used technique with good sensitivity.[3][4] It is suitable for liquid samples.[3] |
| Cold Vapor Atomic Fluorescence (CV-AFS) | 0.2 ppt (ng/L); 0.02 ppt with gold amalgamation[3][4] | Not specified | ~5 orders of magnitude[3][4] | Offers higher sensitivity and a wider dynamic range compared to CV-AAS.[3][4] It is ideal for ultra-trace level detection in water samples.[5] |
| Inductively Coupled Plasma-Mass (ICP-MS) | 0.016 ng/g[6][7] | 0.053 ng/g[6][7] | Not specified | A highly sensitive and multi-element detection technique suitable for various sample matrices.[5][8] It can also be used for speciation analysis when coupled with chromatography. |
| Direct Mercury Analyzer (DMA) | 0.158 ng/g[6][7] | 0.527 ng/g[6][7] | Not specified | This method allows for the direct analysis of solid and liquid samples without prior digestion, which can significantly reduce sample preparation time.[3] The detection limit for liquid samples is generally not as low as that of CV-AAS or CV-AFS.[4] |
Experimental Protocol: Mercury Detection using this compound
This protocol outlines a non-extractive spectrophotometric method for the determination of mercury (II) using this compound (dithizone) in a micellar medium.[1][2]
Materials:
-
This compound (Dithizone) solution (1.95 x 10⁻⁴ M)
-
Sodium Dodecyl Sulfate (SDS) solution (0.6 M)
-
Sulfuric Acid (1 M)
-
Standard Mercury (II) solution
-
UV-Vis Spectrophotometer
-
Volumetric flasks (10 mL)
-
Pipettes
Procedure:
-
Sample Preparation: Prepare a series of standard solutions of mercury (II) and the unknown sample in 10 mL volumetric flasks.
-
Reagent Addition: To each flask, add 5.0 mL of the 0.6 M SDS solution.
-
Acidification: Add 1.0 mL of 1 M H₂SO₄ to achieve a slightly acidic medium (0.07 - 0.17 M H₂SO₄).[1]
-
Complex Formation: Add 1.0 mL of the 1.95 x 10⁻⁴ M dithizone (B143531) solution. The reaction between mercury (II) and dithizone is instantaneous, forming a colored complex.[1]
-
Dilution: Dilute the solution to the 10 mL mark with deionized water.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax = 490 nm) against a reagent blank.[1]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of mercury in the unknown sample from the calibration curve.
Reaction Mechanism
The detection of mercury (II) ions using this compound involves the formation of a distinctively colored metal-ligand complex. The following diagram illustrates this chemical reaction.
Caption: Reaction of Mercury (II) with this compound.
References
- 1. A simple spectrophotometric determination of trace level mercury using 1,5-diphenylthiocarbazone solubilized in micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.teledynelabs.com [info.teledynelabs.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Top Methods for Detecting Mercury Levels in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 6. Comparison of Three Analytical Methods for the Quantitation of Mercury in Environmental Samples from the Volta Lake, Ghana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Three Analytical Methods for the Quantitation of Mercury in Environmental Samples from the Volta Lake, Ghana | Semantic Scholar [semanticscholar.org]
- 8. journal.uctm.edu [journal.uctm.edu]
alternative reagents to 1,5-Diphenylcarbazone for copper detection
For researchers, scientists, and drug development professionals, the accurate detection of copper is crucial in various biological and chemical assays. While 1,5-diphenylcarbazone has been a traditional reagent for this purpose, a range of alternatives offer distinct advantages in sensitivity, selectivity, and ease of use. This guide provides an objective comparison of prominent alternative reagents—Bathocuproine, Rhodamine B, and Zincon—against the benchmark of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Copper Detection Reagents
The selection of an appropriate reagent for copper detection is contingent on the specific requirements of the experiment, such as the expected concentration of copper, the sample matrix, and the desired sensitivity. The following table summarizes the key quantitative performance indicators for this compound and its alternatives.
| Reagent | Detection Principle | λmax (nm) | Detection Limit | Optimal pH | Key Interferences |
| This compound | Colorimetric | ~540 | ~0.02 µg/mL[1] | Alkaline[1] | Cr(VI)[2][3] |
| Bathocuproine | Colorimetric | 484[4] | 20 µg/L[4] | 4-5[4] | Al, Cd, Cr, Fe(II), Fe(III), Mg[4] |
| Rhodamine B Derivatives | Fluorometric/Colorimetric | ~575 | 3.7 x 10⁻⁸ mol/L (Fluorometric)[5][6] | Neutral (e.g., pH 7.0)[5][6] or Acidic[7] | Varies by derivative |
| Zincon | Colorimetric | 620-630 (Cu complex)[8] | High nanomolar range[9] | 9.0[9] | Zn, Co[9] |
Reaction Mechanisms and Experimental Workflow
The underlying chemical reactions and the general procedure for copper detection using these reagents are crucial for understanding their application and potential limitations.
Copper Detection Pathways
The following diagram illustrates the simplified reaction pathways for each reagent upon interaction with copper ions.
Caption: Simplified reaction schemes for copper detection.
General Experimental Workflow
The process for utilizing these reagents in a laboratory setting generally follows a standardized workflow, from sample preparation to data analysis.
Caption: A generalized workflow for copper detection assays.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are the key experimental protocols for copper detection using the discussed reagents.
This compound Method
This colorimetric method relies on the formation of a colored complex between copper ions and this compound in an alkaline solution.
-
Reagents:
-
Standard copper solution (1000 ppm)
-
This compound solution (0.1% w/v in ethanol (B145695) or acetone)
-
Alkaline buffer solution (e.g., ammonia-ammonium chloride buffer, pH 9-10)
-
-
Procedure:
-
Prepare a series of standard copper solutions of known concentrations.
-
To a fixed volume of the standard or sample solution, add the alkaline buffer to adjust the pH.
-
Add the this compound solution and mix thoroughly.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at approximately 540 nm using a spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus copper concentration for the standards and determine the concentration of the unknown sample.[1][10]
-
Bathocuproine Method
This method is highly specific for copper(I) and requires a reduction step to convert copper(II) to copper(I). The cuprous ion then forms a water-soluble orange-colored chelate with bathocuproine.[4]
-
Reagents:
-
Procedure:
-
Prepare a series of standard copper solutions.
-
To the sample or standard, add hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I).[11]
-
Add the buffer solution to adjust the pH to the optimal range of 4-5.
-
Add the bathocuproine solution and mix.
-
Measure the absorbance of the orange complex at 484 nm.[4]
-
Create a calibration curve to determine the copper concentration in the sample.
-
Rhodamine B-based Fluorometric Method
Rhodamine B derivatives function as "turn-on" fluorescent probes. In their native state (spirolactam form), they are colorless and non-fluorescent. The binding of copper ions induces a structural change to a ring-opened amide form, which is highly fluorescent and pink.[12]
-
Reagents:
-
Standard copper solution (1000 ppm)
-
Rhodamine B derivative probe solution (e.g., in acetonitrile (B52724) or a buffered aqueous/acetonitrile mixture).[5][6]
-
Buffer solution (e.g., Tris-HCl, pH 7.0), if required.[5][6]
-
-
Procedure:
-
Prepare a series of standard copper solutions.
-
To the sample or standard, add the Rhodamine B derivative probe solution.
-
Allow the reaction to proceed for a set time.
-
Measure the fluorescence intensity at the specified emission wavelength (e.g., ~575 nm) with a fluorometer.
-
Plot fluorescence intensity against copper concentration to generate a calibration curve.[6]
-
Zincon Method
Zincon is a colorimetric indicator that forms a blue complex with copper ions in an alkaline medium.[13][14]
-
Reagents:
-
Standard copper solution (1000 ppm)
-
Zincon solution (e.g., dissolved in a dilute NaOH solution or ethanol).
-
Alkaline buffer solution (e.g., borate (B1201080) buffer, pH 9.0).[9]
-
-
Procedure:
-
Prepare a series of standard copper solutions.
-
Add the alkaline buffer to the sample or standard to achieve a pH of 9.0.
-
Add the Zincon solution and mix well.
-
Measure the absorbance of the blue complex at 620-630 nm.[8]
-
Construct a calibration curve to determine the copper concentration.
-
Conclusion
The choice of reagent for copper detection should be guided by the specific analytical requirements. While this compound is a well-established method, alternatives like Bathocuproine offer high sensitivity for copper(I) in aqueous solutions. Rhodamine B derivatives provide excellent sensitivity through fluorescence detection, making them suitable for trace analysis. Zincon presents a straightforward colorimetric method, though its selectivity can be a concern in the presence of other metal ions like zinc and cobalt. By understanding the performance characteristics and experimental protocols of these reagents, researchers can select the most appropriate method to achieve reliable and accurate copper quantification in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 5. A new fluorescent probe of rhodamine B derivative for the detection of copper ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. EP2784501A1 - Rapid assay kit for direct photometric determination of copper and zinc levels in fluids - Google Patents [patents.google.com]
- 9. A spectrophotometric method for the determination of zinc, copper, and cobalt ions in metalloproteins using Zincon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green Downscaling of Solvent Extractive Determination Employing Coconut Oil as Natural Solvent with Smartphone Colorimetric Detection: Demonstrating the Concept via Cu(II) Assay Using 1,5-Diphenylcarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A bathocuproine reagent-paper for the rapid semi-quantitative determination of copper in the 1 to 70 p.p.m. range - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. A rhodamine B-based “turn-on” fluorescent sensor for detecting Cu2+ and sulfur anions in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 14. Metal Indicator Zincon | CAS 62625-22-3 Dojindo [dojindo.com]
Performance Characteristics of 1,5-Diphenylcarbazone Test Kits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of 1,5-Diphenylcarbazone (DPC) based test kits for the detection of heavy metals, with a primary focus on hexavalent chromium (Cr(VI)). The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical tools for their specific needs.
Principle of Detection
This compound is a colorimetric indicator that forms distinctly colored complexes with various metal ions in an acidic solution. The primary application of DPC in commercial test kits is for the quantification of hexavalent chromium. In this reaction, Cr(VI) oxidizes 1,5-diphenylcarbazide (B1670730) (a common component in DPC reagents) to this compound, and the resulting Cr(III) forms a red-violet complex with the diphenylcarbazone (B146866). The intensity of the color produced is directly proportional to the concentration of Cr(VI) in the sample.
Performance Comparison of Commercial Test Kits for Hexavalent Chromium
Several manufacturers offer test kits that utilize the this compound method for chromium detection. While direct, independent comparative studies are limited, performance data can be extracted from manufacturer specifications and publicly available documentation.
| Performance Metric | Hach ChromaVer® 3 | CHEMetrics® K-2810 | LaMotte Chromium Test Kit |
| Detection Method | 1,5-Diphenylcarbohydrazide | Diphenylcarbazide | Diphenylcarbazide |
| Target Analyte | Hexavalent Chromium (Cr(VI)) | Hexavalent Chromium (Cr(VI)) | Total and Hexavalent Chromium |
| Measurement Range | 0.010 to 0.700 mg/L Cr⁶⁺ (spectrophotometers)[1] | 0-1 & 1-10 ppm (mg/L) CrO₄²⁻[2][3] | 0.1-1.3 mg/L Cr[4] |
| Precision | 0.25 ± 0.01 mg/L Cr⁶⁺ (for Pocket Colorimeter II)[5] | Information not publicly available | Information not publicly available |
| Potential Interferences | Vanadium (> 1 mg/L), Highly buffered samples, Turbidity[1] | Information not publicly available | Information not publicly available |
| Analysis Time | 5-minute reaction time[5] | Approximately 2 minutes[6][7] | Information not publicly available |
Note: The performance data presented above is based on manufacturer-provided information and may vary depending on the specific instrument and sample matrix.
Experimental Protocols
General Protocol for Hexavalent Chromium Detection using this compound
The following is a generalized experimental workflow for the determination of hexavalent chromium using a this compound based test kit. For specific instructions, always refer to the manufacturer's manual.
-
Sample Collection and Preparation: Collect water samples in clean glass or plastic bottles. For hexavalent chromium analysis, it is recommended to test the samples as soon as possible. If storage is necessary, adjust the sample pH to 8 with potassium hydroxide (B78521) and store at or below 6 °C for a maximum of 24 hours.[8] Before analysis, allow the sample to return to room temperature.
-
Reagent Addition:
-
For powder pillow kits (e.g., Hach), add the contents of one ChromaVer® 3 Chromium Reagent Powder Pillow to a specific volume of the sample (typically 10 mL or 25 mL).[1][5]
-
For vial kits (e.g., CHEMetrics), the pre-measured reagent is contained within a self-filling ampoule. The sample is drawn into the ampoule where it mixes with the reagent.[7]
-
-
Reaction: Swirl or invert the sample to mix the reagent thoroughly. A purple color will develop in the presence of hexavalent chromium. Allow for the specified reaction time as indicated in the kit instructions (typically 2 to 5 minutes).[1][5][7]
-
Measurement:
-
Visual Comparison: Compare the color of the reacted sample to a color chart or a color comparator provided with the kit to determine the concentration.
-
Photometric/Spectrophotometric Measurement: Use a colorimeter or spectrophotometer set to the specified wavelength (typically around 540 nm) to obtain a quantitative measurement.[1] A blank, consisting of the original sample without the color reagent, should be used to zero the instrument.
-
Experimental Workflow Diagram
Detection of Other Heavy Metals
While primarily used for chromium, this compound can also form colored complexes with other heavy metals, including mercury, cadmium, copper, and lead. However, commercially available test kits specifically utilizing DPC for these metals are less common than for chromium. Many multi-metal test kits on the market are based on other chemistries or are designed for qualitative or semi-quantitative screening.
For researchers requiring quantitative analysis of other heavy metals, alternative colorimetric methods or other analytical techniques may be more suitable.
Alternative Analytical Methods
A variety of methods are available for the detection of heavy metals in aqueous samples. The choice of method depends on factors such as the required sensitivity, selectivity, cost, and whether on-site analysis is necessary.
| Method | Principle | Advantages | Disadvantages |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in a gaseous state. | High sensitivity and selectivity. | Requires expensive equipment and skilled personnel; not suitable for on-site analysis. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionizes the sample with inductively coupled plasma and then uses a mass spectrometer to separate and quantify ions. | Extremely high sensitivity and can measure multiple elements simultaneously. | Very high equipment and operational costs; requires a laboratory setting. |
| Electrochemical Sensors | Measures the change in electrical properties of an electrode in the presence of the target analyte. | Portable, low cost, and suitable for on-site analysis. | Can be prone to interference from other ions in the sample matrix. |
| Other Colorimetric Reagents (e.g., Dithizone) | Formation of colored complexes with metal ions. | Simple, low cost, and can be used in field test kits. | May have lower sensitivity and be more susceptible to interferences than instrumental methods. |
Signaling Pathway and Chelation Reaction
The fundamental chemical reaction in a this compound test involves the formation of a coordination complex between the metal ion and the diphenylcarbazone molecule.
Conclusion
This compound based test kits offer a rapid, convenient, and cost-effective method for the determination of hexavalent chromium in water samples. Commercial kits from manufacturers like Hach and CHEMetrics provide reliable performance for many applications. For the analysis of other heavy metals, or when higher sensitivity and selectivity are required, alternative methods such as AAS or ICP-MS should be considered. The choice of the most appropriate analytical tool will always depend on the specific requirements of the research or monitoring program.
References
- 1. images.hach.com [images.hach.com]
- 2. gogenlab.com [gogenlab.com]
- 3. thomassci.com [thomassci.com]
- 4. Chromium Test Kit, Model CH-12, Color Disc, 0.1-1.3 mg/L Cr | Hach [hach.com]
- 5. cdn.hach.com [cdn.hach.com]
- 6. galgo.co.uk [galgo.co.uk]
- 7. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 8. images.hach.com [images.hach.com]
A Comparative Analysis of 1,5-Diphenylcarbazone and Dithizone as Chromogenic Agents for Heavy Metal Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two widely used chromogenic agents, 1,5-Diphenylcarbazone and Dithizone (B143531) (1,5-Diphenylthiocarbazone), for the spectrophotometric determination of heavy metal ions. This analysis is designed to assist researchers in selecting the appropriate reagent for their specific analytical needs by presenting objective performance data and detailed experimental protocols.
Introduction to Chromogenic Agents
Chromogenic agents are indispensable tools in analytical chemistry, enabling the quantification of various analytes, particularly metal ions, through colorimetric methods. The intensity of the color produced upon reaction with an analyte is proportional to its concentration, a principle that is readily measured using spectrophotometry. This compound and Dithizone are two such reagents known for their high sensitivity in forming intensely colored complexes with a range of heavy metals.
This compound is a versatile compound primarily recognized for its application in the determination of chromium(VI). It also forms colored complexes with other metals such as mercury, cadmium, and lead. The detection mechanism for chromium(VI) involves an initial oxidation of 1,5-diphenylcarbazide (B1670730) (the precursor) to this compound by Cr(VI), which is reduced to Cr(III). The newly formed this compound then chelates with the Cr(III) ion to produce a stable, violet-colored complex.
Dithizone , a sulfur-containing analogue of this compound, is a highly sensitive reagent for the analysis of numerous heavy metals, including lead, mercury, cadmium, and zinc. It forms water-insoluble, colored metal-dithizonate complexes that are typically extracted into an organic solvent for spectrophotometric measurement. The selectivity of dithizone can be controlled by adjusting the pH of the aqueous solution.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for this compound and Dithizone in the detection of various heavy metal ions. These values have been compiled from various studies and are presented for comparative purposes.
| Chromogenic Agent | Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Detection Limit |
| This compound | Cr(VI) | 540 | ~4.0 x 10⁴[1] | 0.023 mg·L⁻¹[2] |
| Hg(II) | 530 | Not specified | 0.1 mg/mL | |
| Pb(II) | 525 | 7.2 x 10⁴[3] | 4 ng mL⁻¹[3] | |
| Cd(II) | 533 | 7.33 x 10⁴[4] | Detects down to 0.1%[5] | |
| Dithizone | Cr(VI) | Not specified | Not specified | 0.001 mg L⁻¹ (as DTZ-Co²⁺ complex)[6] |
| Hg(II) | 490 | 5.02 x 10⁴[7][8] | 1 µg L⁻¹[7][8] | |
| Pb(II) | 510-520 | 3.99 x 10⁵ (in micellar media)[9][10] | 0.027 µg ml⁻¹ | |
| Cd(II) | 500 | 1.2 x 10⁵ (in micellar media)[1] | 3 µg L⁻¹[1] |
Experimental Protocols
Detailed methodologies for the spectrophotometric determination of specific heavy metals using this compound and Dithizone are provided below.
Determination of Chromium(VI) using 1,5-Diphenylcarbazide
This method is based on the reaction of hexavalent chromium with 1,5-diphenylcarbazide in an acidic solution to form a purple-colored complex.
Reagents:
-
1,5-Diphenylcarbazide Solution (0.5% w/v): Dissolve 0.5 g of 1,5-diphenylcarbazide in 100 mL of acetone.
-
Sulphuric Acid (0.2 M): Prepare by diluting concentrated sulphuric acid.
-
Chromium(VI) Standard Solutions: Prepare a series of standard solutions from a stock solution of potassium dichromate (K₂Cr₂O₇).
Procedure:
-
To a 2 mL sample containing Cr(VI), add 1 mL of 0.2 M sulphuric acid.[3]
-
Add 1 mL of the 0.5% w/v 1,5-diphenylcarbazide solution.[3]
-
Mix the solution gently and allow it to stand for 5 minutes for full color development.[3]
-
Measure the absorbance of the solution at 543 nm against a reagent blank prepared in the same manner using deionized water instead of the sample.[3]
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of Cr(VI) in the sample from the calibration curve.
Determination of Lead(II) using Dithizone
This method involves the extraction of the lead-dithizonate complex into an organic solvent.
Reagents:
-
Dithizone Solution (0.001% w/v): Dissolve 10 mg of dithizone in 1 L of chloroform (B151607) or methylene (B1212753) chloride. This solution should be prepared fresh.
-
Ammoniacal Citrate-Cyanide Reducing Solution: To prevent interference from other metals.
-
Lead(II) Standard Solutions: Prepare a series of standard solutions from a stock solution of lead nitrate (B79036) (Pb(NO₃)₂).
-
Buffer Solution (pH 10-11.5): To maintain the optimal pH for extraction.
Procedure:
-
Take an acidified sample containing microgram quantities of lead.
-
Add the ammoniacal citrate-cyanide reducing solution.
-
Adjust the pH of the solution to between 10 and 11.5.[9]
-
Transfer the solution to a separatory funnel and add a known volume of the dithizone solution in chloroform.
-
Shake vigorously for about 1 minute to extract the cherry-red lead dithizonate complex into the organic layer.[9]
-
Allow the layers to separate and collect the organic phase.
-
Measure the absorbance of the organic extract at 510 nm against a blank of the dithizone solution.[7]
-
Prepare a calibration curve using the standard lead solutions following the same extraction procedure.
-
Calculate the lead concentration in the sample from the calibration curve.
Determination of Mercury(II) using Dithizone in a Micellar Medium
This non-extractive method enhances sensitivity and avoids the use of toxic organic solvents.
Reagents:
-
Dithizone Solution: Prepare a stock solution of dithizone.
-
Sulphuric Acid (0.07 - 0.17 M): To maintain a slightly acidic medium.[7]
-
Anionic Micellar Solution: Such as Sodium Dodecyl Sulfate (SDS).
-
Mercury(II) Standard Solutions: Prepare from a standard stock solution of a mercury salt.
Procedure:
-
To a sample solution containing Hg(II), add the micellar solution (e.g., SDS).
-
Add the dithizone solution.
-
Adjust the acidity of the solution to be within the 0.07 - 0.17 M H₂SO₄ range.[7]
-
The reaction is instantaneous, and the absorbance remains stable for over 24 hours.[7][8]
-
Measure the absorbance of the complex at 490 nm against a reagent blank.[7][8]
-
Create a calibration graph using standard mercury solutions.
-
Determine the mercury concentration in the sample from the calibration graph.
Visualizations
The following diagrams illustrate the chemical reactions and experimental workflows described in this guide.
Caption: Reaction mechanism for the detection of Cr(VI) with 1,5-Diphenylcarbazide.
Caption: Experimental workflow for the determination of Lead(II) using Dithizone.
Caption: Logical relationship for selecting a chromogenic agent based on the target analyte.
Conclusion
Both this compound and Dithizone are highly effective chromogenic agents for the spectrophotometric determination of heavy metals.
-
This compound is the reagent of choice for chromium(VI) analysis due to its high selectivity and the well-established standard methods. Its utility for other metals like lead and cadmium is also notable, offering good sensitivity.
-
Dithizone demonstrates exceptional sensitivity for a broader range of heavy metals, particularly lead, mercury, and cadmium . The development of methods using micellar media has significantly improved its performance by increasing molar absorptivity and eliminating the need for hazardous organic solvent extraction.
The choice between these two reagents should be guided by the specific metal ion of interest, the required sensitivity, and the laboratory's capabilities and safety protocols regarding solvent use. For routine analysis of chromium, this compound remains a robust and reliable option. For ultra-trace analysis of lead, mercury, or cadmium, dithizone, especially when used in a micellar medium, offers superior detection limits.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric determination of lead with N-hydroxy-N,N′-diphenylbenzamidine and diphenylcarbazone in airborne dust particulates and soil - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Do-It-Yourself Cadmium Detection Procedure [home-health-chemistry.com]
- 6. A simple spectrophotometric determination of trace level mercury using 1,5-diphenylthiocarbazone solubilized in micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple spectrophotometric determination of trace level mercury using 1,5-diphenylthiocarbazone solubilized in micelle. | Sigma-Aldrich [merckmillipore.com]
- 8. A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Safety Operating Guide
Proper Disposal of 1,5-Diphenylcarbazone: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to strict safety and environmental regulations when disposing of chemical waste, including 1,5-Diphenylcarbazone. This guide provides essential information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound is an organic compound commonly used as a colorimetric indicator and in the determination of certain metals. While not classified as a hazardous substance for transport, it is known to cause skin and eye irritation.[1] Therefore, proper handling and disposal are crucial.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection.[2] All handling of this compound should be conducted in a well-ventilated area to avoid inhalation of dust.[3][4]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed waste disposal company.[2][5] Adherence to local, state, and federal regulations is mandatory.[3][6]
-
Container Management : Keep surplus and non-recyclable this compound in its original, tightly sealed container.[2][5] Do not mix it with other waste.[2] Uncleaned containers should be treated as the product itself.[2]
-
Waste Collection :
-
Disposal Method : The recommended disposal method is incineration.[3][5] This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] This procedure should only be carried out by a licensed and qualified waste disposal service.
-
Environmental Protection : Do not allow the product to enter drains or waterways.[2][3][5][7] If contamination of drains or waterways occurs, immediately advise emergency services.[3]
Quantitative Data and Regulatory Information
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key identifiers for this compound.
| Identifier | Value |
| CAS Number | 538-62-5 |
| EC Number | 208-698-0 |
| Molecular Formula | C13H12N4O |
| Transport Information | Not regulated for transport |
Experimental Protocols
The disposal of this compound does not involve experimental protocols but rather adherence to established safety and waste management procedures. The primary "protocol" is to engage a licensed professional waste disposal service.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 1,5-Diphenylcarbazone
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential information for the safe handling and disposal of 1,5-Diphenylcarbazone, presented to build trust and provide value beyond the product itself.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Diphenylcarbazone |
| CAS Number | 538-62-5 |
| Molecular Formula | C13H12N4O |
| Molecular Weight | 240.26 g/mol [1] |
| Appearance | Orange powder[1] |
| Hazards | Causes skin and eye irritation.[1][2] May be harmful if swallowed or inhaled.[1] It is a flammable solid.[1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is essential to ensure personal safety:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[1] Nitrile rubber gloves with a thickness greater than 0.11 mm are recommended, offering a breakthrough time of over 480 minutes. Always inspect gloves before use and use a proper glove removal technique.
-
Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[1][4]
-
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] In case of insufficient ventilation, wear suitable respiratory equipment.[4]
Operational Plan for Handling
A systematic approach is crucial for safely handling this compound in a laboratory setting.
1. Engineering Controls:
-
Work in a well-ventilated area.[1][5] Facilities should be equipped with an eyewash station and a safety shower.[1] Use local exhaust ventilation to keep airborne concentrations low.[1][4]
2. Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[1]
3. First Aid Measures:
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
After Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]
-
After Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
After Ingestion: Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Disposal: Dispose of this chemical by offering surplus and non-recyclable solutions to a licensed disposal company.[2] Waste material must be disposed of in accordance with national and local regulations.[2][6] Do not mix with other waste.[2][6]
-
Container Disposal: Handle un-cleaned containers like the product itself.[2][6] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames as they may retain product residue.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Workflow for Handling and Disposal of this compound
Caption: This diagram outlines the key steps and safety considerations for the handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
